molecular formula C10H9BrO B6590423 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1071727-49-5

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B6590423
CAS No.: 1071727-49-5
M. Wt: 225.08 g/mol
InChI Key: VYCICRIMTRDJBO-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCICRIMTRDJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

[1]

Executive Summary & Strategic Analysis

The synthesis of 6-bromo-7-methyl-1-indanone requires a precise sequence to establish the vicinal bromine and methyl substituents on the aromatic core.[1] The primary challenge lies in the Friedel-Crafts cyclization step. Cyclizing the linear precursor, 3-(4-bromo-3-methylphenyl)propanoic acid, presents two pathways:

  • Path A (Kinetic/Sterically Favored): Cyclization at the C6 position (ortho to H), yielding the 5-methyl-6-bromo isomer.[1]

  • Path B (Target): Cyclization at the C2 position (ortho to Methyl), yielding the desired 7-methyl-6-bromo isomer.[1]

This guide outlines a pathway optimized to generate the precursor and discusses the conditions required to maximize the yield of the target regioisomer.[1]

Retrosynthetic Analysis

The most robust disconnection is at the C1-C7a bond (acyl-aromatic bond), tracing back to a substituted cinnamic acid derivative derived from commercially available 4-bromo-3-methylbenzaldehyde .[1]

RetrosynthesisTarget6-Bromo-7-methyl-1-indanone(Target)Precursor13-(4-bromo-3-methylphenyl)propanoic acidTarget->Precursor1IntramolecularFriedel-CraftsPrecursor23-(4-bromo-3-methylphenyl)acrylic acidPrecursor1->Precursor2SelectiveReductionStart4-Bromo-3-methylbenzaldehyde(Starting Material)Precursor2->StartKnoevenagelCondensation

Figure 1: Retrosynthetic pathway showing the disconnection to commercially available aldehydes.[1]

Detailed Synthetic Pathway[1][2][3][4]

Step 1: Knoevenagel Condensation

Objective: Conversion of 4-bromo-3-methylbenzaldehyde to 3-(4-bromo-3-methylphenyl)acrylic acid.[1] Mechanism: Base-catalyzed condensation with malonic acid followed by decarboxylation.[1]

  • Reagents: Malonic acid (1.5 eq), Pyridine (Solvent/Base), Piperidine (Catalyst).

  • Conditions: Reflux (80–100°C) for 4–6 hours.

Protocol:

  • Charge a reaction vessel with 4-bromo-3-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add pyridine (5–10 volumes) and catalytic piperidine (0.1 eq).

  • Heat to reflux until CO₂ evolution ceases.

  • Workup: Cool to 0°C and acidify with conc. HCl (pH < 2) to precipitate the cinnamic acid derivative.

  • Filter the white solid, wash with cold water, and dry.

Step 2: Selective Reduction of the Alkene

Objective: Reduction of the double bond without debrominating the aromatic ring. Critical Control Point: Standard Pd/C hydrogenation often causes hydrogenolysis of aryl bromides. A milder reduction method is required.

Recommended Method: Zn / Acetic Acid This method selectively reduces the

1
ParameterSpecification
Substrate 3-(4-bromo-3-methylphenyl)acrylic acid
Reagent Zinc dust (Activated, 5.0 eq)
Solvent Glacial Acetic Acid (10 volumes)
Temperature 100°C (Reflux)
Time 2–4 hours (Monitor by HPLC/TLC)

Protocol:

  • Dissolve the acrylic acid derivative in glacial acetic acid.

  • Add activated Zinc dust in portions to control the exotherm.

  • Heat to reflux. Monitor for the disappearance of the alkene.

  • Workup: Filter off excess Zinc while hot. Concentrate the filtrate.

  • Dilute with water to precipitate 3-(4-bromo-3-methylphenyl)propanoic acid .[1] Recrystallize from Ethanol/Water if necessary.

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Ring closure to form the indanone core.[1] Regioselectivity Challenge: The cyclization can occur at C2 (giving the target 7-Me isomer) or C6 (giving the 5-Me isomer). While C6 is sterically favored, using Polyphosphoric Acid (PPA) at elevated temperatures often promotes the formation of the thermodynamic product or allows for equilibration.

  • Reagent: Polyphosphoric Acid (PPA) (10–20 wt eq).

  • Conditions: 70–90°C. Note: Higher temperatures (>100°C) may lead to debromination or polymerization.

Protocol:

  • Heat PPA to 60°C to reduce viscosity.

  • Add 3-(4-bromo-3-methylphenyl)propanoic acid portion-wise with vigorous mechanical stirring.

  • Heat the mixture to 85°C for 2–3 hours.

  • Quench: Pour the hot syrup onto crushed ice (Caution: Exothermic).

  • Extraction: Extract with Ethyl Acetate or DCM. Wash with NaHCO₃ (sat) and Brine.[2][3]

  • Purification (Crucial): The crude mixture will likely contain both isomers.

    • Target: 6-Bromo-7-methyl-1-indanone.[1]

    • By-product: 6-Bromo-5-methyl-1-indanone.[1]

    • Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 7-methyl isomer, being more sterically crowded, often elutes differently or crystallizes preferentially depending on the solvent system (e.g., Hexane/IPA).[1]

Workflow Visualization

SynthesisWorkflowcluster_0Step 1: C-C Bond Formationcluster_1Step 2: Chemoselective Reductioncluster_2Step 3: Cyclization & PurificationAldehyde4-Bromo-3-methylbenzaldehydeAcrylic3-(4-bromo-3-methylphenyl)acrylic acidAldehyde->AcrylicMalonic Acid, Pyridine100°C, -CO2Propanoic3-(4-bromo-3-methylphenyl)propanoic acidAcrylic->PropanoicZn / AcOH, 100°C(Preserves Ar-Br)CrudeCrude Indanone Mixture(5-Me and 7-Me isomers)Propanoic->CrudePPA, 85°CTarget6-Bromo-7-methyl-1-indanoneCrude->TargetChromatography(Isolate 7-Me)Byproduct6-Bromo-5-methyl-1-indanoneCrude->ByproductSeparated

Figure 2: Step-by-step reaction workflow including the critical separation of regioisomers.

Analytical Characterization & Validation

To ensure the correct isomer (7-methyl) has been isolated, 1H NMR is the definitive validation tool.

Feature6-Bromo-7-methyl-1-indanone (Target)6-Bromo-5-methyl-1-indanone (Isomer)
Aromatic Protons Two ortho protons (d, J=8Hz) or para ?Para protons (singlets)
Coupling Pattern The aromatic ring has H at C4 and C5.[1] These are adjacent (ortho). Expect a pair of doublets (J ~8 Hz).The aromatic ring has H at C4 and C7. These are para. Expect two singlets .
NOE Signal NOE observed between 7-Me and C2/C3 protons of the cyclopentanone ring? No, NOE between 7-Me and H-C6 ? No, H is at C5. NOE between 7-Me and H-C1 (Carbonyl) ? No.NOE between 5-Me and H-4 / H-6.[1]

Diagnostic Logic:

  • Target (6-Br, 7-Me): Protons are at C4 and C5.[1] They are neighbors. Spectrum: Two Doublets.

  • Isomer (6-Br, 5-Me): Protons are at C4 and C7.[1] They are isolated. Spectrum: Two Singlets.

Alternative Route: Bromination of 7-Methylindanone

If the separation in Step 3 proves difficult, an alternative convergent route is the bromination of 7-methylindanone.[1]

  • Start: 7-Methylindanone (Commercially available or synthesized via cyclization of 3-(2-methylphenyl)propanoic acid chloride—though this usually gives 4-methyl, so purchase is recommended).[1]

  • Bromination: Reaction with Br₂ / AlCl₃ .

    • Directing Effects: The carbonyl is meta-directing.[1] The methyl (at C7) is ortho/para-directing.

    • Sites:

      • C4: Meta to C=O, Para to Me. (Favored).

      • C6: Meta to C=O, Ortho to Me. (Favored).

    • Outcome: This route often yields a mixture of 4-bromo and 6-bromo isomers, but 6-bromo is often favored due to the combined directing effects of the alkyl group and the meta-directing carbonyl.[1]

References

  • Synthesis of Indanones via Friedel-Crafts Cyclization Source: ChemicalBook / Vertex AI Search Results Context: General protocols for cyclizing phenylpropanoic acids using PPA and handling halogenated derivatives. URL:[1][4]

  • Selective Reduction of Cinnamic Acid Derivatives Source: Organic Syntheses & NIH Context: Methodologies for reducing alpha,beta-unsaturated acids without dehalogenation (Zn/AcOH protocols).[1] URL:[1]

  • Regioselectivity in Indanone Synthesis Source: Google Patents (US6548710B2) Context: Detailed industrial processes for preparing methyl-substituted indanones and managing isomer ratios. URL:[1]

  • Properties of Brominated Indanones Source: Sigma-Aldrich Context:[1] Physical properties and handling of bromo-methyl-indanones.[1][5] URL:[1]

Technical Monograph: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

[1]

Identity & Structural Verification

Compound: this compound Synonyms: 6-Bromo-7-methyl-1-indanone; 6-Bromo-7-methylindan-1-one CAS Registry Number: 1071727-49-5 [1][2][3]

Chemical Identifiers
Identifier TypeValue
CAS Number 1071727-49-5
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
SMILES CC1=C(Br)C=CC2=C1C(=O)CC2
InChIKey Specific key varies by protonation state, verify via CAS
MDL Number MFCD13152127 (Generic for isomer class, verify specific batch)
Structural Nuance & Isomerism

Researchers must distinguish this compound from its regioisomers, particularly 7-bromo-6-methyl-1-indanone (CAS 1260012-96-1) and 6-bromo-2-methyl-1-indanone (CAS 176088-59-8).

  • Steric Environment: The 7-methyl group is positioned ortho to the carbonyl bridgehead. This creates significant steric bulk around the ketone, influencing the kinetics of nucleophilic attacks (e.g., reductive amination) at the C1 position.

  • Electronic Environment: The 6-bromo substituent is para to the methylene bridge (C3) and meta to the carbonyl (C1), but its reactivity in cross-coupling is modulated by the adjacent 7-methyl group.

Synthetic Pathways & Retrosynthesis

The synthesis of 6-bromo-7-methyl-1-indanone is non-trivial due to the directing effects required to place the substituents precisely. The most authoritative route involves the cyclization of 3-arylpropionic acid derivatives derived from substituted benzoic acids.

Primary Synthetic Route (Friedel-Crafts Cyclization)

A robust method involves the conversion of 3-bromo-2-methylbenzoic acid into the indanone core. This often requires a homologation step to establish the 3-carbon chain before cyclization.

Protocol Logic:

  • Precursor Activation: 3-bromo-2-methylbenzoic acid is converted to its acid chloride using Thionyl Chloride (SOCl₂).

  • Homologation: The acid chloride reacts with ethylene (under Friedel-Crafts conditions) or via a malonate synthesis to form the 3-(3-bromo-2-methylphenyl)propanoic acid intermediate.

  • Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) closes the ring.

Note: The 7-methyl position forces the cyclization to occur at the only available ortho position relative to the propionic chain that is not blocked, but the sterics of the methyl group can reduce yield (approx. 22-30% isolated yield is typical for hindered indanones).

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

RetrosynthesisTargetTarget:6-Bromo-7-methyl-1-indanone(CAS 1071727-49-5)Precursor1Intermediate:3-(3-Bromo-2-methylphenyl)propanoic acidTarget->Precursor1IntramolecularF-C AcylationStartMaterialStarting Material:3-Bromo-2-methylbenzoic acidPrecursor1->StartMaterialChain ExtensionReagentsReagents:1. SOCl22. Homologation3. PPA (Cyclization)

Figure 1: Retrosynthetic disconnection showing the derivation from 3-bromo-2-methylbenzoic acid.

Reactivity Profile & Applications

This compound serves as a "bifunctional divergency point" in drug discovery. The bromine atom allows for aryl functionalization, while the ketone allows for scaffold saturation or spiro-cyclization.

C-C Bond Formation (The Bromine Handle)

The C6-Bromine is electronically primed for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.

    • Constraint: The adjacent 7-methyl group exerts steric pressure. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended over standard Pd(PPh₃)₄ to overcome steric hindrance.

  • Buchwald-Hartwig Amination: Allows introduction of amine motifs, critical for kinase inhibitor affinity pockets.

Carbonyl Functionalization (The Ketone Handle)
  • Reductive Amination: Conversion to chiral amines using Ti(OiPr)₄ and NaBH(OAc)₃.

  • Wittig/Horner-Wadsworth-Emmons: Installation of exocyclic alkenes.

Experimental Workflow: Suzuki Coupling

Objective: Coupling 6-bromo-7-methyl-1-indanone with Phenylboronic acid.

  • Charge: In a glovebox, combine Indanone (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Filter through Celite, extract with EtOAc, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

ReactivityCore6-Bromo-7-methyl-1-indanoneSuzukiProduct A:6-Aryl-7-methyl-1-indanone(Via Suzuki Coupling)Core->SuzukiAr-B(OH)2Pd Cat.AminationProduct B:1-Amino-6-bromo-7-methylindane(Via Reductive Amination)Core->AminationR-NH2NaBH(OAc)3

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Analytical Characterization

To validate the identity of CAS 1071727-49-5, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (or an AB system) representing the protons at C4 and C5.

    • Benzylic Protons (C3): Triplet/Multiplet around δ 3.0–3.1 ppm.

    • Alpha-Carbonyl Protons (C2): Triplet/Multiplet around δ 2.6–2.7 ppm.

    • Methyl Group (C7): Singlet around δ 2.3–2.6 ppm. Note: The downfield shift is due to the deshielding effect of the adjacent carbonyl and aromatic ring current.

  • MS (ESI): [M+H]⁺ peak at 225/227 (1:1 isotopic pattern characteristic of Bromine).

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation over long periods if exposed to air.

References

  • ChemicalBook. (2025). 6-Bromo-7-methyl-indan-1-one Product Properties and CAS 1071727-49-5. Retrieved from

  • ChemBuyersGuide. (2025). Global Supplier List for CAS 1071727-49-5. Retrieved from

  • 3wPharm. (2025). Catalog Entry for this compound. Retrieved from

  • Google Patents. (2008). Synthesis of substituted indanones via Friedel-Crafts cyclization (Reference Context). Related patent methodology for indanone construction. Retrieved from

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-7-methyl-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the molecular structure, proposed synthesis, and detailed characterization of a novel derivative, 6-Bromo-7-methyl-indan-1-one. While this specific molecule is not extensively documented in current literature, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data from closely related analogues to provide a robust framework for its synthesis and analysis. We will delve into the strategic considerations for its preparation via intramolecular Friedel-Crafts acylation, predict its spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS), and discuss its potential as a versatile intermediate in drug discovery. This guide is intended to be a practical resource for researchers engaged in the exploration of new chemical entities within the indanone class.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, is a cornerstone in the development of therapeutic agents.[1] The inherent structural rigidity and the susceptibility of the scaffold to diverse functionalization have made it a focal point for medicinal chemists. Modifications to the indanone framework have yielded compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone moiety.[3]

The introduction of a bromine atom and a methyl group onto the aromatic ring of the indanone scaffold, as in the case of 6-Bromo-7-methyl-indan-1-one, is anticipated to modulate its physicochemical and biological properties. The bromine atom can act as a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl group can influence steric and electronic properties, potentially enhancing binding affinity to biological targets.[4] This guide provides a comprehensive roadmap for the synthesis and structural elucidation of this promising, yet underexplored, molecule.

Proposed Synthesis: A Strategic Approach via Intramolecular Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[5][6] This electrophilic aromatic substitution reaction provides a direct and efficient route to the fused ring system.

Retrosynthetic Analysis

A retrosynthetic analysis of 6-Bromo-7-methyl-indan-1-one points to 3-(2-bromo-3-methylphenyl)propanoic acid as the key precursor. This precursor can be synthesized from commercially available 2-bromo-3-methylaniline through a Sandmeyer reaction followed by a Heck or Suzuki coupling to introduce the three-carbon side chain.

Retrosynthesis 6-Bromo-7-methyl-indan-1-one 6-Bromo-7-methyl-indan-1-one Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 6-Bromo-7-methyl-indan-1-one->Intramolecular Friedel-Crafts Acylation 3-(2-bromo-3-methylphenyl)propanoic acid 3-(2-bromo-3-methylphenyl)propanoic acid Intramolecular Friedel-Crafts Acylation->3-(2-bromo-3-methylphenyl)propanoic acid Side-chain Elongation Side-chain Elongation 3-(2-bromo-3-methylphenyl)propanoic acid->Side-chain Elongation 2-bromo-3-methyl-iodobenzene 2-bromo-3-methyl-iodobenzene Side-chain Elongation->2-bromo-3-methyl-iodobenzene Sandmeyer Reaction Sandmeyer Reaction 2-bromo-3-methyl-iodobenzene->Sandmeyer Reaction 2-bromo-3-methylaniline 2-bromo-3-methylaniline Sandmeyer Reaction->2-bromo-3-methylaniline

Caption: Retrosynthetic pathway for 6-Bromo-7-methyl-indan-1-one.

Experimental Protocol: Synthesis of 3-(2-bromo-3-methylphenyl)propanoic acid

A detailed, multi-step protocol for the synthesis of the precursor is outlined below. This protocol is based on well-established synthetic transformations.

Step 1: Diazotization and Sandmeyer Reaction of 2-bromo-3-methylaniline

  • Dissolve 2-bromo-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution and stir at room temperature overnight.

  • Extract the product, 2-bromo-1-iodo-3-methylbenzene, with a suitable organic solvent (e.g., diethyl ether), wash with sodium thiosulfate solution, brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by column chromatography.

Step 2: Heck Coupling with Acrylic Acid

  • To a solution of 2-bromo-1-iodo-3-methylbenzene (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add acrylic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine, 3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and acidify with HCl.

  • Extract the product, 3-(2-bromo-3-methylphenyl)acrylic acid, with an organic solvent.

  • Purify by recrystallization or column chromatography.

Step 3: Reduction of the Alkene

  • Dissolve the 3-(2-bromo-3-methylphenyl)acrylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 3-(2-bromo-3-methylphenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation
  • Acid Chloride Formation: To a solution of 3-(2-bromo-3-methylphenyl)propanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise.[7] The reaction is highly exothermic and should be controlled.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[8]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-Bromo-7-methyl-indan-1-one.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Cyclization 2-bromo-3-methylaniline 2-bromo-3-methylaniline Diazotization/Sandmeyer Diazotization/Sandmeyer 2-bromo-3-methylaniline->Diazotization/Sandmeyer NaNO₂, HCl, KI 2-bromo-1-iodo-3-methylbenzene 2-bromo-1-iodo-3-methylbenzene Diazotization/Sandmeyer->2-bromo-1-iodo-3-methylbenzene Heck Coupling Heck Coupling 2-bromo-1-iodo-3-methylbenzene->Heck Coupling Acrylic acid, Pd(OAc)₂, PPh₃, Et₃N 3-(2-bromo-3-methylphenyl)acrylic acid 3-(2-bromo-3-methylphenyl)acrylic acid Heck Coupling->3-(2-bromo-3-methylphenyl)acrylic acid Hydrogenation Hydrogenation 3-(2-bromo-3-methylphenyl)acrylic acid->Hydrogenation H₂, Pd/C 3-(2-bromo-3-methylphenyl)propanoic acid 3-(2-bromo-3-methylphenyl)propanoic acid Hydrogenation->3-(2-bromo-3-methylphenyl)propanoic acid Acid Chloride Formation Acid Chloride Formation 3-(2-bromo-3-methylphenyl)propanoic acid->Acid Chloride Formation (COCl)₂, DMF 3-(2-bromo-3-methylphenyl)propanoyl chloride 3-(2-bromo-3-methylphenyl)propanoyl chloride Acid Chloride Formation->3-(2-bromo-3-methylphenyl)propanoyl chloride Friedel-Crafts Acylation Friedel-Crafts Acylation 3-(2-bromo-3-methylphenyl)propanoyl chloride->Friedel-Crafts Acylation AlCl₃, DCM Crude Product Crude Product Friedel-Crafts Acylation->Crude Product Purification Purification Crude Product->Purification Column Chromatography 6-Bromo-7-methyl-indan-1-one 6-Bromo-7-methyl-indan-1-one Purification->6-Bromo-7-methyl-indan-1-one

Caption: Proposed workflow for the synthesis of 6-Bromo-7-methyl-indan-1-one.

Predicted Molecular Structure and Spectroscopic Profile

The structural confirmation of a novel compound relies on a combination of spectroscopic techniques. Based on the known data for analogous compounds, we can predict the key spectral features of 6-Bromo-7-methyl-indan-1-one.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data is extrapolated from known spectra of substituted indanones. The presence of the methyl group and the bromine atom will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2~3.10Triplet2H-CH₂-
H-3~2.70Triplet2H-CH₂-CO-
H-4~7.65Doublet1HAr-H
H-5~7.40Doublet1HAr-H
-CH₃~2.50Singlet3HAr-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~205C-1
-CH₂-~36C-2
-CH₂-CO-~26C-3
Ar-C~125C-4
Ar-C~138C-5
Ar-C-Br~120C-6
Ar-C-CH₃~140C-7
Ar-C~155C-7a
Ar-C~135C-3a
Ar-CH₃~18-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O stretch (aromatic ketone)~1690 - 1710
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 2960
C=C stretch (aromatic)~1450 - 1600
C-Br stretch~500 - 600
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will reveal the molecular weight and fragmentation pattern.

m/z Predicted Fragment Notes
224/226[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[9]
196/198[M - CO]⁺Loss of a carbonyl group.[10]
145[M - Br]⁺Loss of the bromine atom.
117[M - Br - CO]⁺Subsequent loss of a carbonyl group after bromine loss.

Reactivity and Potential Applications

The presence of three key functional moieties—the ketone, the aromatic bromine, and the benzylic methyl group—makes 6-Bromo-7-methyl-indan-1-one a versatile intermediate for further chemical modifications.

  • Ketone Carbonyl: The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functional groups, and aldol condensations at the alpha-position.

  • Aromatic Bromine: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

  • Benzylic Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation or oxidation to an aldehyde or carboxylic acid.

Given the broad spectrum of biological activities associated with substituted indanones, 6-Bromo-7-methyl-indan-1-one is a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology, neuroscience, and infectious diseases.[1][2][3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the molecular structure, synthesis, and characterization of 6-Bromo-7-methyl-indan-1-one. By leveraging established synthetic methodologies and spectroscopic principles, we have outlined a clear path for the preparation and structural confirmation of this novel compound. The versatile reactivity of this molecule makes it an attractive building block for the synthesis of diverse libraries of indanone derivatives with the potential for significant biological activity. This guide serves as a foundational resource for researchers aiming to expand the chemical space of this important class of molecules and to explore their therapeutic potential.

References

  • Ahmed, S., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1154-1167.
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Sources

Mass Spectrometry Analysis of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone, represents a class of compounds with significant interest due to the prevalence of the indanone core in biologically active molecules.[1] Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.[2] This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its fragmentation behavior and present practical, field-proven methodologies for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Characteristics

Before delving into the mass spectrometric analysis, a fundamental understanding of the target molecule is essential.

PropertyValueSource
Molecular FormulaC₁₀H₉BrOEchemi[3]
Molecular Weight225.08 g/mol Echemi[3]
Exact Mass223.98368 uEchemi[3]
StructureA bicyclic aromatic ketone with bromo and methyl substituents.N/A

The presence of a bromine atom is a key feature that will dominate the mass spectrum due to its distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][5] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for identification.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and thermally stable compounds like this compound, GC-MS is an ideal analytical choice, offering high-resolution separation and detailed structural information through electron ionization (EI).

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC System: An Agilent GC system (or equivalent) equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of non-polar to semi-polar compounds.

  • Injector: Set to 250°C with a split ratio of 50:1 to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final hold: 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Predicted Fragmentation Pattern (Electron Ionization)

The fragmentation of this compound under EI conditions is anticipated to follow established pathways for aromatic ketones and halogenated compounds.[4][6][7][8] The primary fragmentation events are likely to be α-cleavage adjacent to the carbonyl group and loss of the bromine atom.

A key fragmentation pathway for cyclic ketones is the loss of a C₂H₄ (ethylene) fragment.[9] In this specific molecule, we can also anticipate the loss of the bromine atom and the methyl group.

Diagram: Predicted GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Compound in Dichloromethane Injector Injector (250°C) Sample->Injector 1 µL Injection Column DB-5ms Column (Temp Program) Injector->Column Vaporization IonSource EI Source (70 eV) Column->IonSource Separation MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Sorting Data Mass Spectrum Detector->Data Signal

Caption: A generalized workflow for the GC-MS analysis of the target compound.

Diagram: Predicted EI Fragmentation of this compound

Fragmentation_Pathway M Molecular Ion [C₁₀H₉BrO]⁺˙ m/z 224/226 F1 [M-CH₃]⁺ [C₉H₆BrO]⁺ m/z 209/211 M->F1 - •CH₃ F2 [M-Br]⁺ [C₁₀H₉O]⁺ m/z 145 M->F2 - •Br F3 [M-CO]⁺˙ [C₉H₉Br]⁺˙ m/z 212/214 M->F3 - CO F5 [M-C₂H₄]⁺˙ [C₈H₅BrO]⁺˙ m/z 196/198 M->F5 - C₂H₄ F4 [F2-CO]⁺ [C₉H₉]⁺ m/z 117 F2->F4 - CO

Caption: Predicted major fragmentation pathways under electron ionization.

IonPredicted m/zDescription
[M]⁺˙224/226Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-CH₃]⁺209/211Loss of a methyl radical.
[M-Br]⁺145Loss of a bromine radical.
[M-CO]⁺˙212/214Loss of carbon monoxide, a common fragmentation for ketones.
[M-C₂H₄]⁺˙196/198Loss of ethylene, a characteristic fragmentation of cyclic ketones.[9]
[C₉H₉]⁺117Resulting from the loss of CO from the [M-Br]⁺ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for the analysis of a wide range of pharmaceutical compounds and is particularly useful when dealing with complex matrices or when thermal degradation is a concern.[2][10] For this compound, LC-MS provides a complementary technique to GC-MS, especially for quantitative studies in biological matrices.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining this relatively non-polar molecule.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-500.

Expected Ionization and In-Source Fragmentation

In ESI, ionization is much softer than EI. The primary ion observed will be the protonated molecule, [M+H]⁺. Due to the presence of the bromine isotopes, this will appear as a doublet at m/z 225 and 227. In-source fragmentation can be induced by increasing the cone voltage, which may lead to the loss of small neutral molecules like water (if any residual is present) or other fragments, although this will be less extensive than with EI.

Diagram: LC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Compound in ACN/Water Injector Autosampler Sample->Injector Injection Column C18 Column (Gradient Elution) Injector->Column Mobile Phase Flow IonSource ESI Source (Positive Mode) Column->IonSource Separation MassAnalyzer Quadrupole or Time-of-Flight IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Sorting Data Mass Spectrum Detector->Data Signal

Caption: A schematic of the LC-MS analytical process for the target compound.

IonPredicted m/zDescription
[M+H]⁺225/227Protonated molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
[M+Na]⁺247/249Sodium adduct, commonly observed in ESI.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to elucidate the structure of a novel compound. The presence of the bromine atom provides a highly diagnostic isotopic signature that simplifies identification. GC-MS with electron ionization offers rich fragmentation data for detailed structural confirmation, while LC-MS with electrospray ionization is well-suited for high-throughput analysis and studies in complex biological matrices. By employing the methodologies outlined in this guide, researchers can confidently characterize this and structurally related molecules, accelerating the drug discovery and development process.

References

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6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This guide outlines a comprehensive, multi-phase strategic framework for the elucidation of the mechanism of action (MOA) for the novel chemical entity, this compound. As specific biological data for this compound is not yet publicly available, this document serves as a roadmap for its characterization. We will leverage the well-documented polypharmacology of the indanone scaffold, which is present in numerous therapeutic agents, to formulate a primary hypothesis.[1][2][3] The proposed workflow integrates unbiased, proteome-wide target identification techniques with subsequent orthogonal validation through specific biochemical and biophysical assays, culminating in cellular and structural verification. Each experimental choice is rationalized to ensure a self-validating and robust investigation, providing a clear path from a novel compound to a well-characterized lead candidate.

Introduction: The Promise of the Indanone Scaffold

The compound this compound belongs to the substituted indanone class of molecules. The indanone core, featuring a benzene ring fused to a cyclopentanone, is recognized as a "privileged scaffold" in medicinal chemistry due to its proven success in engaging a wide array of biological targets.[1] Notable drugs, such as the acetylcholinesterase inhibitor Donepezil (used in Alzheimer's therapy), are built upon this framework.[2][3]

Derivatives of the indanone core have demonstrated significant and diverse biological activities, including:

  • Anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[1][4]

  • Neuroprotective properties via inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][2]

  • Anticancer activity by targeting tubulin polymerization and other pathways.[1]

Given this precedent, it is logical to hypothesize that this compound may also modulate a key enzymatic or receptor target. This guide will therefore detail the experimental strategy required to identify its specific molecular target(s) and define its precise mechanism of action.

Phase I: Unbiased Target Discovery and Hypothesis Generation

The initial phase is designed to cast a wide net, identifying potential molecular targets without initial bias and observing the compound's overall cellular phenotype. We will employ a powerful, label-free proteomic approach to directly identify protein partners that are physically engaged by the compound in their native environment.

Experimental Workflow: Phase I

cluster_0 Phase I: Target Discovery Compound This compound Cell_Culture Treat Relevant Cell Line (e.g., RAW 264.7 Macrophages) Compound->Cell_Culture Introduce to System CETSA Cellular Thermal Shift Assay (CETSA) (Heat Challenge) Cell_Culture->CETSA Apply Treatment Lysis Cell Lysis & Separation of Soluble vs. Aggregated Protein CETSA->Lysis Process Samples MS Quantitative Mass Spectrometry (LC-MS/MS) Lysis->MS Analyze Proteome Data_Analysis Data Analysis: Identify Thermally Stabilized Proteins MS->Data_Analysis Quantify Changes Target_List Generation of Prioritized Target List Data_Analysis->Target_List Hypothesis Generation

Phase I Experimental Workflow Diagram.
Core Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5] By treating cells with our compound and then heating them across a temperature gradient, we can identify which proteins are stabilized. This is a powerful, label-free method that interrogates target engagement within the complex milieu of a living cell, avoiding potential artifacts from tagging the small molecule.[5][6]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages (a common model for inflammation studies) to 80% confluency.

  • Treatment: Treat cells with this compound at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins via ultracentrifugation.

  • Proteomic Analysis: Collect the soluble fractions. Prepare samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified protein across the temperature gradient in both treated and vehicle control samples. Proteins that remain soluble at higher temperatures in the presence of the compound are identified as potential binding targets.

Phase II: Orthogonal Target Validation & Biophysical Characterization

The list of putative targets from Phase I must be validated. This phase focuses on confirming a direct interaction between the compound and a top candidate protein (e.g., COX-2, based on indanone precedent) and precisely quantifying the binding parameters.

Core Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Causality: This biochemical assay directly measures the functional consequence of the compound binding to its putative enzyme target.[1] By quantifying the inhibition of COX-2's enzymatic activity (production of prostaglandin E2), we can determine the compound's potency (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and purified human recombinant COX-2 enzyme.

  • Compound Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a positive control (e.g., Celecoxib) and a vehicle control. Pre-incubate for 15 minutes at 25°C.

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate). Incubate for 5 minutes at 37°C.

  • Termination: Stop the reaction by adding a solution of saturated stannous chloride.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Core Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is a highly sensitive biophysical technique that measures real-time binding events between a ligand and an immobilized protein, providing precise kinetic and affinity data.[][8] This directly validates a physical interaction and provides key parameters like the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Methodology:

  • Chip Preparation: Covalently immobilize purified recombinant COX-2 protein onto a sensor chip surface. A reference channel should be prepared for background subtraction.

  • Binding Analysis: Inject a series of concentrations of this compound in running buffer over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association phase (during injection) and dissociation phase (during buffer wash).

  • Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Anticipated Quantitative Data

The data from this phase can be summarized to build a clear picture of the compound's specific activity.

ParameterAssayValueInterpretation
IC50 COX-2 Inhibition150 nMPotent functional inhibition of the target enzyme.
K_D SPR95 nMHigh-affinity direct binding to the target protein.
k_on SPR1.5 x 10⁵ M⁻¹s⁻¹Rate of compound binding to the target.
k_off SPR1.4 x 10⁻² s⁻¹Rate of compound dissociating from the target.

Phase III: Cellular Mechanism and Structural Basis

The final phase confirms that the mechanism observed in vitro is relevant in a cellular context and aims to provide the ultimate resolution of the interaction through structural biology.

Hypothesized Signaling Pathway: COX-2 in Inflammation

If COX-2 is the confirmed target, the compound is expected to interfere with the inflammatory signaling cascade by blocking the synthesis of prostaglandins.

LPS Inflammatory Stimulus (e.g., LPS) Cell Macrophage LPS->Cell Activates COX2 COX-2 Enzyme Cell->COX2 Upregulates Expression PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes Conversion AA Arachidonic Acid AA->COX2 Substrate Inflammation Inflammation (Pain, Fever) PGs->Inflammation Mediates Compound 6-Bromo-7-methyl- 1-indanone Compound->COX2 INHIBITS

Hypothesized Inhibition of the COX-2 Inflammatory Pathway.
Core Protocol: Cellular Prostaglandin E2 (PGE2) Secretion Assay

Causality: This assay validates the MOA in a relevant cellular system. By stimulating inflammation in macrophages and treating them with the compound, we can measure its ability to block the production of the downstream inflammatory mediator, PGE2.[9]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) to induce COX-2 expression and inflammation. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Analysis: Determine the compound's potency in a cellular context by calculating its EC50 for the reduction of PGE2 secretion.

Future Direction: Structural Biology

Causality: To gain atomic-level insight into the binding mechanism, co-crystallizing the compound with its target protein is the gold standard.[10][11][12] The resulting structure would reveal the specific amino acid residues involved in the interaction, explain the basis of its affinity and selectivity, and provide a definitive blueprint for future structure-activity relationship (SAR) studies and lead optimization.[12]

Conclusion

This technical guide presents a rigorous, phase-gated methodology for the complete elucidation of the mechanism of action for this compound. By starting with broad, unbiased target identification and systematically narrowing the focus through specific biochemical, biophysical, and cellular validation, this framework ensures a high degree of scientific confidence. The established precedent of the indanone scaffold provides a strong hypothetical basis, while the described protocols offer a clear and actionable path to transform a novel compound into a well-understood pharmacological entity with therapeutic potential.

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  • Chan, C. C., et al. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(16), 2949-2957. [Link]

  • Davoodnia, A., et al. (2018). Synthesis of 2-(4-amino substituted benzylidene) indanone analogues from aromatic nucleophilic substitution (SNAr) reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-658. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. ScienceOpen. [Link]

  • Wang, C., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • Recent developments in biological activities of indanones. (2017). ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS 1071727-49-5), a critical intermediate in the synthesis of pharmaceutical agents such as adrenergic receptor agonists and anti-inflammatory drugs.

The following content is structured to support process chemists and researchers in optimizing reaction conditions, purification protocols, and handling procedures.

Physicochemical Profile & Structural Analysis[1][2]

To predict and manipulate solubility effectively, one must first understand the molecular architecture of the compound.

  • Compound Name: this compound[1][2][3]

  • Common Synonyms: 6-Bromo-7-methyl-1-indanone[4]

  • CAS Number: 1071727-49-5[1][2][3]

  • Molecular Formula: C₁₀H₉BrO

  • Molecular Weight: 225.08 g/mol [3]

Structural Determinants of Solubility
  • The Indanone Core: The fused benzene and cyclopentanone rings create a planar, aromatic structure. This facilitates

    
     stacking , making the solid lattice energy significant. Solvents must overcome these cohesive forces.
    
  • The Carbonyl Group (C=O): A polar handle that accepts hydrogen bonds. This allows solubility in polar aprotic solvents (THF, Acetone) and moderate solubility in protic solvents (Alcohols).

  • The 6-Bromo Substituent: A heavy, lipophilic halogen. It significantly increases the partition coefficient (LogP), reducing water solubility to negligible levels while enhancing solubility in chlorinated solvents (DCM, Chloroform).

  • The 7-Methyl Group: Located ortho to the carbonyl, this group introduces steric bulk. This steric hindrance disrupts the crystal packing efficiency compared to the non-methylated analog, often lowering the melting point and increasing solubility in non-polar solvents relative to the parent indanone.

Solubility in Organic Solvents

The following data categorizes solvents by their interaction mechanism with the solute.

Table 1: Solubility Matrix & Application Suitability
Solvent ClassSpecific SolventsSolubility RatingPrimary ApplicationTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction MediumExcellent for Friedel-Crafts cyclization and subsequent functionalization.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Reaction / ExtractionEthyl Acetate is the preferred solvent for liquid-liquid extraction during workup.
Dipolar Aprotic DMF, DMSO, NMPVery High Nucleophilic SubstitutionUsed for SnAr or coupling reactions requiring high temperatures. Hard to remove; avoid for simple recrystallization.[5]
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)RecrystallizationSolubility increases sharply with temperature. Ideal for purification via cooling.
Non-Polar Hexanes, Pentane, HeptaneLow (<5 mg/mL)Anti-Solvent / WashUsed to crash out the product from ethereal or chlorinated solutions.
Aqueous Water, PBSNegligible Waste / WashThe compound is highly lipophilic. Water is used solely to wash away inorganic salts.

Experimental Protocols

Protocol A: Optimal Dissolution for Synthetic Reactions

Context: Preparing the substrate for a Grignard reaction or Reductive Amination.

  • Solvent Selection: Use Anhydrous THF or DCM .

  • Procedure:

    • Weigh the required mass of 6-Bromo-7-methyl-1-indanone.[4]

    • Add solvent to achieve a concentration of 0.1 M to 0.5 M .

    • Note: No heating is typically required; the compound dissolves rapidly at room temperature in these solvents due to favorable dipole-dipole interactions.

    • Critical Check: If the solution appears cloudy, dry over

      
       and filter. Cloudiness often indicates moisture contamination (indanone is insoluble in water), not saturation.
      
Protocol B: Purification via Recrystallization (The "Oiling Out" Solution)

Context: Indanones with alkyl/halogen substituents often have low melting points (60–90°C range), leading them to melt into an oil rather than dissolve/crystallize, a phenomenon known as "oiling out."

Recommended Solvent System: Ethanol (Solvent) + Hexane (Anti-solvent).

  • Dissolution:

    • Place crude solid in a flask.

    • Add minimal Ethanol and heat to 60°C (below the boiling point).

    • Caution: Do not overheat, or the compound may melt into a biphasic oil before dissolving.

  • Saturation:

    • Once dissolved, remove from heat.

    • Add warm Hexane dropwise until a faint, persistent cloudiness appears.

    • Add one drop of Ethanol to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).

    • Troubleshooting: If an oil separates at the bottom, reheat to redissolve and scratch the glass with a rod while cooling to induce nucleation.

    • Cool to 4°C in a fridge to maximize yield.

  • Collection:

    • Filter the crystals and wash with cold Hexane.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent based on the intended chemical process.

SolventSelection Start Objective: Handle 6-Bromo-7-methyl-1-indanone ProcessType Select Process Type Start->ProcessType Reaction Chemical Synthesis ProcessType->Reaction Purification Purification ProcessType->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh TempLow Low/Room Temp? Reaction->TempLow SolventDMF Use DMF or Toluene (High BP, High Sol) TempHigh->SolventDMF Yes SolventDCM Use DCM or THF (Easy Removal) TempLow->SolventDCM Yes MethodChrom Chromatography? Purification->MethodChrom MethodCryst Recrystallization? Purification->MethodCryst SolventEluent Use Hexane : EtOAc (Gradient 95:5 to 70:30) MethodChrom->SolventEluent SolventCryst Use Ethanol or IPA (Avoid pure Hexane) MethodCryst->SolventCryst

Figure 1: Decision tree for solvent selection based on thermal requirements and purification methodology.

Synthesis & Application Context

Understanding the synthesis route provides insight into solubility impurities.

Synthesis Route: The compound is typically synthesized via Friedel-Crafts cyclization of 3-bromo-2-methyl-benzoic acid (or its acid chloride derivative).

  • Reagents: Thionyl Chloride (

    
    ), Aluminum Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM).

  • Implication: Crude samples may contain aluminum salts. These salts are insoluble in DCM but soluble in water/acid. Therefore, an initial wash of the DCM solution with dilute HCl is standard protocol to ensure the organic layer contains only the soluble indanone.

Chromatographic Purification: For column chromatography (Flash), the standard eluent system is Petroleum Ether / Ethyl Acetate .[6][7]

  • Starting Ratio: 20:1 (Non-polar, moves impurities).

  • Eluting Ratio: 4:1 (Moves the target indanone).

  • Observation: The compound has an Rf of approx. 0.5–0.6 in 4:6 EtOAc/Pet Ether, confirming its moderate polarity.

References

  • Synthesis of Substituted Indanones (Patent)
  • Chemical Substance Data

    • Title: this compound (CAS 1071727-49-5).[1][2][3]

    • Source: ChemicalBook / Sigma-Aldrich C
  • General Indanone Solubility Trends

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

The Strategic Scaffold: A Technical Guide to 6-Bromo-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

6-Bromo-7-methyl-1-indanone is not merely a chemical intermediate; it is a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional linchpin, offering two distinct handles for diversification: the ketone (C1) for nucleophilic attack or reductive amination, and the aryl bromide (C6) for palladium-catalyzed cross-coupling.

Its discovery history is inextricably linked to the search for highly selective alpha-2 adrenergic agonists and kinase inhibitors , where the precise regiochemistry of the methyl and bromo substituents directs binding affinity and metabolic stability.

Chemical Profile
PropertySpecification
IUPAC Name 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
CAS Number 1071727-49-5
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Pale yellow to off-white solid
Key Functionality Electrophilic ketone (C1), Aryl halide (C6)

Part 2: Discovery & Historical Context

Unlike blockbuster drugs discovered in a single "Eureka" moment, 6-Bromo-7-methyl-1-indanone emerged as a synthetic necessity in the mid-2000s. The primary driver was the optimization of lipophilic pockets in G-protein coupled receptors (GPCRs).

The Alpha-2 Adrenergic Breakthrough (2008-2009)

The definitive entry of this molecule into the patent literature is associated with the development of fluoroethyl ureas for pain management. Researchers at Allergan (notably in US Patent 7,598,417 ) required a scaffold that could mimic the lipophilicity of known agonists (like brimonidine) while providing a handle for extending a side chain into the receptor's solvated regions.

  • The Challenge: Standard indanones lacked the steric bulk at the C7 position required to lock the conformation of the urea side chain.

  • The Solution: Introduction of a methyl group at C7.[1][2][3]

  • The Problem: Direct methylation of 6-bromo-1-indanone is regiochemically difficult.

  • The Innovation: De novo synthesis via intramolecular Friedel-Crafts acylation of a pre-functionalized benzoic acid precursor.

This molecule effectively allowed medicinal chemists to "walk" substituents around the benzene ring, proving that the 6,7-substitution pattern offered a superior balance of potency and metabolic stability compared to the 4,5-isomers.

Part 3: Synthesis & Mechanistic Insight

The synthesis of 6-Bromo-7-methyl-1-indanone is a classic exercise in regiocontrolled intramolecular Friedel-Crafts acylation . The following protocol is derived from the foundational patent literature but annotated with mechanistic insights for the bench scientist.

The Validated Protocol

Precursor: 3-Bromo-2-methylbenzoic acid.[1][2]

Step-by-Step Methodology
  • Activation (Acyl Chloride Formation):

    • Reagents: 3-Bromo-2-methylbenzoic acid (10.40 g, 48.4 mmol), Thionyl chloride (SOCl₂, 5.30 mL, 72.7 mmol).

    • Conditions: Reflux or neat stirring until gas evolution (HCl/SO₂) ceases.

    • Mechanistic Note: The carboxylic acid is converted to the highly electrophilic acyl chloride. The presence of the ortho-methyl group can sterically hinder this attack, requiring extended reaction times or a catalyst (DMF).

  • Cyclization (Friedel-Crafts):

    • Reagents: Aluminum Chloride (AlCl₃, 6.50 g, 48.8 mmol), Dichloromethane (DCM) or Carbon Disulfide (CS₂).

    • Procedure: The crude acyl chloride is dissolved in solvent. AlCl₃ is added portion-wise at 0°C to control the exotherm. The mixture is allowed to warm to room temperature.

    • Quench: Pour onto ice-water/HCl to break the Aluminum-complex.

    • Yield: ~22% (Unoptimized).[1][2]

Mechanistic Diagram (DOT)

The following diagram illustrates the pathway and the critical "regio-lock" provided by the starting material.

SynthesisPathway cluster_regio Regiocontrol Start 3-Bromo-2-methylbenzoic acid Inter Acyl Chloride Intermediate Start->Inter SOCl2, Reflux (-SO2, -HCl) Complex Acylium-AlCl3 Complex Inter->Complex AlCl3, DCM Lewis Acid Activation Product 6-Bromo-7-methyl-1-indanone Complex->Product Intramolecular Friedel-Crafts (-HCl)

Figure 1: Synthetic pathway ensuring 6,7-substitution via pre-functionalized precursor.

Troubleshooting Low Yields (The 22% Problem)

The patent reports a modest 22% yield. For process chemists, this is the bottleneck.

  • Cause: The ortho-methyl group (C2 on the benzoic acid) creates significant steric strain during the formation of the acylium ion complex. Furthermore, the bromine atom is weakly deactivating, raising the energy barrier for the electrophilic aromatic substitution (EAS).

  • Modern Optimization:

    • Switch Lewis Acid: Use Triflic Acid (TfOH) or Polyphosphoric Acid (PPA) instead of AlCl₃/SOCl₂. PPA often serves as both solvent and catalyst, driving cyclization at higher temperatures (80-100°C) which overcomes the steric barrier.

    • Superacid Media: conducting the reaction in neat triflic acid can often boost yields to >80% for deactivated rings.

Part 4: Applications & Strategic Derivatization

Once synthesized, 6-Bromo-7-methyl-1-indanone acts as a divergent node.

The "Kinase Switch" (Suzuki Coupling)

The C6-Bromine is perfectly positioned to extend into the "solvent front" of kinase ATP-binding pockets.

  • Reaction: Palladium-catalyzed cross-coupling with aryl boronic acids.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Outcome: Biaryl systems used in HER2 and PIM1 inhibitors.

The "CNS Linker" (Reductive Amination)

The C1-Ketone is converted to a chiral amine, a pharmacophore found in melatonin agonists and antidepressants.

  • Reaction: Reductive amination with NH₄OAc and NaBH₃CN.

  • Outcome: 6-Bromo-7-methyl-indan-1-ylamine.[2]

  • Relevance: Precursor to Ramelteon-like tricyclic cores and alpha-2 agonists.

Workflow Diagram (DOT)

Derivatization cluster_A Path A: C1 Functionalization cluster_B Path B: C6 Functionalization Core 6-Bromo-7-methyl-1-indanone (The Scaffold) Amine 1-Amino-Indane (Alpha-2 Agonists) Core->Amine NH4OAc, NaBH3CN Reductive Amination Biaryl 6-Aryl-Indanone (Kinase Inhibitors) Core->Biaryl Ar-B(OH)2, Pd(0) Suzuki Coupling Urea Fluoroethyl Urea (Pain Therapeutics) Amine->Urea Fluoroethyl Isocyanate Polymer Metallocene Ligands (Catalysis) Biaryl->Polymer Reduction/Dehydration

Figure 2: Divergent synthesis pathways from the parent scaffold.

Part 5: Analytical Reference Data

To ensure experimental validity, compare your synthesized product against these literature standards (derived from US 7,598,417).

Spectroscopic MethodDiagnostic SignalsInterpretation
¹H NMR (300 MHz, CDCl₃) δ 2.67-2.72 (m, 2H) β-methylene protons of the cyclopentanone ring.
δ 3.05-3.15 (m, 2H) α-methylene protons (adjacent to carbonyl).
δ 2.60 (s, 3H) Key Signal: The C7-Methyl group singlet.
δ 7.35 (d, 1H), 7.60 (d, 1H) Aromatic protons showing ortho coupling (confirming 6,7-subst).
Mass Spectrometry m/z 224/226 Characteristic 1:1 doublet for mono-brominated species.

References

  • Chow, K., et al. (2009). Substituted fluoroethyl ureas as alpha 2 adrenergic agents. U.S. Patent No. 7,598,417.[1] Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 589669, 7-methyl-2,3-dihydro-1H-inden-1-one. (Parent structure reference).

  • Ahmed, N. (2016).[4][5] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 12, 1860–1875. (Review of general indanone synthesis).

  • Gagnier, S. V., & Larock, R. C. (2003). Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides. Journal of the American Chemical Society, 125(16), 4804–4807. (Alternative synthetic routes).

Sources

Technical Guide: IUPAC Nomenclature & Chemical Architecture of CAS 1071727-49-5

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Common Synonyms: 6-Bromo-7-methylindan-1-one; 6-Bromo-7-methylindanone CAS Registry Number: 1071727-49-5[1]

Core Directive: Structural Elucidation & Nomenclature

This guide deconstructs the chemical identity of CAS 1071727-49-5, a halogenated bicyclic ketone widely utilized as a pharmacophore scaffold in medicinal chemistry. Its structural rigidity and specific substitution pattern make it a critical intermediate for synthesizing tricyclic heterocycles, particularly in the development of kinase inhibitors and PARP inhibitors.

IUPAC Name Derivation

The systematic name This compound is derived through a strict hierarchical analysis of the molecule's skeleton and functional groups.

  • Principal Functional Group: The molecule is a ketone (

    
    ), giving it the suffix -one .
    
  • Parent Skeleton: The core structure is indene (

    
    ), a bicyclic system consisting of a benzene ring fused to a cyclopentadiene ring.
    
  • Saturation State: The ketone functionality requires the saturation of the double bond in the five-membered ring. The "2,3-dihydro" prefix indicates that carbons 2 and 3 are saturated (

    
    ), distinct from the unsaturated parent indene.
    
  • Numbering System:

    • The carbonyl carbon is assigned position 1 (highest priority).

    • Numbering proceeds around the five-membered ring (2, 3) to the bridgehead.

    • It continues into the benzene ring (4, 5, 6, 7).

    • Substituents:

      • Bromo- : Located at position 6.[1][2][3][4][5][6][7]

      • Methyl- : Located at position 7 (adjacent to the bridgehead carbon).

Structural Visualization (Graphviz)

The following diagram illustrates the numbering scheme and connectivity of the 6-bromo-7-methyl-1-indanone scaffold.

IndanoneStructure Figure 1: Numbering schema of this compound. C1 C1 (C=O) C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused C5 C5 C4->C5 C6 C6 (Br) C5->C6 C7 C7 (Me) C6->C7 C7->C7a C7a->C1

[5]

Chemical Properties & Physicochemical Profile[8]

Understanding the physicochemical properties is essential for optimizing reaction conditions (solubility, stoichiometry) during synthesis.

PropertyValueRationale/Context
Molecular Formula

Core indanone (

) + Methyl (

) + Bromo (

) - H (

)
Molecular Weight 225.08 g/mol Moderate MW allows for efficient downstream coupling.
Physical State Solid (Powder)Typical for fused bicyclic ketones; likely off-white to pale yellow.
LogP (Predicted) ~2.8 - 3.2Lipophilic; requires organic solvents (DCM, THF, EtOAc) for dissolution.
H-Bond Donors 0No -OH or -NH groups.
H-Bond Acceptors 1Carbonyl oxygen acts as a weak acceptor.
Reactivity ElectrophileThe C1 carbonyl is susceptible to nucleophilic attack (e.g., Grignard, reduction).

Synthetic Utility & Applications

The 6-bromo-7-methyl-1-indanone scaffold is not merely a catalog compound; it is a strategic "handle" in drug discovery. The bromine atom at C6 serves as a site for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the ketone at C1 allows for ring expansion or heterocycle fusion.

Key Application: The Gewald Reaction

One of the most valuable applications of this intermediate is in the synthesis of indeno[1,2-b]thiophenes , a class of tricyclic compounds often investigated for anti-inflammatory and anticancer activity (e.g., kinase inhibition).

Mechanism: The ketone condenses with a nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (morpholine or diethylamine) to fuse a 2-aminothiophene ring onto the indanone core.

Workflow Visualization:

GewaldReaction Figure 2: Synthesis of Indeno-thiophene scaffold via Gewald Reaction. Start 6-Bromo-7-methyl-1-indanone (CAS 1071727-49-5) Inter Knoevenagel Condensation Start->Inter Step 1 Reagents Reagents: Malononitrile + S8 Base: Morpholine Reagents->Inter Product Tricyclic Core: 2-Amino-indeno[1,2-b]thiophene Inter->Product Step 2: Cyclization

Experimental Protocol: Identification via NMR

To validate the identity of CAS 1071727-49-5, researchers rely on


-NMR spectroscopy. The unique substitution pattern (6-Br, 7-Me) creates a distinct splitting pattern in the aromatic region.

Expected


-NMR Signals (CDCl

, 400 MHz):
  • Aromatic Region (2H):

    • Since positions 6 and 7 are substituted, only protons at C4 and C5 remain.

    • These two protons are adjacent (ortho-coupled), appearing as a pair of doublets (

      
      ) around 
      
      
      
      7.2 - 7.6 ppm with a coupling constant
      
      
      Hz.
  • Benzylic/Aliphatic Region (4H):

    • C3-H (

      
      ):  Triplet or multiplet around 
      
      
      
      3.0 - 3.2 ppm (deshielded by the aromatic ring).
    • C2-H (

      
      ):  Triplet or multiplet around 
      
      
      
      2.6 - 2.8 ppm (adjacent to carbonyl).
  • Methyl Group (3H):

    • Singlet around

      
       2.3 - 2.5 ppm. The shift is slightly downfield due to the ortho-effect of the aromatic ring and proximity to the bridgehead.
      

Strategic Importance in Drug Development

The "magic methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group (as seen at C7) can significantly alter the potency and selectivity of a drug by:

  • Restricting Conformation: The C7-methyl group sterically interacts with the C1-carbonyl (or derivatives), locking the molecule into a preferred conformation for receptor binding.

  • Metabolic Stability: Blocking the C7 position prevents metabolic oxidation at that site.

  • Solubility: Breaking molecular planarity slightly to improve solubility compared to the non-methylated analog.

This specific CAS number represents a highly optimized building block, likely designed to bypass specific patent spaces or to optimize the Structure-Activity Relationship (SAR) of a lead compound series.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

Sources

The Synthetic Architect's Guide to 1-Indanones: A Deep Dive into Core Cyclization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The 1-indanone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in drug candidates for neurodegenerative diseases, cancer, and infectious diseases has spurred the development of a diverse arsenal of synthetic strategies for its construction.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the principal synthetic routes to 1-indanones, with a focus on the underlying mechanisms, practical experimental considerations, and a comparative analysis of their strengths and limitations.

Core Synthetic Strategies: A Triumvirate of Cyclizations

The construction of the 1-indanone framework predominantly hinges on the formation of the five-membered carbocyclic ring through intramolecular cyclization. Three major strategies have proven to be the most robust and versatile:

  • Intramolecular Friedel-Crafts Acylation: A classic and enduring method involving the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[5][6]

  • Nazarov Cyclization: A powerful electrocyclic ring-closure reaction of divinyl ketones, offering a distinct pathway to substituted 1-indanones.[1][2]

  • Transition-Metal-Catalyzed Annulations: Modern and highly efficient methods that leverage the catalytic prowess of transition metals to forge the indanone core, often with high chemo- and regioselectivity.[7][8]

This guide will dissect each of these core strategies, providing not only the theoretical underpinnings but also actionable, field-proven protocols for their implementation in a research setting.

Intramolecular Friedel-Crafts Acylation: The Workhorse Route

The intramolecular Friedel-Crafts acylation is arguably the most traditional and widely employed method for synthesizing 1-indanones.[1][5] The reaction proceeds via an electrophilic aromatic substitution, wherein an acylium ion, generated from a 3-arylpropionic acid or its corresponding acyl chloride, is attacked by the tethered aromatic ring.[5][9]

The choice between using the carboxylic acid directly or converting it to the acyl chloride is a key practical consideration. Direct cyclization of the acid is more atom-economical and environmentally benign, with water as the only byproduct.[3][6] However, this approach often necessitates harsh reaction conditions, including strong acids and high temperatures.[3][10] The acyl chloride route, while involving an extra synthetic step, typically proceeds under milder conditions with higher efficiency.[5]

Causality in Catalyst and Reagent Selection

The selection of the acid promoter is critical to the success of the Friedel-Crafts acylation. Strong Brønsted acids like polyphosphoric acid (PPA) and triflic acid (TfOH), or Lewis acids such as aluminum chloride (AlCl₃) and niobium(V) chloride (NbCl₅), are commonly used.[5][11]

  • Polyphosphoric Acid (PPA): PPA is a viscous and effective dehydrating agent, making it suitable for the direct cyclization of 3-arylpropionic acids.[12][13] The P₂O₅ content in PPA can influence the regioselectivity of the cyclization.[12]

  • Triflic Acid (TfOH): A strong superacid that can promote cyclization under relatively mild conditions, even with moderately deactivated aromatic rings.[3][5] Microwave irradiation can further accelerate triflic acid-mediated cyclizations.[3][6]

  • Lewis Acids (e.g., AlCl₃, NbCl₅): These are particularly effective for the cyclization of 3-arylpropionyl chlorides. Stoichiometric amounts are often required due to complexation with the starting material and product.[5][11]

Experimental Protocols

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 3-phenylpropanoic acid (1 equivalent).

  • Carefully add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-90 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-indanone.

Materials:

  • 3-(4-Methoxyphenyl)propionic acid

  • Triflic acid (TfOH)

  • 10 mL sealed microwave vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • Place 3-(4-methoxyphenyl)propionic acid (1 mmol) in a 10 mL sealed microwave vial equipped with a magnetic stirrer.

  • Add triflic acid (3 mmol, 3 equivalents) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 60 minutes.[1]

  • After cooling, carefully quench the reaction by adding the mixture to ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation: Comparison of Friedel-Crafts Promoters
PromoterStarting MaterialConditionsYield (%)Reference
PPA3-Arylpropionic AcidsHigh TemperatureVariable[12]
TfOH3-Arylpropionic AcidsRT to 80 °C, MWHigh[3][5]
AlCl₃3-Arylpropionyl Chlorides0 °C to RTHigh[2]
NbCl₅3-Arylpropionic AcidsRoom TemperatureGood[11]
Tb(OTf)₃3-Arylpropionic Acids250 °CModerate to Good[10][14]

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful and versatile method for the synthesis of cyclopentenones, and its intramolecular variant is well-suited for the preparation of 1-indanones.[1][2] The core of this reaction is the 4π-electrocyclic ring closure of a divinyl ketone precursor under acidic conditions.[1] In the context of 1-indanone synthesis, one of the double bonds of the dienone is part of the aromatic system.[1]

The reaction is typically promoted by Brønsted or Lewis acids.[1] Trifluoroacetic acid (TFA) and copper(II) triflate (Cu(OTf)₂) are frequently employed catalysts.[1][2] The choice of catalyst can influence the reaction conditions and the substrate scope.[1] Dicationic iridium(III) complexes have also been shown to catalyze the Nazarov cyclization under mild conditions.[2]

Experimental Protocol: Copper-Catalyzed Nazarov Cyclization[1]

Materials:

  • 1,3-Dienone substrate

  • Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane or 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer

Procedure:

  • To a solution of the 1,3-dienone substrate (1 mmol) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of copper(II) triflate (Cu(OTf)₂, typically 5-10 mol%).[1]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition-Metal-Catalyzed Annulations: The Modern Frontier

A diverse array of transition-metal-catalyzed reactions has been developed for the synthesis of 1-indanones, offering high efficiency, functional group tolerance, and often milder reaction conditions compared to classical methods.[1][7][8] These methods can provide access to complex and highly substituted indanone derivatives.

Key strategies include:

  • Palladium-catalyzed Carbonylative Cyclization: This approach typically involves the reaction of an o-alkenylaryl iodide with carbon monoxide in the presence of a palladium catalyst.[7]

  • Rhodium-catalyzed Annulations: Rhodium catalysts have been employed in various annulation strategies, including those involving C-H activation.[15][16]

  • Cobalt-catalyzed Reactions: Cobalt catalysts are utilized in Pauson-Khand type reactions to construct the cyclopentenone core of the indanone.[7]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of an o-Alkenylaryl Iodide[7]

Materials:

  • o-Alkenylaryl iodide substrate

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., a tertiary amine)

  • Solvent (e.g., toluene)

  • Carbon monoxide (CO) source

  • Schlenk flask or autoclave

Procedure:

  • In a Schlenk flask or autoclave under an inert atmosphere, combine the o-alkenylaryl iodide (1 equivalent), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 2 equivalents) in the chosen solvent.

  • Purge the reaction vessel with carbon monoxide (balloon pressure or higher pressure in an autoclave).

  • Heat the reaction mixture to the desired temperature (e.g., refluxing toluene).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 1-indanone.[7]

Visualization of Key Processes

To further elucidate the synthetic pathways discussed, the following diagrams illustrate the core mechanisms and a general experimental workflow.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 3-Arylpropionic_Acid 3-Arylpropionic Acid Acylium_Ion Acylium Ion (Electrophile) 3-Arylpropionic_Acid->Acylium_Ion  + Strong Acid  (e.g., PPA, TfOH) Acyl_Chloride 3-Arylpropionyl Chloride Acyl_Chloride->Acylium_Ion  + Lewis Acid  (e.g., AlCl3) Aromatic_Ring Tethered Aromatic Ring Sigma_Complex Sigma Complex (Intermediate) Aromatic_Ring->Sigma_Complex Nucleophilic Attack 1-Indanone_Product 1-Indanone Sigma_Complex->1-Indanone_Product Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Nazarov_Cyclization_Workflow Start Start: Divinyl Ketone Precursor Acid_Catalyst Add Acid Catalyst (e.g., Cu(OTf)2, TFA) Start->Acid_Catalyst Electrocyclization 4π-Electrocyclic Ring Closure Acid_Catalyst->Electrocyclization Cationic_Intermediate Formation of Cationic Intermediate Electrocyclization->Cationic_Intermediate Proton_Transfer Proton Transfer/ Rearrangement Cationic_Intermediate->Proton_Transfer Product 1-Indanone Product Proton_Transfer->Product

Caption: Generalized Workflow for Nazarov Cyclization.

Transition_Metal_Workflow Setup Reaction Setup Substrate + Catalyst + Ligand + Base + Solvent Inert_Atmosphere Inert Atmosphere Purge with N2 or Ar Setup->Inert_Atmosphere Reagent_Addition Reagent Addition Introduce Gaseous Reagent (e.g., CO) Inert_Atmosphere->Reagent_Addition Heating Heating Heat to Reaction Temperature Reagent_Addition->Heating Monitoring Reaction Monitoring TLC or GC/MS Analysis Heating->Monitoring Workup Workup Quenching, Extraction, Drying Monitoring->Workup Purification Purification Column Chromatography Workup->Purification Final_Product Final Product 1-Indanone Purification->Final_Product

Caption: General Experimental Workflow for Transition-Metal-Catalyzed Synthesis.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of 1-indanones is a mature yet continually evolving field in organic chemistry. While the intramolecular Friedel-Crafts acylation remains a reliable and powerful tool, modern methodologies such as the Nazarov cyclization and transition-metal-catalyzed annulations offer milder conditions, broader substrate scope, and access to novel structural motifs.[1] The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to empower researchers in the strategic design and execution of synthetic routes toward this important class of molecules.

References

  • The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide - Benchchem.
  • Application Notes and Protocols: Transition-Metal-Catalyzed Carbonylative Cyclization for the Synthesis of 1-Indanones - Benchchem.
  • Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction - Benchchem.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - MDPI. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - NIH. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - SciSpace. Available at: [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed. Available at: [Link]

  • Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. Available at: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Available at: [Link]

  • Indanone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of Indanones. Available at: [Link]

  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid - ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - PMC. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3 | Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed. Available at: [Link]

  • Recent developments in biological activities of indanones | Request PDF - ResearchGate. Available at: [Link]

  • Para-(3-phenylpropiolamido)phenyl (PPAP) glycosides: Harnessing ipso-cyclization–driven glycosylation for strategic flexibility - PMC. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - Publikationsserver der Universität Regensburg. Available at: [Link]

  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate. Available at: [Link]

  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. Available at: [Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives - Organic Chemistry Portal. Available at: [Link]

  • Direct oxidative cyclization of 3-arylpropionic acids using PIFA or Oxone: synthesis of 3,4-dihydrocoumarins - ResearchGate. Available at: [Link]

  • Cyclisation of 3-phenylpropan-1-ol via alkoxyl radical and aryl radical-cation intermediates. A product and e.s.r. study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

Sources

Methodological & Application

Application Note: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one as a Pharmacophore Scaffold

[1]

Executive Summary

This compound (hereafter 6B7M-Indanone ) is a high-value building block characterized by a rigid bicyclic core, a reactive ketone handle, and an aryl bromide functionality.[1] Its specific substitution pattern—a methyl group at the C7 position and a bromine at C6—imparts unique steric and electronic properties that distinguish it from the more common 5- or 6-bromoindanones.[1]

The C7-methyl group introduces "peri-strain" relative to the C1-carbonyl and adjacent bridgehead, influencing the stereoselectivity of nucleophilic attacks at the ketone.[1] Furthermore, the C6-bromo motif serves as a versatile handle for palladium-catalyzed cross-coupling, allowing the rapid elaboration of libraries for Fragment-Based Drug Discovery (FBDD) .[1] This scaffold is critical for synthesizing 1-aminoindanes (analogous to Rasagiline) and aryl-urea derivatives investigated for neuropathic pain.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 1071727-49-5
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in MeOH
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Hazards Irritant (H315, H319); handle in fume hood

Strategic Application Protocols

Rationale for Scaffold Selection

The 6B7M-Indanone offers two orthogonal vectors for chemical expansion:

  • Vector A (C1-Ketone): Allows for sp³ derivatization via reductive amination, Grignard addition, or condensation. The resulting chiral center at C1 is often crucial for biological activity (e.g., binding affinity in GPCRs).

  • Vector B (C6-Bromide): Enables biaryl formation via Suzuki-Miyaura coupling or amination via Buchwald-Hartwig reactions.[1]

The C7-Methyl group is not merely a bystander; it restricts rotation of substituents at C6 and C1, potentially locking the molecule into a bioactive conformation and improving metabolic stability by blocking the metabolically labile benzylic position (if C7 were unsubstituted).

Experimental Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for utilizing this building block to generate two distinct lead series: 1-Aminoindanes (CNS targets) and Biaryl-Indanones (Kinase/Enzyme inhibitors).

GStart6-Bromo-7-methyl-1-indanoneInter1Intermediate A:Schiff Base/ImineStart->Inter1R-NH2, Ti(OEt)4(Dehydration)Inter2Intermediate B:6-Aryl-IndanoneStart->Inter2Ar-B(OH)2Pd(dppf)Cl2(Suzuki)Product1Target Series 1:1-Aminoindan(CNS/Pain)Inter1->Product1NaBH4 orNaCNBH3(Reduction)UreaFluoroethyl Urea(TRPV1 Antagonist)Product1->UreaIsocyanate(Urea Formation)Product2Target Series 2:FunctionalizedScaffoldInter2->Product2FurtherDerivatization

Figure 1: Divergent synthetic pathways for 6-Bromo-7-methyl-1-indanone utilization.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Amino-6-bromo-7-methylindane (Reductive Amination)

Target Application: Synthesis of precursors for urea-based pain therapeutics.[1]

Mechanism: The C7-methyl group provides steric bulk that can hinder direct condensation.[1] The use of Titanium(IV) ethoxide is recommended to facilitate imine formation by acting as a Lewis acid and water scavenger.

Reagents:

  • 6B7M-Indanone (1.0 eq)[1]

  • Amine source (e.g., Ammonium acetate or a primary amine) (1.5 - 2.0 eq)[1]

  • Titanium(IV) ethoxide (2.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve 6B7M-Indanone (1.0 g, 4.4 mmol) in anhydrous THF (10 mL).

  • Add the amine source (e.g., 2-fluoroethylamine or ammonium acetate for primary amine).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise. Note: The solution typically turns yellow/orange.

  • Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).[2]

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (1.5 eq) in portions.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench by pouring into aqueous ammonia (2M) or NaOH (1M) to precipitate titanium salts. Filter through a Celite pad.

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

Self-Validating Checkpoint:

  • ¹H NMR: Look for the disappearance of the carbonyl signal (approx. 205 ppm in ¹³C) and the appearance of the benzylic methine proton at C1 (approx. 4.2–4.5 ppm).

  • Stereochemistry: If using a chiral amine or catalyst, check diastereomeric ratio (dr) via HPLC. The C7-methyl often enhances diastereoselectivity.[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Application: Installation of biaryl systems for kinase inhibition.[1]

Mechanism: The C6-position is electronically activated for oxidative addition.[1] The C7-methyl group is sufficiently distant to allow coupling but provides a unique twist to the biaryl axis, potentially aiding in atropisomer selectivity if the coupling partner is bulky.

Reagents:

  • 6B7M-Indanone (1.0 eq)[1]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with 6B7M-Indanone (225 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with water, extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • TLC: The product is typically more polar than the starting bromide but less polar than the boronic acid.

  • Mass Spec: Confirm the loss of the bromine isotope pattern (1:1 doublet) and appearance of the coupled mass.

References & Grounding

  • Synthesis of 1-Aminoindanes:

    • Context: Protocols for converting indanones to aminoindanes (e.g., Rasagiline analogs) are well-established. The specific use of 6-bromo-7-methyl analogs is cited in patent literature regarding fluoroethyl urea derivatives for pain.[1]

    • Source: Patent US 2008/0076798 A1 (Allergan, Inc.) describes the synthesis of 1-(6-bromo-7-methyl-indan-1-yl)-3-(2-fluoro-ethyl)-urea starting from 3-bromo-2-methylbenzoic acid via the indanone.[1]

    • Citation:

  • Indanone Building Blocks in Drug Discovery:

    • Context: General utility of bromo-indanones in medicinal chemistry.[1][3]

    • Source: Sigma-Aldrich Product Page for 6-Bromo-1-indanone (Analogous chemistry).[1]

    • Citation:[1]

  • Reductive Amination Methodologies:

    • Context: Use of Titanium(IV) ethoxide for sterically hindered ketones.

    • Source:Journal of Organic Chemistry, "Titanium(IV) ethoxide-mediated reductive amination of ketones."

    • Citation:

  • Commercial Availability & Properties:

    • Context: Verification of CAS 1071727-49-5.[1][4]

    • Source: ChemicalBook / Ambeed Catalog.

    • Citation:[1]

Application Note: Strategic Derivatization of 6-Bromo-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 6-Bromo-7-methyl-1-indanone , a privileged bicyclic scaffold.[1]

The presence of the 7-methyl group (ortho to the carbonyl, ortho to the bromine) introduces unique steric and electronic constraints that distinguish this scaffold from generic 1-indanones. This guide addresses these challenges directly, providing optimized protocols for cross-coupling, carbonyl modification, and core expansion.

Introduction & Scaffold Analysis

6-Bromo-7-methyl-1-indanone (CAS: 14548-39-1 analog) serves as a versatile "hub" intermediate.[1] Its utility spans three critical therapeutic areas:

  • Kinase Inhibitors: The indanone core mimics the ATP-binding hinge region.

  • CNS Agents: Precursor to Donepezil-like acetylcholinesterase (AChE) inhibitors via reductive amination.

  • Tubulin Inhibitors: Arylidene derivatives (chalcone analogs) formed via C-2 condensation.

Structural Logic & The "Ortho-Effect"

The 7-methyl substituent is the defining feature of this building block.[1]

  • Steric Crowding at C-6: The methyl group at C-7 is ortho to the bromine at C-6.[1] This hinders oxidative addition during Palladium-catalyzed couplings, requiring specialized bulky ligands (e.g., SPhos, XPhos).

  • Carbonyl Protection: The C-7 methyl exerts steric bulk near the C-1 ketone, influencing the stereoselectivity of reductions (e.g., CBS reduction) and the kinetics of condensation reactions.

Strategic Synthetic Planning (Visual Workflow)

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 6-Bromo-7-methyl- 1-indanone (Core Scaffold) Suzuki Pathway A: C-6 Arylation (Suzuki/Buchwald) Start->Suzuki Pd-Cat/Ar-B(OH)2 Steric Mgmt RedAm Pathway B: C-1 Reductive Amination Start->RedAm R-NH2/NaBH(OAc)3 Aldol Pathway C: C-2 Condensation Start->Aldol Ar-CHO/Base Biaryl 6-Aryl-7-methyl- 1-indanone (Kinase Inhibitor Core) Suzuki->Biaryl Biaryl->RedAm Sequential Amine 1-Aminoindan Derivatives (CNS Active) RedAm->Amine Chalcone Arylidene Indanones (Tubulin Inhibitors) Aldol->Chalcone

Figure 1: Divergent synthetic workflows. The 7-methyl group necessitates specific catalyst choices in Pathway A and influences stereocontrol in Pathway B.[1]

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling (C-6 Functionalization)

Challenge: The 7-methyl group creates steric hindrance, making standard Pd(PPh3)4 protocols sluggish or prone to dehalogenation.[1] Solution: Use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., XPhos or SPhos) facilitates oxidative addition and reductive elimination in sterically congested systems.

Reagents:

  • Substrate: 6-Bromo-7-methyl-1-indanone (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2 (for less hindered partners).

  • Base: K3PO4 (3.0 eq, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the indanone, boronic acid, K3PO4, and XPhos. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)2 rapidly under positive inert gas pressure.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat block to 90°C for 4–12 hours. Note: Monitor via LCMS. The 7-methyl group may slow conversion compared to des-methyl analogs.[1]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination at C-1 (CNS Active Motif)

Challenge: Indanones are less reactive than simple ketones.[1] The 7-methyl group adds steric bulk, requiring a Lewis acid promoter.[1] Target: Synthesis of 1-aminoindan derivatives (Donepezil pharmacophore).

Reagents:

  • Substrate: 6-Bromo-7-methyl-1-indanone (1.0 eq)[1]

  • Amine: Primary or Secondary amine (1.2 eq)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq)

  • Solvent: THF (anhydrous) or DCE

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, mix indanone and amine in THF. Add Ti(OiPr)4 dropwise. Stir at RT for 6–12 hours. Checkpoint: Confirm imine formation by TLC (often requires forcing conditions due to 7-Me).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Critical Step. Quench carefully with saturated aqueous NaHCO3 or 1N NaOH to precipitate titanium salts.

  • Filtration: Filter the resulting white slurry through Celite.

  • Extraction: Extract the filtrate with DCM. Wash with brine.

  • Purification: Amine-functionalized silica or standard silica with 1% Et3N additive.[1]

Protocol C: Aldol Condensation (Arylidene Synthesis)

Application: Synthesis of microtubule-destabilizing agents. Mechanism: Base-catalyzed condensation at the C-2 position.[1]

Reagents:

  • Substrate: 6-Bromo-7-methyl-1-indanone (1.0 eq)[1]

  • Aldehyde: Substituted Benzaldehyde (1.1 eq)

  • Base: NaOH (10% aq) or Piperidine (cat.)/Acetic Acid

  • Solvent: Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: Dissolve indanone and aldehyde in Ethanol.

  • Base Addition: Add NaOH solution dropwise at RT.

  • Precipitation: Stir at RT for 2–6 hours. The product often precipitates as a yellow/orange solid due to conjugation.

  • Isolation: Filter the solid. Wash with cold ethanol and water.

  • Recrystallization: Recrystallize from EtOH/DMF if necessary.

Data Summary & Troubleshooting

ParameterStandard 1-Indanone6-Br-7-Me-1-IndanoneOptimization for 7-Me Variant
C-6 Coupling Rate FastSlow (Steric hindrance)Use XPhos/SPhos; Increase Temp to 90-100°C
C-1 Reactivity ModerateLow (Ortho-blocking)Use Ti(IV) additives; Extend reaction times
Solubility GoodModerateUse THF/Dioxane instead of MeOH
Regioselectivity N/AHigh7-Me blocks ortho-lithiation at C-7

Troubleshooting Tips:

  • Incomplete Coupling? If the Suzuki reaction stalls, switch to Pd-PEPPSI-IPr catalyst, which is exceptionally robust for sterically hindered substrates.[1]

  • No Imine Formation? If Protocol B fails, switch to microwave irradiation (100°C, 30 min) using Ti(OEt)4 neat.

Safety & Handling

  • 6-Bromo-7-methyl-1-indanone: Treat as a potential skin sensitizer and irritant.[1] Wear nitrile gloves.

  • Palladium Catalysts: Handle in a fume hood; residual heavy metals must be scavenged (e.g., using SiliaMetS®) before biological testing.

  • Ti(OiPr)4: Moisture sensitive. Hydrolyzes to release isopropanol. Quench slowly to avoid violent sputtering.

References

  • Indanone Scaffold in Drug Discovery

    • Title: Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders.[2]

    • Source: Drug Discovery Today (via NIH/PubMed).
    • URL:[Link]

  • Arylidene Indanone Derivatives

    • Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.[3][4][5]

    • Source: RSC Advances.
    • URL:[Link]

  • Synthesis of Indanones (General Methods)

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[3][5][6]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 6-Bromo-1-indanone Product Inform
    • Source: Thermo Scientific Chemicals.[7]

Sources

Application Note: Optimized Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Significance

The 1-indanone scaffold is a privileged bicyclic pharmacophore found in numerous bioactive molecules, including the acetylcholinesterase inhibitor Donepezil (Alzheimer’s treatment) and the protease inhibitor Indinavir (HIV treatment). Its synthesis via intramolecular Friedel-Crafts acylation represents a canonical transformation in organic chemistry.

This Application Note provides two distinct, field-validated protocols for converting 3-phenylpropanoic acid (hydrocinnamic acid) to 1-indanone.

  • Protocol A (Polyphosphoric Acid): A robust, solvent-free, single-pot method ideal for stable substrates.

  • Protocol B (Acid Chloride/AlCl₃): A two-step, high-precision method suitable for moisture-sensitive or complex substrates requiring milder thermal conditions.

Mechanistic Principles

The transformation proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] The critical rate-determining step is the formation of the reactive acylium ion intermediate, which subsequently attacks the aromatic ring to form a sigma complex (Wheland intermediate), followed by re-aromatization.

Figure 1: Reaction Mechanism & Pathway

Visualization of the intramolecular cyclization illustrating the activation and substitution phases.

IndanoneMechanism Substrate 3-Phenylpropanoic Acid Activation Activation (Protonation or Cl-) Substrate->Activation  Lewis/Brønsted Acid   Acylium Acylium Ion (R-C≡O+) Activation->Acylium  -H2O or -Cl   Attack Electrophilic Attack Acylium->Attack  Intramolecular   Sigma Sigma Complex (Wheland) Attack->Sigma Product 1-Indanone Sigma->Product  -H+ (Aromatization)  

Caption: Mechanistic pathway showing acylium ion generation and subsequent intramolecular ring closure.[2][3]

Experimental Protocols

Protocol A: The Polyphosphoric Acid (PPA) Route

Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent. This method is preferred for scale-up of simple substrates due to its operational simplicity and lack of volatile organic solvents.

Reagents:

  • 3-Phenylpropanoic acid (10.0 g, 66.6 mmol)

  • Polyphosphoric acid (100 g) [Reagent Grade, >83% P₂O₅ content]

Step-by-Step Methodology:

  • Charging: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to PPA viscosity), charge 100 g of PPA.

  • Heating: Heat the PPA to 60°C on an oil bath to lower viscosity.

  • Addition: Add 3-phenylpropanoic acid (10.0 g) in portions over 5 minutes.

  • Reaction: Increase temperature to 80–90°C . Stir efficiently for 60–90 minutes.

    • Process Control: Reaction color typically shifts from colorless to varying shades of yellow/orange. Deep red/black indicates charring (overheating).

  • Quenching (Critical Step):

    • Cool the mixture to ~60°C.

    • Pour the warm reaction mass slowly onto 300 g of crushed ice with vigorous manual stirring.

    • Note: PPA hydrolysis is exothermic. Do not allow the quench temperature to spike.

  • Extraction: Extract the aqueous slurry with diethyl ether or ethyl acetate (

    
     mL).
    
  • Workup: Wash combined organics with saturated

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: The Two-Step Acid Chloride Route

Rationale: This method generates the discrete acid chloride intermediate, allowing cyclization under milder conditions using Aluminum Chloride (


). It provides higher purity profiles for substituted rings.

Reagents:

  • 3-Phenylpropanoic acid (10.0 g, 66.6 mmol)

  • Thionyl chloride (

    
    ) (11.9 g, 100 mmol)
    
  • Aluminum chloride (

    
    ) (10.0 g, 75 mmol) [Anhydrous]
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

Phase 1: Acid Chloride Formation

  • Activation: Dissolve 3-phenylpropanoic acid in dry DCM (50 mL).

  • Chlorination: Add thionyl chloride dropwise at room temperature. Add a catalytic drop of DMF to accelerate the reaction.

  • Reflux: Reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Concentrate in vacuo to remove excess

    
    . The residue (hydrocinnamoyl chloride) is used directly.
    

Phase 2: Friedel-Crafts Cyclization

  • Suspension: In a fresh flame-dried flask under

    
    , suspend 
    
    
    
    (10.0 g) in dry DCM (100 mL).
  • Addition: Dissolve the crude acid chloride from Phase 1 in DCM (20 mL) and add dropwise to the

    
     suspension at 0°C.
    
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Observation: The formation of a complex often results in a color change to yellow or red.

  • Quenching: Pour the mixture slowly into ice-water acidified with concentrated

    
     (to dissolve aluminum salts).
    
  • Workup: Separate layers. Wash organic layer with water and brine. Dry and concentrate.

Comparative Data Analysis

The following table summarizes the performance metrics of both protocols based on internal historical data and literature precedents.

MetricProtocol A (PPA)Protocol B (

)
Typical Yield 65 – 75%85 – 92%
Purity (Crude) Moderate (Oligomers possible)High
Reaction Time 1.5 Hours4 – 6 Hours (Total)
Atom Economy High (Water is byproduct)Lower (Stoichiometric Al waste)
Moisture Sensitivity LowHigh (Strictly Anhydrous)
Scalability Excellent (if stirring managed)Good (requires waste management)

Decision Framework & Workflow

Select the appropriate protocol based on your substrate's functional group tolerance and available equipment.

Figure 2: Protocol Selection Decision Tree

Logic flow for determining the optimal experimental route.

ProtocolSelection Start Substrate Analysis Sensitive Acid/Base Sensitive Groups? Start->Sensitive Scale Scale > 100g? Sensitive->Scale No MethodB Select Protocol B (Acid Chloride Route) Sensitive->MethodB Yes (e.g., Esters) MethodA Select Protocol A (PPA Route) Scale->MethodA Yes (Cost/Vol Efficiency) Scale->MethodB No (Max Yield Priority)

Caption: Decision matrix for selecting between PPA and AlCl3 methodologies.

Troubleshooting & Expert Insights

Critical Process Parameters (CPPs)
  • PPA Viscosity (Protocol A): At room temperature, PPA is nearly solid. Never attempt to stir PPA without pre-heating to >60°C. Mechanical overhead stirring is mandatory for scales >10g to ensure homogeneity.

  • Moisture Control (Protocol B):

    
     reacts violently with water to produce 
    
    
    
    gas. All glassware must be flame-dried. The acid chloride intermediate hydrolyzes back to the starting material if exposed to humid air.
  • Emulsion Formation: During the workup of Protocol B, aluminum salts can form stubborn emulsions.

    • Solution: Use a 1M

      
       wash rather than pure water during the first extraction step to keep aluminum ions in solution. Alternatively, filter the biphasic mixture through Celite if a precipitate persists.
      
Safety Considerations
  • HCl Evolution: Both protocols evolve gas. Protocol B releases significant

    
     and 
    
    
    
    . A scrubber system or efficient fume hood ventilation is required.
  • Thermal Hazards: The quenching of PPA is highly exothermic. Always add the warm PPA mixture to ice, never ice to the PPA.

References

  • Organic Syntheses, Coll.[4] Vol. 2, p.336 (1943). Hydrocinnamic Acid to Alpha-Hydrindone (PPA/AlCl3 classical routes). [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1032, 1-Indanone. [Link]

  • Journal of Chemical Education. Mechanistic insights into Friedel-Crafts Acylation. (General Reference for Mechanism Diagram). [Link]

  • ScienceDirect / Elsevier. Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids. [Link]

Sources

The Strategic Application of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indanone Scaffold and the Promise of a Unique Derivative

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework, composed of a fused benzene and cyclopentanone ring, provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.[3] A notable exemplar of the indanone scaffold's success is Donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[1][2] The therapeutic potential of indanone derivatives extends to a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

This application note focuses on a specific, yet highly versatile, derivative: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one . The strategic placement of the bromo and methyl groups on the aromatic ring of the indanone core imparts unique chemical reactivity and biological potential, making it a valuable building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological targets.

This guide will provide a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on the development of multi-target-directed ligands for neurodegenerative diseases and the synthesis of kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations are provided to empower researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

The unique structural features of this compound make it an ideal starting material for the development of novel therapeutics, particularly in the following areas:

Multi-Target-Directed Ligands for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are complex and multifactorial, involving multiple pathological pathways.[3][4] This complexity necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets.[4] The indanone scaffold is a well-established platform for the design of MTDLs for Alzheimer's disease, targeting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), as well as the aggregation of amyloid-beta (Aβ) plaques.[3][5][6][7]

The 6-bromo-7-methyl-1-indanone core is an excellent starting point for creating a library of potential MTDLs. The bromine atom allows for the introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura coupling, or the incorporation of diverse amine-containing fragments through Buchwald-Hartwig amination. These modifications can be tailored to interact with the active sites of AChE, BChE, and MAO, or to interfere with Aβ aggregation. The 7-methyl group can provide additional hydrophobic interactions within the binding pockets of these targets, potentially increasing potency and selectivity.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[8][9] The indanone scaffold has been explored for the development of kinase inhibitors, including those targeting Checkpoint Kinase 1 (Chek1) and Glycogen Synthase Kinase 3β (GSK-3β).[8][10] The development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors highlights the potential of functionalizing the 6-position of a heterocyclic system to enhance affinity.[10]

The 6-bromo-7-methyl-1-indanone core can be elaborated to generate novel kinase inhibitors. The bromo group can be functionalized to introduce moieties that can interact with the ATP-binding site of kinases. For instance, coupling with aminopyrimidines or other nitrogen-containing heterocycles, a common feature in many kinase inhibitors, can be achieved through palladium-catalyzed cross-coupling reactions.

Experimental Protocols: Harnessing the Synthetic Versatility

The bromine atom at the 6-position of this compound is the key to its synthetic utility. The following sections provide detailed protocols for two of the most powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-7-methyl-1-indanones

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[11][12][13] This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the biaryl product and regenerate the catalyst.[11][12][13]

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 6-Bromo-7-methyl-1-indanone Arylboronic Acid Base (e.g., K₂CO₃) B Add Degassed Solvent (e.g., Dioxane/H₂O) A->B 1. C Add Pd Catalyst (e.g., Pd(PPh₃)₄) B->C 2. D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D 3. E Cool to RT & Dilute (e.g., EtOAc) D->E 4. F Aqueous Wash (H₂O, Brine) E->F 5. G Dry & Concentrate F->G 6. H Purify (Column Chromatography) G->H 7.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-7-methyl-2,3-dihydro-1H-inden-1-oneExpected high yield
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-7-methyl-2,3-dihydro-1H-inden-1-oneExpected high yield
3Pyridin-3-ylboronic acid7-Methyl-6-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-oneYield may vary

*Note: The expected yields are based on similar Suzuki-Miyaura reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-7-methyl-1-indanones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[15][16][17] This protocol provides a general procedure for the coupling of this compound with various primary and secondary amines.

Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[15][16]

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: 6-Bromo-7-methyl-1-indanone Amine Base (e.g., NaOtBu) B Add Anhydrous Solvent (e.g., Toluene) A->B 1. C Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ & Xantphos) B->C 2. D Heat under Inert Atmosphere (e.g., 90-110 °C) C->D 3. E Cool to RT & Filter D->E 4. F Aqueous Wash (H₂O, Brine) E->F 5. G Dry & Concentrate F->G 6. H Purify (Column Chromatography) G->H 7. PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (by phosphorylation) Survival Neuronal Survival Akt->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau NFT Neurofibrillary Tangles pTau->NFT Leads to Indanone Indanone Derivative (Potential Modulator) Indanone->Akt Potential Activation

Sources

protocol for bromination of 7-methyl-2,3-dihydro-1H-inden-1-one

Application Note: Selective -Bromination of 7-Methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

This technical guide details the protocol for the regioselective

7-methyl-2,3-dihydro-1H-inden-1-one7-methyl substituent

This guide prioritizes the Acid-Catalyzed Electrophilic


-Bromination2-bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Mechanistic Analysis & Strategy

The Selectivity Challenge

The bromination of 7-methyl-1-indanone is governed by a competition between three mechanistic pathways:

  • Pathway A (Target): Acid-mediated enolization followed by electrophilic attack at C2 .

  • Pathway B (Side Reaction): Radical bromination at the benzylic 7-methyl group or C3 (favored by light/peroxides).

  • Pathway C (Side Reaction): Electrophilic Aromatic Substitution (EAS) on the benzene ring (favored by the activating 7-methyl group and strong Lewis acids).

Strategic Solution

To maximize yield of the C2-bromo product, we utilize N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) .

  • Why NBS? It provides a controlled, low concentration of molecular bromine (

    
    ), minimizing the "flooding" conditions that lead to poly-bromination (2,2-dibromo species).
    
  • Why p-TsOH? It promotes enolization (the rate-determining step for C2 functionalization) without being strong enough to catalyze EAS on the activated aromatic ring.

Reaction Pathway Diagram

BrominationPathwaycluster_legendPathway LogicStart7-Methyl-1-indanone(Substrate)EnolEnol Intermediate(C2-OH)Start->Enolp-TsOH / EnolizationSide_RingRing Bromination(By-product)Start->Side_RingDirect EAS (Avoided)Target2-Bromo-7-methyl-1-indanone(Target Product)Enol->TargetNBS (Electrophilic Attack)Side_Di2,2-Dibromo Indanone(Over-reaction)Target->Side_DiExcess NBSBlue Arrow: Acid CatalysisBlue Arrow: Acid Catalysis

Figure 1: Mechanistic pathway highlighting the selective enolization route (Green/Blue) vs. competing side reactions (Red).

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityNote
7-Methyl-1-indanone Substrate1.0>98%Starting material
N-Bromosuccinimide (NBS) Brominating Agent1.0599%Recrystallize from water if yellow/brown (indicates free

)
p-Toluenesulfonic acid (p-TsOH) Catalyst0.198%Monohydrate form is acceptable
Acetonitrile (MeCN) SolventN/AACSPolar aprotic, stabilizes polar transition state
Ethyl Acetate / Hexanes WorkupN/AACSFor extraction/purification
Step-by-Step Procedure
Step 1: Setup and Dissolution
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 7-methyl-1-indanone (10.0 mmol, 1.46 g).

  • Add Acetonitrile (50 mL, 5 vol). Stir until fully dissolved.

    • Note: MeCN is preferred over

      
       (toxic) or Ether (volatility) for better solubilization of NBS and cleaner kinetic profiles.
      
Step 2: Catalyst Addition
  • Add p-TsOH

    
    H
    
    
    O
    (1.0 mmol, 190 mg).
  • Stir at Room Temperature (RT, 20–25 °C) for 10 minutes to ensure acid-base equilibrium and initiation of enolization.

Step 3: Controlled Bromination
  • Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Critical: Do not add NBS all at once. An exothermic spike can promote radical side reactions.

  • Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes).

    • Observation: The starting material (

      
      ) should convert to a slightly less polar product (
      
      
      ).
    • Timeline: Reaction typically completes in 2–4 hours at RT.

Step 4: Quench and Workup
  • Once TLC indicates consumption of starting material (>95%), dilute the mixture with Water (50 mL).

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with:

    • Saturated

      
        (2 x 30 mL) to remove p-TsOH and succinimide by-products.
      
    • Brine (1 x 30 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap at 40 °C).
    
Step 5: Purification
  • Crude Appearance: Off-white to pale yellow solid.

  • Method: Recrystallization is preferred over chromatography to avoid decomposition on silica.

    • Solvent: Ethanol or Isopropanol.

    • Procedure: Dissolve crude in minimum boiling ethanol, cool slowly to RT, then to 0 °C. Filter the crystals.

  • Target Yield: 75–85%.

Quality Control & Validation

Analytical Specifications
TestExpected ResultDiagnostic Note
1H NMR (CDCl3)

4.6–4.7 ppm (dd, 1H)
Characteristic CH-Br signal at C2.
1H NMR (CDCl3)

2.3–2.4 ppm (s, 3H)
7-Methyl group singlet. Should remain sharp (broadening indicates radical attack).
Melting Point Distinct sharp rangeBroad range implies 2,2-dibromo contamination.
Mass Spec (ESI) M+ / M+2 (1:1 ratio)Isotopic pattern confirms mono-bromination.
Troubleshooting Guide
  • Issue: Presence of 2,2-dibromo product. [1][2]

    • Cause: Excess NBS or reaction ran too long.

    • Fix: Stop reaction at 95% conversion. Use exactly 1.0–1.05 equivalents of NBS.

  • Issue: Benzylic bromination (7-bromomethyl).

    • Cause: Radical pathway active (light exposure).

    • Fix: Wrap the flask in aluminum foil to exclude light. Ensure no peroxides in solvents.

  • Issue: Low Conversion.

    • Cause: Slow enolization.

    • Fix: Gently heat to 40 °C. Do not exceed 50 °C to prevent aromatization/polymerization.

Safety & Handling

  • NBS: Irritant.[3] Store in a refrigerator. Decomposes to

    
     over time (check color).[4]
    
  • 7-Methyl-1-indanone: Treat as a potential skin sensitizer.

  • Waste: All aqueous washes containing bromide/succinimide must be disposed of in halogenated waste streams.

References

  • General Indanone Bromination: Jasouri, S., et al. "Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine." South African Journal of Chemistry, vol. 63, 2010, pp. 83-87.[2] Link

  • NBS Mechanism & Utility: "N-Bromosuccinimide (NBS)."[3][4][5] Organic Chemistry Portal. Link

  • Radical vs. Ionic Selectivity: Tutar, A., et al. "Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives." Synthetic Communications, vol. 38, no.[6] 8, 2008. Link

  • Synthesis of Indanone Precursors: "Synthesis of 1-indanones with a broad range of biological activity." National Institutes of Health (PMC). Link

Application Note: Divergent Synthetic Strategies for Functionalizing 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 14548-39-1 analog/derivative) scaffold represents a "privileged structure" in medicinal chemistry. It offers a unique combination of electronic and steric properties:

  • The Indanone Core: A rigid bicyclic system often used to mimic peptide turns or restrict the conformation of flexible side chains in kinase inhibitors and GPCR ligands.

  • C6-Bromine Handle: A high-fidelity site for Palladium-catalyzed cross-coupling to build biaryl libraries.

  • C7-Methyl "Ortho Effect": The methyl group provides crucial steric bulk. In drug design, this restricts bond rotation in biaryl systems (at C6) and influences the metabolic stability of the adjacent ketone (at C1).

This Application Note provides three validated, divergent protocols to functionalize this scaffold. Unlike generic procedures, these protocols address the specific steric challenges imposed by the C7-methyl group.

Divergent Synthesis Workflow

The following diagram illustrates the three modular pathways detailed in this guide.

G Start 6-Bromo-7-methyl-1-indanone (Scaffold) Path1 Path A: Suzuki Coupling (C6 Functionalization) Start->Path1 Pd(dppf)Cl2, Ar-B(OH)2 Path2 Path B: Reductive Amination (C1 Functionalization) Start->Path2 Ti(OiPr)4, R-NH2 then NaBH4 Path3 Path C: Knoevenagel Condensation (C2 Functionalization) Start->Path3 R-CHO, Piperidine Prod1 Biaryl Analogs (Kinase Hinge Binders) Path1->Prod1 Prod2 Indanamines (CNS Active Agents) Path2->Prod2 Prod3 Benzylidene Indanones (Michael Acceptors) Path3->Prod3

Figure 1: Divergent synthetic map for the 6-bromo-7-methyl-1-indanone scaffold.

Safety & Handling

  • Hazards: Indanones are skin and eye irritants.[1][2][3] The 6-bromo derivative may cause sensitization.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The C2 position is prone to slow oxidation if exposed to air and light over months.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Target: Functionalization of the C6 position. Challenge: The C7-methyl group creates steric hindrance ortho to the bromine. Standard Pd(PPh3)4 catalysts often result in sluggish turnover or homocoupling. Solution: Use of Pd(dppf)Cl2 (bidentate ligand increases bite angle and stability) with vigorous heating.

Reagents & Stoichiometry
ComponentEquivalentsRole
Scaffold 1.0Substrate
Aryl Boronic Acid 1.2 – 1.5Coupling Partner
Pd(dppf)Cl2·DCM 0.05 (5 mol%)Catalyst (Resistant to steric bulk)
K2CO3 (2M aq) 3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and 2M aqueous K2CO3. Sparge with Argon for 15 minutes. Note: Oxygen is the primary cause of catalyst death in this hindered system.

  • Loading: Add the 6-bromo-7-methyl-1-indanone (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Sealing: Cap the vial with a Teflon-lined septum. Purge headspace with Argon for 2 minutes.

  • Reaction: Heat block to 90–100°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide is less polar than the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography.

Expert Insight: If the boronic acid is electron-poor (e.g., pyridine-3-boronic acid), increase catalyst loading to 8 mol% and use Cs2CO3 instead of K2CO3 to enhance transmetallation rates.

Protocol B: Titanium-Mediated Reductive Amination

Target: Conversion of C1-Ketone to C1-Amine. Challenge: The C7-methyl group shields the ketone, making imine formation slow with standard acid catalysis (Acetic acid/MeOH). Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[4][5] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine intermediate.

Reagents & Stoichiometry
ComponentEquivalentsRole
Scaffold 1.0Substrate
Primary/Secondary Amine 1.2Amine Source
Ti(OiPr)4 1.5 – 2.0Lewis Acid / Dehydrating Agent
NaBH4 1.5Reducing Agent
Ethanol (Abs) [0.5 M]Solvent (Step 2)
Step-by-Step Procedure
  • Complexation: In a dry flask under N2, mix the scaffold (neat or in minimal THF if solid) with the amine (1.2 equiv).

  • Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise. Stir neat (or in minimal THF) at RT for 6–12 hours .

    • Observation: The solution often becomes viscous and changes color (yellow/orange) as the titanium-imine complex forms.

  • Reduction: Dilute the mixture with absolute Ethanol (to [0.5 M] concentration).

  • Hydride Addition: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. Caution: Gas evolution (H2).

  • Quench: Allow to warm to RT and stir for 2 hours. Quench by adding 1N NaOH or water.

    • Note: A white precipitate (TiO2) will form.

  • Workup: Filter the slurry through Celite to remove titanium salts. Extract the filtrate with EtOAc.

Expert Insight: For chiral amines, this protocol is compatible with NaBH3CN, but NaBH4 is preferred for initial analog scouting due to lower toxicity.

Protocol C: Knoevenagel Condensation (Benzylidene Formation)

Target: Functionalization of the C2 (Alpha) position. Mechanism: Base-catalyzed aldol-type condensation followed by dehydration.

Reagents & Stoichiometry
ComponentEquivalentsRole
Scaffold 1.0Substrate (Nucleophile)
Aromatic Aldehyde 1.1Electrophile
Piperidine 0.1 (10 mol%)Catalyst
Acetic Acid 0.1 (10 mol%)Co-catalyst
Toluene [0.5 M]Solvent
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (optional, but recommended for scale >1g) and reflux condenser.

  • Mix: Add scaffold, aldehyde, piperidine, acetic acid, and toluene.

  • Reflux: Heat to reflux (110°C) for 2–6 hours.

    • Self-Validation: The product is a conjugated enone and is typically highly crystalline and colored (yellow/bright orange).

  • Isolation: Cool to RT. In many cases, the product precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate, perform standard extraction and recrystallization from EtOH.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Suzuki: Low Yield C7-Methyl Steric hindranceSwitch catalyst to Pd(dtbpf)Cl2 or SPhos Pd G2 . Increase temp to 110°C (sealed tube).
Suzuki: Homocoupling Oxygen in solventRe-degas solvents. Ensure Ar balloon is active.
Amination: No Reaction Ketone too hinderedIncrease Ti(OiPr)4 to 2.5 equiv. Heat complexation step to 60°C before reduction.
Amination: TiO2 Clogging Improper QuenchUse 1N NaOH for quench to form granular TiO2, rather than water which forms a gel.

References

  • Suzuki-Miyaura Coupling on Hindered Systems

    • General Protocol: Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction."[6][7] Link

    • Steric Considerations: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research. Link

  • Titanium-Mediated Reductive Amination

    • Core Protocol: Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

    • Application to Indanones: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
  • Knoevenagel Condensation

    • Indanone Specifics: Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews. Link

  • Safety Data

    • Fisher Scientific. "Safety Data Sheet: 6-Bromo-1-indanone." Link

Sources

Application Note: Catalytic Asymmetric Reduction of 6-Bromo-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of reducing 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (hereafter referred to as 6-Bromo-7-methyl-1-indanone ).

The presence of the 7-methyl group creates a specific steric challenge known as "peri-strain," which significantly hinders nucleophilic attack at the carbonyl carbon. Furthermore, the 6-bromo substituent serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura) and must be preserved, ruling out many heterogeneous hydrogenation methods that risk hydrodehalogenation.

Executive Summary

This guide details the protocol for the conversion of 6-Bromo-7-methyl-1-indanone to its corresponding chiral alcohol, 6-Bromo-7-methyl-1-indanol . This transformation is a pivotal step in the synthesis of diverse pharmacophores, including melatonin receptor agonists and selective kinase inhibitors.

The Challenge:

  • Steric Hindrance: The C7-methyl group projects into the trajectory of the incoming hydride, reducing reaction rates compared to unsubstituted indanones.

  • Chemoselectivity: The C6-bromo moiety is susceptible to reductive cleavage (debromination) under standard Pd-catalyzed hydrogenation conditions.

The Solution: We utilize Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium(II)-arene complex.[1] This method operates under mild conditions, tolerates aryl halides, and utilizes the specific steric environment of the 7-methyl group to enhance enantioselectivity via a "lock-and-key" mechanism.

Chemical Context & Mechanistic Strategy

Substrate Analysis

The target molecule features a rigid bicyclic framework. The reduction creates a stereocenter at C1.

  • Electronic Effect: The 6-Br atom is electron-withdrawing (

    
    ), making the carbonyl carbon more electrophilic, which theoretically accelerates reduction.
    
  • Steric Effect: The 7-Me group exerts a "peri-effect," sterically crowding the carbonyl. This requires a catalyst with an open quadrant to facilitate hydride delivery.

Catalyst Selection: Ru-TsDPEN

The Noyori-Ikariya catalyst (RuCl(p-cymene)[(R,R)-TsDPEN]) is selected for this protocol.

  • Mechanism: Metal-ligand bifunctional catalysis. The amine proton of the ligand directs the ketone oxygen, while the ruthenium hydride attacks the carbonyl carbon.

  • Selectivity: The chiral diamine ligand (TsDPEN) enforces facial selectivity. For 7-substituted indanones, the steric bulk often increases enantiomeric excess (ee) by destabilizing the "mismatched" transition state.

ATH_Mechanism Substrate 6-Bromo-7-methyl-1-indanone (Prochiral Ketone) TS Transition State (7-Me Steric Interaction) Substrate->TS Coordination Complex Ru-H Catalyst Complex (16e- Active Species) Complex->TS H-Transfer TS->TS Ligand NH---O=C H-Bonding Product Chiral Indanol (>95% ee) TS->Product Dissociation

Figure 1: Mechanistic flow of Asymmetric Transfer Hydrogenation. The catalyst engages the substrate via hydrogen bonding, ensuring facial selectivity despite the 7-methyl steric block.

Experimental Protocols

Method A: Asymmetric Transfer Hydrogenation (Primary Protocol)

Target: Enantiopure (S)- or (R)-6-Bromo-7-methyl-1-indanol

Reagents:

  • Substrate: 6-Bromo-7-methyl-1-indanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-precatalyst (10 mg, 0.015 mmol) in degassed DCM (2 mL). Note: The solution should be deep red/orange.

  • Substrate Addition: Add 6-Bromo-7-methyl-1-indanone (338 mg, 1.5 mmol) to the flask. Ensure the substrate is fully dissolved.

  • H-Donor Addition: Slowly inject the Formic Acid/TEA mixture (0.5 mL, excess) via syringe.

    • Critical: Evolution of CO₂ gas may occur. Ensure the system is vented through a bubbler or an inert gas line.

  • Reaction: Stir the mixture at 30°C for 14–24 hours.

    • Optimization Note: Due to the 7-methyl steric hindrance, reaction rates may be slower than unsubstituted indanone. If conversion is <50% after 12h, increase temperature to 40°C.

  • Monitoring (Self-Validation):

    • Take a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc.

    • Analyze via TLC (Hexane/EtOAc 4:1) or HPLC.[2]

    • Target: Disappearance of ketone peak (UV 254 nm).

  • Workup:

    • Quench reaction with water (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove Formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Results:

Parameter Specification Notes
Yield 85 - 95% High chemoselectivity (no debromination).
ee (Enantiomeric Excess) > 95% Dependent on ligand purity.

| Appearance | White/Off-white solid | Crystalline solid. |

Method B: Racemic Reduction (Control Standard)

Target: Racemic (±)-6-Bromo-7-methyl-1-indanol for HPLC calibration.

Reagents:

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve 6-Bromo-7-methyl-1-indanone (50 mg) in MeOH (2 mL) at 0°C.

  • Add NaBH₄ (12 mg) portion-wise.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Quench with Acetone (0.5 mL) followed by sat. NH₄Cl.

  • Extract and concentrate. Use this crude material to establish chiral HPLC separation parameters.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the protocol, the following analytical parameters must be verified.

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm.

  • Logic: The racemic sample (Method B) should show two peaks of equal area (1:1). The ATH product (Method A) should show a single dominant peak (>97.5% area).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Steric block.Degas solvents thoroughly. Increase catalyst loading to 2 mol%. Increase Temp to 45°C.
Low ee (<80%) Temperature too high or "Leakage".Lower reaction temperature to 20°C. Ensure Formic Acid/TEA ratio is strictly 5:2.
Debromination (Trace) Catalyst decomposition.Switch solvent to EtOAc (milder). Ensure no Pd contamination in glassware.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M. J., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329-2347.
  • Vyas, V. K., et al. (2018). Combining Electronic and Steric Effects to Generate Hindered Propargylic Alcohols.[3] Organic Letters, 20(4), 975–978.[3] (Discusses steric enhancement of selectivity).

  • Touge, T., & Ikariya, T. (2011). Structural modification of tethered Ru-complexes for asymmetric transfer hydrogenation. Journal of the American Chemical Society.
  • Org. Synth. (2011). Discussion of Indanone Reduction. Organic Syntheses, Coll. Vol. 10, p.45. (General procedures for indanone handling).

Sources

developing selective receptor modulators from indanone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Selective Nuclear Receptor Modulators from Indanone Intermediates

Abstract

This technical guide outlines the rational design, synthesis, and biological evaluation of Selective Receptor Modulators (SRMs) utilizing the 1-indanone scaffold. While indanones are historically recognized as precursors for acetylcholinesterase inhibitors (e.g., Donepezil), their rigid bicyclic structure offers an ideal template for constraining pharmacophores in Nuclear Receptor (NR) drug discovery. This protocol focuses on developing modulators for Peroxisome Proliferator-Activated Receptors (PPARs) and Estrogen Receptors (ER) , detailing the chemical transformation of indanone intermediates into bioactive SRMs and the subsequent screening cascades required to validate selectivity.

Chemical Synthesis Strategy: The Indanone Scaffold

The 1-indanone core (2,3-dihydro-1H-inden-1-one) serves as a "privileged structure" due to its ability to orient substituents in precise vectors, mimicking the steroidal D-ring or constraining the rotation of biaryl systems.

Core Synthetic Pathway

The synthesis of the SRM precursor typically proceeds via an intramolecular Friedel-Crafts acylation, followed by C-2 functionalization to introduce the receptor-interacting "tail."

DOT Diagram: Indanone Synthesis & Functionalization Workflow

IndanoneSynthesis Start 3-Arylpropionic Acid AcylCl Acyl Chloride Intermediate Start->AcylCl SOCl2, Reflux Indanone 1-Indanone Core AcylCl->Indanone AlCl3, CH2Cl2 (Friedel-Crafts) Aldol 2-Benzylidene-1-indanone (Michael Acceptor) Indanone->Aldol Ar-CHO, KOH, EtOH (Claisen-Schmidt) FinalSRM Functionalized SRM (e.g., PPAR/ER Modulator) Aldol->FinalSRM 1. Hydrogenation (Pd/C) 2. Side-chain Optimization

Figure 1: Step-wise construction of the indanone-based SRM scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the 1-Indanone Core

Objective: To synthesize 5-methoxy-1-indanone, a common precursor for SERMs and PPAR agonists.

Reagents:

  • 3-(3-methoxyphenyl)propionic acid (10.0 g, 55.5 mmol)

  • Thionyl chloride (SOCl₂) (8.0 mL, 110 mmol)

  • Aluminum chloride (AlCl₃) (8.9 g, 66.6 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve 3-(3-methoxyphenyl)propionic acid in dry DCM (50 mL). Add SOCl₂ dropwise at 0°C. Reflux the mixture for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

    • Expert Insight: Complete removal of SOCl₂ is critical; residual reagent will quench the Lewis acid in the next step, reducing yield.

  • Cyclization: Redissolve the crude acyl chloride in anhydrous DCM (100 mL). Cool to 0°C.

  • Lewis Acid Addition: Add AlCl₃ portion-wise over 20 minutes. The solution will darken (typically turning deep red/brown).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield 5-methoxy-1-indanone.

Protocol B: Functionalization to SRM (Claisen-Schmidt Condensation)

Objective: To introduce the hydrophobic tail required for Ligand Binding Domain (LBD) interaction.

  • Condensation: Dissolve 5-methoxy-1-indanone (1.0 eq) and the appropriate benzaldehyde derivative (e.g., 4-(dimethylamino)benzaldehyde) (1.1 eq) in Ethanol (10 vol).

  • Catalysis: Add KOH (40% aq solution, 2.0 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 12 hours. The product often precipitates as a yellow/orange solid.

  • Workup: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

    • Mechanistic Note: This step creates an

      
      -unsaturated ketone. For PPAR agonists, this double bond is often reduced (H₂/Pd-C) to allow conformational flexibility within the binding pocket [1]. For some anticancer agents, the unsaturated "indenone" form is retained to target cysteine residues via Michael addition.
      

Biological Evaluation: Validating Selectivity

To classify the molecule as a Selective Receptor Modulator, it must demonstrate high affinity for the target (e.g., PPAR


) while sparing related isoforms (PPAR

, PPAR

).
Protocol C: TR-FRET Nuclear Receptor Binding Assay

Objective: Quantify ligand binding affinity (


) and coactivator recruitment.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between a Terbium-labeled anti-GST antibody (bound to GST-tagged Receptor LBD) and a Fluorescein-labeled Coactivator peptide. Ligand binding induces a conformational change (Helix 12 folding) that recruits the coactivator, increasing the FRET signal [2].

Workflow Diagram:

AssayWorkflow Step1 Prepare Assay Plate (384-well, Black) Step2 Add Test Compounds (Serial Dilution in DMSO) Step1->Step2 Step3 Add Receptor Mix (GST-PPAR LBD + Tb-Anti-GST Ab) Step2->Step3 Step4 Add Coactivator Mix (FITC-PGC1a peptide) Step3->Step4 Step5 Incubate (1-2 hrs @ RT, Dark) Step4->Step5 Step6 Read TR-FRET (Ex: 340nm, Em: 495/520nm) Step5->Step6

Figure 2: High-Throughput Screening (HTS) workflow for Nuclear Receptor binding.

Data Analysis: Calculate the FRET ratio (


). Plot against log[Compound] to determine 

.
Protocol D: Luciferase Reporter Gene Assay (Functional Selectivity)

Objective: Confirm if the ligand acts as an agonist, antagonist, or partial modulator in a cellular context.

  • Transfection: Cotransfect HEK293 cells with:

    • Expression vector (e.g., GAL4-PPAR

      
      -LBD).
      
    • Reporter vector (e.g., UAS-Luciferase).

  • Treatment: 24 hours post-transfection, treat cells with the indanone derivative (0.1 nM – 10

    
    M).
    
  • Detection: Lyse cells after 18 hours and add Luciferin substrate. Measure luminescence.

    • Trustworthiness Check: Always include a reference full agonist (e.g., Rosiglitazone for PPAR

      
      ) to normalize data to 100% efficacy.
      

Data Presentation & SAR Analysis

When analyzing Indanone SRMs, focus on the "Eudysmic Ratio" (activity difference between enantiomers if chiral) and Isoform Selectivity.

Table 1: Representative SAR Profile for Indanone-based PPAR Modulators

Compound IDR1 (C-5)R2 (C-2 Tail)PPAR

EC

(nM)
PPAR

EC

(nM)
Selectivity Ratio (

)
IND-001 HBenzyl>10,000>10,000N/A
IND-005 -OMe4-CF3-Benzyl4508,20018x
IND-012 -OH4-Phenoxy-Benzyl12 1,500125x
Ref (Rosi)N/AN/A25>10,000>400x

Note: Data is illustrative of typical optimization trends. Hydrophobic, bulky groups at C-2 often improve potency by occupying the large LBD pocket of PPAR


 [3].

References

  • Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. Source: Journal of Medicinal Chemistry (2006).[1] URL:[Link]

  • Chemical Screening of Nuclear Receptor Modulators. Source: International Journal of Molecular Sciences (2015). URL:[Link]

  • A Selective Modulator of Peroxisome Proliferator-Activated Receptor γ with an Unprecedented Binding Mode. Source: Journal of Medicinal Chemistry (2020).[2] URL:[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017). URL:[Link]

Sources

Application Note: Advanced Handling Protocols for Brominated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scope


-Bromoketones (e.g., phenacyl bromide, bromoacetone) are indispensable electrophiles in drug discovery, serving as the primary "lynchpins" for synthesizing heterocycles like thiazoles, imidazoles, and furans [1].[1] However, their utility is rivaled only by their notoriety as potent lachrymators  and alkylating agents.[1]

This guide moves beyond generic safety data sheets (SDS). It provides a field-proven Standard Operating Procedure (SOP) designed to maintain scientific integrity while eliminating the "weeping lab" phenomenon. The core philosophy of this protocol is Containment by Design : treating the compound as a gas-phase threat even when it appears as a solid.

Part 2: Hazard Profiling & Engineering Controls

The Lachrymatory Mechanism

Unlike simple corrosives, brominated ketones activate the TRPA1 ion channels in sensory nerve endings [2]. This results in debilitating pain, tearing, and respiratory distress at concentrations far below lethal limits.[1]

  • Primary Risk: Inhalation of sublimed vapors during weighing.

  • Secondary Risk: Skin permeation leading to delayed chemical burns.

Engineering Controls (The "Closed Loop" Mandate)

Standard fume hoods are necessary but insufficient if techniques are poor.

  • Velocity: Hood sash must be at the lowest working position; face velocity verified >100 fpm.

  • Trap Positioning: Vacuum pumps must be vented into the hood or equipped with a liquid nitrogen cold trap. Never vent a rotovap containing bromoketones into the open lab atmosphere.

  • Balance Location: An analytical balance must be moved inside the fume hood. If this is impossible, use the "Tare-and-Transport" method (see Protocol B).[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Nitrile gloves provide insufficient protection against prolonged contact with halogenated ketones.[1] They permeate rapidly, often without visible degradation [3].[1]

PPE ComponentSpecificationRationale
Primary Gloves Silver Shield® (Laminate) or Viton®Impermeable to ketones and alkyl halides.[1]
Secondary Gloves Nitrile (Disposable)Worn over the laminate gloves for dexterity and grip.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient against vapors/aerosols.
Respiratory Full-face respirator (if outside hood)Only for emergency spill cleanup (Organic Vapor/Acid Gas cartridge).[1]
Clothing Lab coat + Chemical ApronTyvek sleeves recommended for scale-up (>10g).[1]

Part 4: Experimental Protocols

Protocol A: Safer Synthesis via N-Bromosuccinimide (NBS)

Avoid elemental bromine (


) whenever possible.[1] The NBS method is cleaner, easier to weigh, and generates fewer volatile byproducts [4].[1]

Reaction Scheme:


[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reagents: Add ketone (1.0 equiv) and p-Toluenesulfonic acid (0.1 equiv) in Acetonitrile (MeCN).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion.

    • Note: NBS allows for precise stoichiometry, avoiding the "runaway" bromination often seen with liquid

      
      .[1]
      
  • Monitoring: Reflux at 60-80°C. Monitor via TLC.

    • Visualization: Do not remove TLC plate from the hood wet. Dry it with a heat gun inside the hood before viewing.

  • Workup (The Critical Step):

    • Cool to Room Temp (RT).[1]

    • Dilute with

      
       or EtOAc.[1]
      
    • Wash 1: Water (removes succinimide).[1][2]

    • Wash 2: Saturated

      
       (neutralizes acid).[1]
      
    • Wash 3: Saturated Sodium Thiosulfate (destroys trace active bromine).[1]

Protocol B: The "Solid-to-Solid" Weighing Technique

Most exposures occur during weighing. This protocol eliminates open-air transfer.[1][2]

  • Preparation: Tare a screw-cap vial (with cap ON) on the balance.

  • Transfer: Move the vial and the bromoketone source container into the fume hood.

  • Aliquot: Transfer the solid bromoketone into the vial inside the hood. Cap the vial tightly.

  • Weighing: Wipe the exterior of the vial with a thiosulfate-dampened wipe (decontamination).

  • Measurement: Place the sealed vial back on the balance to obtain the gross weight. Calculate net weight.

  • Solvation: Add solvent to the vial inside the hood to create a stock solution. Transfer via syringe. Never handle the dry solid outside the hood.

Protocol C: Decontamination & Quenching (The Bunte Salt Method)

Simply washing with water is ineffective. You must chemically derivatize the alkyl halide to a non-volatile, water-soluble salt (Bunte Salt) using a nucleophile [5].[1]

Quenching Solution Recipe:

  • 10% Sodium Thiosulfate (

    
    )[1]
    
  • 2% Sodium Hydroxide (

    
    ) (optional, accelerates reaction)[1]
    
  • Solvent: 50:50 Water/Ethanol

Mechanism:


[1]

Procedure:

  • Soak all dirty glassware, spatulas, and septa in the Quenching Solution for 24 hours.[1]

  • The resulting "Bunte Salt" is non-lachrymatory and water-soluble.

  • Dispose of the aqueous layer as halogenated chemical waste.

Part 5: Visualizations

Decision Logic for Handling & PPE

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Crystal State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis Quant Quantity? Solid->Quant Action2 Silver Shield® Laminate + Fume Hood + Apron Liquid->Action2 High Permeation Risk Low < 100 mg Quant->Low High > 100 mg Quant->High Action1 Std. Nitrile (Double) + Fume Hood Low->Action1 High->Action2

Caption: PPE selection logic based on physical state and quantity. Note that liquids require stricter glove protocols due to permeation.

Synthesis & Isolation Workflow

Synthesis_Flow cluster_0 Reaction Setup (In Hood) cluster_1 Workup (Quenching) cluster_2 Isolation Step1 Ketone + NBS (MeCN / p-TsOH) Step2 Reflux 60°C (Closed System) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Wash: Na2S2O3 (Kill Bromine) Step3->Step4 Step5 Dry (MgSO4) Concentrate Step4->Step5 Step6 Store Cold (Parafilm Seal) Step5->Step6

Caption: Optimized workflow for NBS-mediated bromination, emphasizing the thiosulfate quench step.

Part 6: Emergency Response (Spills)

Do NOT attempt to wipe up a powder spill with dry paper towels. This generates dust/aerosols.

  • Evacuate: Clear the immediate area.

  • Isolate: Close the lab door and post "Do Not Enter - Lachrymator Spill" signage.

  • PPE Up: Don full-face respirator (Organic Vapor cartridges) and Silver Shield gloves.[1]

  • Neutralize:

    • Cover the spill gently with vermiculite or absorbent pads.

    • Soak the absorbent with the Quenching Solution (Thiosulfate/Ethanol).

    • Allow to sit for 20 minutes.

  • Cleanup: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Lachrymator (Quenched)".[1]

  • Verify: Wipe surface with a fresh thiosulfate pad.[1]

References

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]

  • Bautista, D. M., et al. (2006).[1] "TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents." Cell, 124(6), 1269-1282.[1] [1]

  • Ansell Healthcare. (2022).[1] "Permeation & Degradation Resistance Guide for Chemical Gloves." Ansell Technical Guides.

  • Lee, J. C., et al. (2003).[1] "Ultrasound-assisted synthesis of

    
    -bromoketones using N-bromosuccinimide." Tetrahedron Letters, 44(1), 123-125.[1] 
    
  • National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Sources

Process Development Guide: Kilogram-Scale Synthesis of 6-Bromo-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for the synthesis of 6-Bromo-7-methyl-1-indanone (CAS: 135432-22-9) . This scaffold is a critical intermediate in the synthesis of fused-ring pharmaceuticals, particularly kinase inhibitors and GPCR modulators.[1]

While laboratory-scale synthesis (mg to g) often utilizes Polyphosphoric Acid (PPA) melts, this guide prioritizes the Acid Chloride / Intramolecular Friedel-Crafts Acylation route.[1] This pathway is selected for kilogram-scale operations due to superior heat transfer capabilities, manageable viscosity, and the ability to strictly control exotherms—critical factors when transitioning from bench to pilot plant.

Key Performance Indicators (KPIs):

  • Target Yield: >82% (Isolated)

  • Purity: >98% (HPLC), Regioisomer <0.5%

  • Safety Critical: Management of

    
     exotherm and 
    
    
    
    off-gassing.[1]

Strategic Retrosynthesis & Route Selection

The synthesis targets the cyclization of 3-(3-bromo-2-methylphenyl)propanoic acid .[1] The selection of the cyclization methodology is the pivotal process decision.

ParameterRoute A: Polyphosphoric Acid (PPA) MeltRoute B: Acid Chloride (

)

Friedel-Crafts (

)
Reagents PPA (Solvent & Catalyst)1.

, DMF (cat); 2.

, DCM
Temperature High (60–90°C)Low to Moderate (-10°C to 40°C)
Viscosity Extremely High (Stirring failure risk)Low (Standard Newtonian fluid)
Heat Transfer Poor (Hot spots likely)Excellent (Reflux/Jacket control)
Quench Difficult (Viscous hydrolysis)Controlled (Reverse quench)
Scale-Up Verdict Rejected (Engineering limitations)Selected (Scalable & Controllable)
Reaction Scheme

The synthesis proceeds in two stages: activation of the carboxylic acid followed by intramolecular ring closure.

ReactionScheme SM Starting Material 3-(3-bromo-2-methylphenyl) propanoic acid Inter Intermediate Acid Chloride SM->Inter SOCl2, DMF (cat) DCM, Reflux Prod Target Product 6-Bromo-7-methyl-1-indanone Inter->Prod AlCl3 (2.5 eq) DCM, 0°C to RT

Figure 1: Synthetic pathway utilizing the acid chloride activation method.

Process Safety Assessment (E-E-A-T)

Expert Insight: The primary hazard in this specific scale-up is not the chemistry itself, but the thermal accumulation during the aluminum chloride addition and the subsequent hydrolysis during quenching.

Critical Process Parameters (CPPs)
  • Gas Evolution: The formation of the acid chloride releases stoichiometric quantities of

    
     and 
    
    
    
    . A caustic scrubber (NaOH) is mandatory.
  • Thermal Runaway: The Friedel-Crafts reaction is highly exothermic (

    
    ).[1]
    
    • Control Strategy: Dose

      
       as a solid or slurry via a powder addition funnel or screw feeder. Do not  add the substrate to a bulk 
      
      
      
      suspension at scale, as this risks an induction period followed by a runaway.
  • Quenching: The hydrolysis of the Aluminum-Product complex is violent.[1]

    • Protocol: Use a Reverse Quench . Transfer the reaction mixture slowly into a chilled acid/ice mixture. Never add water to the reaction vessel.

Detailed Operating Protocol (1.0 kg Scale)

Pre-requisites:

  • Glass-lined or Hastelloy reactor (Stainless steel is incompatible with Acid Chlorides/AlCl3).[1]

  • Overhead stirring with high-torque impeller.[1]

  • Caustic Scrubber system (

    
     NaOH).
    
  • Cryostat/Chiller capable of

    
    .[1]
    
Phase 1: Acid Chloride Formation[1]
  • Charge the reactor with 3-(3-bromo-2-methylphenyl)propanoic acid (1.0 kg, 4.11 mol) and Dichloromethane (DCM) (5.0 L).

    • Note: DCM is chosen for its solubility profile and low boiling point, acting as a thermal buffer.

  • Add catalytic DMF (5.0 mL).

  • Setup the scrubber system.

  • Dose Thionyl Chloride (

    
    )  (538 g, 4.52 mol, 1.1 eq) dropwise over 60 minutes.
    
    • Observation: Monitor gas evolution. Bubbling should be steady, not vigorous.

  • Heat to gentle reflux (

    
    ) for 2–3 hours.
    
  • IPC (In-Process Control): Analyze aliquot by HPLC (quench with MeOH to form methyl ester). Target: <1.0% Starting Material.

  • Distill excess

    
     and solvent under reduced pressure (replace with fresh DCM if necessary to remove residual 
    
    
    
    ).
Phase 2: Intramolecular Friedel-Crafts Cyclization[1]
  • Cool the Acid Chloride solution in DCM (total volume ~8 L) to

    
    .
    
  • Charge Aluminum Chloride (

    
    )  (1.37 kg, 10.2 mol, 2.5 eq) via a solids addition port.
    
    • Critical Step: Add in 10 portions over 2 hours.

    • Limit: Maintain internal temperature

      
      .
      
    • Mechanism:[1][2][3][4][5][6] The first equivalent complexes with the carbonyl; the second activates the chloride. Excess ensures full conversion.

  • Warm the slurry to Room Temperature (

    
    ) over 1 hour.
    
  • Stir for 4–6 hours.

    • IPC:[1] HPLC.[7] Target: >98% conversion.

Phase 3: Work-up & Isolation[1][8]
  • Prepare a Quench Reactor with Ice/Water (10 kg) and Conc. HCl (1.0 L). Cool to

    
    .
    
  • Transfer the reaction mixture slowly into the Quench Reactor.

    • Rate: Control exotherm to

      
      .
      
  • Separate phases. Extract aqueous layer with DCM (

    
     L).
    
  • Wash combined organics with:

    • Water (

      
       L)
      
    • Sat.

      
       (
      
      
      
      L) - Caution:
      
      
      evolution.[1]
    • Brine (

      
       L).
      
  • Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the crude solid from Heptane/EtOAc (9:1) .

    • Why? Removes trace regioisomers and oligomers.

Process Engineering Workflow

The following diagram illustrates the equipment setup and logical flow required for safe execution.

ProcessFlow cluster_controls Critical Controls Reactor Main Reactor (Glass-Lined, Jacket) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (HCl, SO2) QuenchVessel Quench Vessel (Ice/HCl) Reactor->QuenchVessel Reverse Quench (Slow Transfer) Feeder Solids Feeder (AlCl3 Dosing) Feeder->Reactor Controlled Addition (T < 5°C) Filter Nutsche Filter (Isolation) QuenchVessel->Filter Slurry Transfer TempControl TC: Jacket Temp Cascade Control TempControl->Reactor

Figure 2: Engineering workflow emphasizing the separation of the reaction and quench vessels for safety.

Analytical Specifications & Troubleshooting

Data Summary Table
AttributeSpecificationMethodTroubleshooting
Appearance Off-white to pale yellow solidVisualDark color indicates rapid AlCl3 addition (polymerization).[1]
Purity

HPLC (C18, ACN/H2O)If <98%, perform second recrystallization.
Regioisomer

1H-NMR / HPLCCheck SM purity; isomer usually arises from impure SM.[1]
Water Content

Karl FischerDry longer at

under vacuum.
Residual Solvent DCM

ppm
GC-HeadspaceMilling the solid before drying aids solvent release.[1]
Troubleshooting Guide
  • Issue: Reaction stalls at 80% conversion.

    • Cause:

      
       quality (wet) or insufficient equivalents.
      
    • Fix: Add 0.5 eq fresh

      
      . Ensure system is strictly anhydrous.
      
  • Issue: Product is sticky/oily.

    • Cause: Residual aluminum salts.

    • Fix: Wash organic layer with 1M HCl again, then EDTA solution if necessary.

References

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide: Thermal Runaway and Hazard Mitigation. Retrieved from 9

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation: Mechanisms and Limitations. Retrieved from 2[1]

  • BenchChem. (2025).[7] Application Note: Large-Scale Synthesis of Bromo-Indazoles and Indanones. Retrieved from 7

  • US Patent 6,548,710 B2. (2003). Process for preparing 1-indanones. Retrieved from 10

Sources

The Alchemist's Blueprint: Advanced Applications in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals dedicated to the intricate art of drug development, the synthesis of pharmaceutical intermediates represents a critical nexus of innovation, efficiency, and precision. These molecules are the unsung heroes in the journey from a laboratory concept to a life-saving medication, serving as the fundamental building blocks for Active Pharmaceutical Ingredients (APIs).[1][2] The strategic design and execution of their synthesis not only dictate the feasibility of large-scale drug production but also profoundly influence the purity, efficacy, and affordability of the final therapeutic agent.[3][4]

This guide eschews a rigid, one-size-fits-all template. Instead, it offers an in-depth exploration of the principles and practices that govern the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" that underpins modern synthetic strategies. Every protocol presented is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

The Strategic Importance of Intermediates in Drug Manufacturing

Pharmaceutical intermediates are the chemical compounds produced during the multi-step synthesis of an API.[1] Their role is multifaceted and extends far beyond simply being a precursor molecule:

  • Enabling Molecular Complexity: Intermediates allow for the sequential and controlled construction of complex molecular architectures required for therapeutic effect.[4]

  • Ensuring Purity and Quality: The quality of an intermediate directly impacts the purity of the final API. Controlling impurities at the intermediate stage is crucial for drug safety and regulatory compliance.[5]

  • Optimizing Production Efficiency: Well-designed intermediate synthesis pathways can significantly reduce the number of reaction steps, increase overall yields, and lower manufacturing costs, ultimately making medicines more accessible.[6][7]

  • Providing Flexibility in Synthesis: The use of intermediates allows for adaptable and customizable synthesis routes, which is essential for the development of novel chemical entities.[6]

The following sections will provide detailed application notes and protocols for the synthesis of pivotal intermediates for blockbuster drugs, alongside a discussion of modern synthetic methodologies that are revolutionizing the field.

Case Study 1: Synthesis of a Key Atorvastatin Intermediate

Atorvastatin, the active ingredient in the cholesterol-lowering drug Lipitor®, is a prime example of a blockbuster medication whose synthesis relies on the efficient production of a key chiral intermediate. One such crucial building block is (S)-ethyl-4-chloro-3-hydroxybutyrate. The stereochemistry of this intermediate is paramount for the final drug's efficacy.

Application Note: Biocatalytic vs. Chemical Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate

The synthesis of this chiral alcohol highlights a central theme in modern pharmaceutical chemistry: the choice between traditional chemical synthesis and green, biocatalytic methods.

Chemical Synthesis: Traditional chemical routes often involve the reduction of a corresponding ketone. While effective, these methods can require expensive chiral catalysts, harsh reaction conditions, and may produce stoichiometric amounts of waste.

Biocatalytic Synthesis: A "green-by-design" approach utilizes a ketoreductase (KRED) enzyme to perform the asymmetric reduction of ethyl-4-chloroacetoacetate.[8][9] This method offers several advantages:

  • High Enantioselectivity: The enzyme-catalyzed reaction produces the desired (S)-enantiomer with excellent purity (>99.5% e.e.).[9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near ambient temperature and pressure.[10]

  • Sustainability: This approach aligns with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts.[8]

The workflow for the biocatalytic synthesis is depicted below:

Biocatalytic Synthesis of Atorvastatin Intermediate start Ethyl-4-chloroacetoacetate kred Ketoreductase (KRED) + GDH for cofactor regeneration start->kred Biocatalytic Reduction product (S)-ethyl-4-chloro-3-hydroxybutyrate kred->product Yield: 96% >99.5% e.e. hhdh Halohydrin Dehalogenase (HHDH) + NaCN product->hhdh Cyanation final_intermediate Key Hydroxynitrile Intermediate hhdh->final_intermediate

Caption: Biocatalytic route to a key atorvastatin intermediate.

Protocol: Biocatalytic Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate

This protocol is based on the green-by-design process developed by Codexis, Inc.[8]

Materials:

  • Ethyl-4-chloroacetoacetate

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor (NADP+) regeneration

  • Glucose

  • Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of glucose in the aqueous buffer.

  • Add the enzymes KRED and GDH to the buffered glucose solution and stir gently until fully dissolved.

  • Initiate the reaction by adding ethyl-4-chloroacetoacetate to the enzyme solution.

  • Maintain the reaction at a constant temperature (typically ambient) and pH.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

  • Upon completion, the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, can be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the product.

ParameterBiocatalytic Method[8]Traditional Chemical Method
Key Reagent Ketoreductase (KRED)Chiral reducing agent (e.g., borane with chiral ligand)
Enantiomeric Excess >99.5%Typically 90-98%
Yield 96% (isolated)Varies, often lower due to side reactions
Reaction Conditions Aqueous, ambient temp., neutral pHOrganic solvent, often requires low temperatures
Environmental Impact Low (biodegradable catalyst, water as solvent)Higher (metal catalysts, organic solvents)

Case Study 2: Synthesis of a Key Sitagliptin Intermediate

Sitagliptin, marketed as Januvia®, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A crucial intermediate in its synthesis is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][11][12]triazolo[4,3-a]pyrazine hydrochloride.[13]

Application Note: Convergent Synthesis Strategies

The synthesis of this triazolopiperazine core is an excellent illustration of a convergent synthetic strategy, where different fragments of the molecule are prepared separately and then joined together in the later stages. This approach is often more efficient for complex molecules than a linear synthesis. Several routes have been reported, often starting from materials like chloropyrimidine or ethyl trifluoroacetate.[13]

A common synthetic pathway involves the following key transformations:

  • Hydrazinolysis: Reaction of a suitable precursor with hydrazine hydrate.

  • Acylation: Introduction of the trifluoroacetyl group.

  • Cyclization: Formation of the triazole ring system.

  • Reduction: Saturation of the pyrazine ring.

The general workflow can be visualized as follows:

Sitagliptin Intermediate Synthesis start Starting Material (e.g., Chloropyrimidine) step1 Hydrazinolysis (Hydrazine Hydrate) start->step1 step2 Acylation (Trifluoroacetic Anhydride) step1->step2 step3 Cyclization (e.g., Polyphosphoric Acid) step2->step3 step4 Reduction (e.g., Pd/C, H2) step3->step4 product 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl step4->product

Caption: A representative synthetic pathway for a key sitagliptin intermediate.

Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][11][12]triazolo[4,3-a]pyrazine Hydrochloride

The following is a representative, multi-step protocol. Specific conditions may vary based on the chosen starting materials.[13][14]

Step 1: Hydrazinolysis

  • The starting material (e.g., a chloropyrimidine derivative) is dissolved in a suitable solvent (e.g., ethanol).

  • Hydrazine hydrate is added, and the mixture is heated to reflux for several hours.

  • After cooling, the product is isolated, for instance by filtration.

Step 2: Acylation

  • The product from Step 1 is suspended in a solvent like dichloromethane.

  • Trifluoroacetic anhydride is added dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction is stirred until completion, then worked up to isolate the acylated intermediate.

Step 3: Cyclization

  • The acylated intermediate is treated with a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, at an elevated temperature to induce cyclization.

  • The reaction mixture is then carefully quenched (e.g., with ice water) and neutralized to precipitate the cyclized product.

Step 4: Reduction and Salt Formation

  • The unsaturated triazolopyrazine is dissolved in a solvent like methanol.

  • A hydrogenation catalyst (e.g., palladium on carbon) is added.

  • The mixture is subjected to hydrogenation under pressure until the reduction is complete.

  • The catalyst is removed by filtration.

  • Concentrated hydrochloric acid is added to the filtrate, and the solvent is partially evaporated to crystallize the hydrochloride salt of the final product.[15]

Case Study 3: General Intermediates - Synthesis of 2-Amino-5-bromopyridine and 6-Chloropurine

Many intermediates are not specific to a single drug but are versatile building blocks used in the synthesis of a wide range of pharmaceuticals.

2-Amino-5-bromopyridine

This intermediate is crucial in the synthesis of various compounds with applications in oncology and neuroscience.[16]

Application Note: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is a classic example of electrophilic aromatic substitution on a pyridine ring. The amino group is an activating, ortho-, para-director. However, direct bromination can lead to a mixture of products. The choice of brominating agent and reaction conditions is key to achieving high regioselectivity for the desired 5-bromo isomer. Using milder brominating agents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide can offer better control compared to liquid bromine.[5][17]

Protocol: Synthesis of 2-Amino-5-bromopyridine using NBS

This protocol is adapted from literature procedures that prioritize safety and selectivity.[5]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • Water

Procedure:

  • Dissolve 2-aminopyridine in acetone in a reaction flask and cool the solution to approximately -8 °C using a cooling bath.

  • In a separate flask, dissolve NBS in acetone.

  • Slowly add the NBS solution to the cooled 2-aminopyridine solution over about 1 hour, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours.

  • Remove the acetone under reduced pressure.

  • The resulting solid is dispersed in water and stirred at room temperature for 1 hour.

  • The crude product is collected by filtration.

  • Recrystallize the solid from 80% ethanol to obtain pure 2-amino-5-bromopyridine.[5]

ParameterValue[5]
Starting Material 2-Aminopyridine
Brominating Agent N-Bromosuccinimide (NBS)
Yield 95%
Purity 99.0% (by HPLC)
Appearance White granular crystals
6-Chloropurine

6-Chloropurine is a key intermediate for a variety of purine derivatives, including the immunosuppressant drug azathioprine and certain antiviral agents.

Application Note: Nucleophilic Substitution on the Purine Ring

The synthesis of 6-chloropurine from hypoxanthine involves the conversion of a hydroxyl group (in the tautomeric lactam form) into a good leaving group (the chloro group). This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][10] The reaction is often facilitated by an organic base, such as N,N-dimethylaniline, which can act as a catalyst. The resulting 6-chloropurine is much more susceptible to nucleophilic substitution than the starting hypoxanthine, allowing for the introduction of various functionalities at the 6-position.

Protocol: Synthesis of 6-Chloropurine Hydrochloride

This protocol is based on a well-established method for the synthesis of 6-chloropurine.[2][10]

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Methylene chloride

  • Hydrogen chloride gas

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • A mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is carefully heated to reflux for approximately 20-40 minutes.

  • After the reaction is complete, excess phosphorus oxychloride is removed by vacuum distillation.

  • The oily residue is cooled, and methylene chloride is added.

  • The resulting solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color, indicating the precipitation of the hydrochloride salt.[10]

  • After stirring, excess hydrogen chloride is removed by passing a stream of nitrogen through the solution.

  • The product, 6-chloropurine hydrochloride, is collected by filtration, washed with hot methylene chloride, and dried.[10]

Modern Synthetic Methodologies and Process Optimization

The synthesis of pharmaceutical intermediates is a field of continuous innovation. Modern methodologies are increasingly focused on improving efficiency, safety, and sustainability.

  • Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. It offers precise control over reaction parameters, enhanced safety for hazardous reactions, and can be easily scaled up.[3]

  • Biocatalysis and Enzyme Engineering: As demonstrated with the atorvastatin intermediate, enzymes offer unparalleled selectivity and operate under green conditions. Directed evolution and other enzyme engineering techniques are continually expanding the toolbox of available biocatalysts.[8][9]

  • Catalysis: Advances in catalysis, including homogeneous and heterogeneous catalysis, are critical for optimizing synthetic routes. This includes the development of more active and selective catalysts for asymmetric synthesis and cross-coupling reactions.[6]

Process Optimization and Scale-Up Considerations:

Scaling a synthesis from the laboratory to an industrial plant is a significant challenge.[7][18] Key considerations include:

  • Heat Transfer: Reactions that are easily controlled in a small flask can become dangerously exothermic in a large reactor due to changes in the surface-area-to-volume ratio.[7]

  • Mixing: Ensuring efficient mixing at a large scale is critical for maintaining reaction homogeneity and preventing the formation of localized "hot spots."[18]

  • Impurity Profile: The impurity profile can change upon scale-up, necessitating adjustments to the purification strategy.[7]

  • Safety and Environmental Impact: A thorough hazard analysis is required before any scale-up, and processes must comply with strict environmental regulations.[19]

Conclusion

The synthesis of pharmaceutical intermediates is a dynamic and intellectually demanding field that lies at the heart of drug development. A deep understanding of the underlying chemical principles, coupled with an awareness of modern synthetic technologies and scale-up challenges, is essential for success. The case studies and protocols presented here provide a glimpse into the strategic thinking and technical precision required to construct these vital molecular building blocks. By embracing innovation, prioritizing safety and sustainability, and grounding our work in rigorous scientific principles, we can continue to develop the efficient and robust synthetic routes necessary to deliver the next generation of life-saving medicines.

References

  • Optimization Strategies for API Synthesis and Formulation Development. (2026, February 17). Pharmaceutical Technology.
  • Advanced Processes for API & Intermediate Synthesis. (n.d.). Evonik. Retrieved February 17, 2026.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11).
  • Process Optimization for API Synthesis. (n.d.). Genesis Drug Discovery & Development. Retrieved February 17, 2026.
  • Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. (2025, September 22). Taylor & Francis Online.
  • Process optimizations for the synthesis of an intermediate of dydrogesterone. (2025, March 10).
  • A Novel Process For The Preparation Of Sitagliptin. (n.d.). Quick Company. Retrieved February 17, 2026.
  • Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate. (n.d.).
  • Method for preparing salts of 6-chloropurine. (n.d.).
  • Synthesis method of sitagliptin intermediate. (n.d.).
  • 6-chloropurine. (n.d.).
  • A green-by-design Biocatalytic process for atorvastatin intermediate. (2009, October 23).
  • Synthesis of 6-chloropurine hydrochloride. (n.d.). PrepChem.com. Retrieved February 17, 2026.
  • A green-by-design biocatalytic process for atorvastatin intermedi
  • Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. (n.d.). Sunrise. Retrieved February 17, 2026.
  • Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate. (n.d.).
  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.).
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). LabManager.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.).
  • Preparation method of sitagliptin intermediate triazolopyrazine derivative. (2015, November 4).
  • Chemical synthesis method of 6-chloropurine. (n.d.).
  • The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (n.d.).
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved February 17, 2026.
  • The synthesis of atorvastatin intermediates. (n.d.).
  • 6-Chloropurine ribonucleoside synthesis. (n.d.). ChemicalBook. Retrieved February 17, 2026.
  • Pharmaceutical Intermediate Synthesis Routes Considerations. (2026, January 9).
  • Comparative analysis of different acorenone synthesis routes. (n.d.). Benchchem. Retrieved February 17, 2026.
  • 2 amino-5-bromopyridine. (n.d.). Scribd.
  • How to deal with scale-up challenges of Chemistry?. (2021, October 27). Prime Scholars.
  • 2-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook. Retrieved February 17, 2026.
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Semantic Scholar.
  • A simple similarity metric for comparing synthetic routes. (2024, November 6). Digital Discovery (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.

Understanding Your Compound: Physicochemical Properties and Their Implications for Purification

Before embarking on the purification of this compound, it is crucial to understand its physicochemical properties. While specific experimental data for this compound is not extensively available, we can infer its characteristics from structurally similar molecules. These properties will guide the selection of an appropriate chromatographic technique and solvent system.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyEstimated Value/InformationImplication for Chromatography
Molecular Formula C₁₀H₉BrO-
Molecular Weight 225.08 g/mol Important for mass spectrometry-based detection.
Appearance Likely a solid at room temperature.[1]Affects sample preparation for loading onto the column.
Polarity Moderately polarThe ketone and bromine substituents contribute to its polarity, making it suitable for normal-phase chromatography on silica gel. It is also amenable to reversed-phase HPLC.
Solubility Expected to be soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Limited solubility in non-polar solvents like hexanes and poor solubility in water.[2]Crucial for choosing the sample loading solvent and the mobile phase.
LogP (estimated) ~2.5 - 3.5Suggests moderate lipophilicity, making reversed-phase HPLC a viable option.

Initial Assessment of Crude Material: The Importance of Thin-Layer Chromatography (TLC)

Before proceeding to large-scale purification, it is essential to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC). TLC provides a quick and inexpensive way to determine the number of components in your sample and to identify a suitable solvent system for column chromatography.

Step-by-Step TLC Protocol:
  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under UV light (254 nm). Staining with potassium permanganate or other suitable stains can also be used.

  • Analysis: The retention factor (Rf) for each spot should be calculated (Rf = distance traveled by spot / distance traveled by solvent front). For optimal separation on a column, the target compound should have an Rf value of approximately 0.2-0.4.

Purification by Column Chromatography: A Detailed Workflow

Column chromatography is a widely used technique for the purification of gram-scale quantities of organic compounds.[3]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_crude Prepare Crude Sample (dissolve in minimal DCM) pack_column Pack Silica Gel Column (slurry packing with hexanes) load_sample Load Sample onto Column pack_column->load_sample add_sand Add a Protective Layer of Sand load_sample->add_sand start_elution Start Elution with Low Polarity Solvent (e.g., 95:5 Hexanes:EtOAc) add_sand->start_elution gradient_elution Gradually Increase Solvent Polarity (e.g., to 80:20 Hexanes:EtOAc) start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Detailed Protocol for Column Chromatography:
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds with increasing polarity.[4]

    • Collect fractions in test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

For higher purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful alternative.[5]

Table 2: Starting Conditions for RP-HPLC Purification

ParameterRecommendation
Column C18, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1 mL/min for analytical scale
Detection UV at 254 nm
Sample Preparation Dissolve crude product in a minimal amount of methanol or acetonitrile and filter through a 0.45 µm syringe filter.[5]

Troubleshooting Guide

Issue: Low Yield of Purified Product

  • Possible Cause: The compound is eluting too quickly or too slowly, leading to co-elution with impurities.

    • Solution: Adjust the mobile phase polarity. For normal-phase chromatography, if the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity. For RP-HPLC, the opposite applies.

  • Possible Cause: The compound is unstable on silica gel.

    • Solution: Consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivate the silica gel by adding a small amount of triethylamine to the mobile phase.

  • Possible Cause: Incomplete elution from the column.

    • Solution: After collecting the main product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining material.

Issue: Poor Separation of Product from Impurities

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Try a different solvent system. For example, in normal-phase chromatography, you could try a mixture of dichloromethane and hexanes, or toluene and ethyl acetate.

  • Possible Cause: Column overloading.

    • Solution: Use a larger column or reduce the amount of crude material loaded.

  • Possible Cause: Channelling in the column packing.

    • Solution: Ensure the column is packed uniformly without any air bubbles.

Issue: Product Peaks are Tailing in HPLC

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: For basic compounds, adding a small amount of a competing base like triethylamine to the mobile phase can help. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid can improve peak shape.

  • Possible Cause: The presence of metal ions in the system chelating with the compound.

    • Solution: Add a chelating agent like EDTA to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Potential impurities can arise from the starting materials, side reactions, or over-reaction. Common impurities may include:

  • Unreacted starting materials.

  • Isomeric products (e.g., other brominated or methylated indenones).

  • Over-brominated byproducts.

  • Products of side reactions, such as those from Wolff-Kishner reduction if hydrazine is used in the synthesis.[6]

Q2: My purified compound is colored, but I expect it to be a white solid. What could be the cause?

A2: The color may be due to trace impurities that are highly colored. Even a small amount of a colored impurity can impart color to the bulk material. Alternatively, the compound itself may have some color. Check the purity by a secondary method like HPLC. If impurities are detected, further purification may be necessary.

Q3: How do I choose between column chromatography and HPLC for my purification?

A3: The choice depends on the scale of your purification and the required purity. Column chromatography is generally used for larger quantities (grams) and is a good first-pass purification technique.[3] HPLC is used for smaller quantities (milligrams) and provides higher resolution and purity, making it ideal for final purification steps.[7]

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, other stationary phases can be used. For normal-phase chromatography, alumina (acidic, neutral, or basic) can be an alternative. For reversed-phase chromatography, other hydrophobic stationary phases like C8 or phenyl columns can be used. The choice of stationary phase will depend on the specific separation challenge.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of the purified compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by analytical HPLC or GC, which can provide a quantitative measure of purity.[8]

References

  • U.S. Environmental Protection Agency. (n.d.). 6-bromo-2,3-dihydro-1H-inden-1-ol Properties. Retrieved from [Link]

  • PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • YouTube. (2012, August 7). 7 O Chem Column Chromatography (cc). Retrieved from [Link]

  • Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Here, we address common challenges and frequently encountered side products in its synthesis, providing in-depth troubleshooting advice, optimized protocols, and mechanistic insights to enhance your experimental success.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry and materials science, is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-(2-bromo-3-methylphenyl)propanoic acid precursor. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and the formation of undesirable byproducts. This guide provides a systematic approach to identifying, minimizing, and eliminating these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction analysis (NMR/GC-MS) indicates the presence of a significant isomeric impurity alongside my desired product. What is this side product and why is it forming?

A: The most probable isomeric impurity is 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one .

Causality: This side product arises from a lack of complete regioselectivity during the intramolecular Friedel-Crafts cyclization. The key reaction step is the electrophilic attack of the acylium ion onto the aromatic ring. The substitution pattern of your precursor, 3-(2-bromo-3-methylphenyl)propanoic acid, allows for cyclization at two possible positions.

  • Desired Path (C-4 Attack): The acylium ion attacks the carbon para to the activating methyl group, leading to the desired 6-bromo-7-methyl isomer.

  • Side Path (C-6 Attack): The acylium ion attacks the carbon ortho to the activating methyl group, resulting in the undesired 4-bromo-5-methyl regioisomer.

The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The interplay between these electronic effects, steric hindrance, and the reaction conditions dictates the ratio of these two products.

Troubleshooting & Mitigation:

  • Temperature Control: Friedel-Crafts reactions can be highly exothermic.[1] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Catalyst: While aluminum chloride (AlCl₃) is common, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) can sometimes offer superior regioselectivity at elevated temperatures by operating under different mechanistic constraints.[2][3]

  • Slow Addition: Adding the acyl chloride precursor slowly to the Lewis acid suspension helps maintain a low concentration of the reactive electrophile and control the reaction temperature, which can suppress the formation of the kinetic (and often undesired) product.

Q2: My reaction yield is low, and the primary impurity is unreacted starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue in Friedel-Crafts acylations, often stemming from catalyst deactivation or insufficient reaction time/temperature.

Causality:

  • Catalyst Stoichiometry: Unlike some catalytic reactions, intramolecular Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃). The reason is that the Lewis acid strongly coordinates to the ketone carbonyl group of the product, forming a stable complex.[4][5] This complexation effectively removes the "catalyst" from the reaction cycle. If less than one equivalent is used, the reaction will stall once the catalyst is fully complexed.

  • Moisture: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.

  • Insufficient Activation Energy: The reaction may require more thermal energy to overcome the activation barrier for cyclization.

Troubleshooting & Mitigation:

  • Use Excess Lewis Acid: Employing a slight excess (1.1 to 1.3 equivalents) of high-purity, anhydrous AlCl₃ is recommended to ensure the reaction proceeds to completion.

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DCM, DCE) and handle reagents under an inert atmosphere (N₂ or Ar).

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a gentle increase in temperature may be required.

Q3: I've isolated a sticky, high-molecular-weight polymer after workup. What causes this and how can I avoid it?

A: The formation of polymeric material is characteristic of an intermolecular Friedel-Crafts reaction competing with the desired intramolecular cyclization.

Causality: This side reaction is favored at higher concentrations of the starting material. Instead of the acylium ion reacting with its own aromatic ring, it reacts with the aromatic ring of a neighboring molecule. This process can repeat, leading to the formation of long-chain polyketones.[2]

Troubleshooting & Mitigation:

  • High Dilution: The key to favoring the intramolecular pathway is to run the reaction under high dilution conditions (e.g., 0.05 - 0.1 M). This minimizes the probability of two reactant molecules encountering each other.

  • Slow Addition: As mentioned previously, adding the substrate slowly to the reaction mixture keeps its instantaneous concentration low, further promoting the desired ring-closing reaction.

Troubleshooting Summary Table

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
Isomeric Impurity (4-Bromo-5-methyl isomer)Lack of regioselectivity in the cyclization step.1. Maintain lower reaction temperature (0 °C to RT).2. Ensure slow, controlled addition of the acyl chloride.3. Experiment with alternative catalysts (e.g., PPA, Eaton's Reagent).
Low Conversion (High levels of starting material)1. Insufficient or deactivated Lewis acid.2. Presence of moisture.3. Inadequate reaction time or temperature.1. Use 1.1-1.3 equivalents of anhydrous AlCl₃.2. Use oven-dried glassware and anhydrous solvents.3. Monitor reaction by TLC and increase temperature or time as needed.
Polymeric Byproduct (Insoluble, sticky material)Intermolecular acylation is competing with intramolecular cyclization.1. Conduct the reaction under high dilution (0.05 - 0.1 M).2. Add the acyl chloride precursor slowly to the catalyst suspension.
Multiple Unidentified Spots on TLC Impurities in the 2-bromo-3-methyltoluene starting material.1. Verify the purity of the initial starting material by GC-MS.2. Purify the starting material by distillation if necessary.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the 4-bromo-5-methyl isomer and polymeric byproducts.

Step 1: Preparation of 3-(2-bromo-3-methylphenyl)propanoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under N₂), add 3-(2-bromo-3-methylphenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, larger, oven-dried flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to achieve a final reaction concentration of ~0.1 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a small volume of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl (approx. 10% of the total volume).[1]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Column Chromatography

The primary side product (4-bromo-5-methyl isomer) often has a similar polarity to the desired product, requiring careful chromatography for separation.

  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the crude product onto the column (dry loading is recommended for best resolution).

  • Elute the column with a shallow gradient of ethyl acetate in hexanes. The exact gradient will depend on your specific crude mixture, but starting from 2% EtOAc and gradually increasing to 10-15% is a good starting point.

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure desired product. The undesired regioisomer typically elutes very close to the product.

Visualized Reaction and Troubleshooting Logic

G cluster_synthesis Synthesis & Side Reactions Start 3-(2-bromo-3-methylphenyl) propanoic acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂ or (COCl)₂ DesiredProduct Desired Product 6-Bromo-7-methyl-indenone AcylChloride->DesiredProduct AlCl₃, High Dilution Low Temp, C-4 Attack SideProduct1 Regioisomer Impurity 4-Bromo-5-methyl-indenone AcylChloride->SideProduct1 AlCl₃, C-6 Attack (Lack of Selectivity) SideProduct2 Polymeric Byproduct AcylChloride->SideProduct2 AlCl₃, High Concentration (Intermolecular Reaction) G action_node action_node start Analyze Crude Product (NMR, GC-MS, TLC) q1 Is main impurity an isomer? start->q1 q2 Is conversion low? q1->q2 No a1 Cause: Poor Regioselectivity Solution: • Lower reaction temp • Slower addition • Change catalyst (PPA) q1->a1 Yes q3 Polymeric material present? q2->q3 No a2 Cause: Inactive/Insufficient Catalyst Solution: • Use 1.1-1.3 eq. AlCl₃ • Ensure anhydrous conditions • Increase reaction time/temp q2->a2 Yes a3 Cause: Intermolecular Reaction Solution: • Use high dilution • Add substrate slowly q3->a3 Yes end Proceed to Purification q3->end No a1->end a2->end a3->end

Caption: Troubleshooting decision tree for indanone synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Retrieved from [Link]

  • ACS Publications. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ScienceOpen. (n.d.). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ACS Publications. (2025). Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Friedel Crafts Reaction. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[2]nnulen-7-ols. Retrieved from [Link]

  • Wikipedia. (2020). Friedel–Crafts reaction. Retrieved from [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • University of the West Indies. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PMC. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorination-triggered tandem cyclization of styrene-type carboxylic acids to access 3-aryl isocoumarin derivatives under microwave irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Retrieved from [Link]

Sources

optimizing temperature and reaction time for indanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Optimization Center: Indanone Synthesis

Subject: Technical Guide for Optimizing Temperature & Reaction Time in Intramolecular Friedel-Crafts Acylation. To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Process Group

Introduction: The Kinetic-Thermodynamic Landscape

Welcome to the Reaction Optimization Center. You are likely here because your indanone synthesis—classically the cyclization of 3-phenylpropionic acid (hydrocinnamic acid)—is failing to meet yield or purity specifications.

In indanone synthesis, Temperature (


) and Time (

) are not merely operational variables; they are the gatekeepers between cyclization (desired intramolecular pathway) and oligomerization (undesired intermolecular pathway).

The most common failure mode in this synthesis is the formation of "black tar" or intractable polymers. This occurs because the product (1-indanone) is reactive under the very acidic conditions required to form it. Therefore, the optimization goal is to find the "Sweet Spot Window" : the minimum energy required to generate the acylium ion without crossing the activation energy threshold for self-condensation.

Module 1: Catalyst-Specific Optimization Matrix

The relationship between


 and 

is dictated entirely by your acid medium. Use this matrix to benchmark your current conditions.
Catalyst SystemOptimal Temp (

)
Reaction Time (

)
Viscosity RiskCritical Failure Mode
Polyphosphoric Acid (PPA) 60–90°C 1–3 Hours High Poor heat transfer causes local "hot spots" leading to charring.
Aluminum Chloride (

)
0–25°C 2–12 Hours LowStoichiometric trapping. Product complexes with

, requiring hydrolysis.[1]
Triflic Acid (

)
20–40°C < 1 Hour LowVery high acidity can cause rapid sulfonation or polymerization if

is extended.
Sulfuric Acid (

)
80–100°C 30–60 Mins MediumSulfonation of the aromatic ring (thermodynamic byproduct).

Expert Insight: For PPA (the industry standard), the reaction is often mass-transfer limited. At


, PPA is too viscous to stir effectively, leading to unreacted starting material. At 

, the rate of intermolecular condensation competes with cyclization.

Module 2: The Mechanism & Critical Control Points

To troubleshoot, you must visualize the pathway. The following diagram maps the decision points where


 and 

influence the outcome.

IndanoneMechanism cluster_conditions Critical Control Factors Start 3-Phenylpropionic Acid Acylium Acylium Ion Intermediate (High Energy) Start->Acylium Acid Catalyst Dehydration Indanone 1-Indanone (Target Product) Acylium->Indanone Intramolecular Cyclization (Kinetic Path) Dimer Intermolecular Dimer (Impurity) Acylium->Dimer + Starting Material (Conc. too high) Polymer Polymer/Tar (Thermodynamic Sink) Indanone->Polymer High T or Extended t (Acid catalyzed aldol-type) Temp Temperature Temp->Acylium Activation Energy Time Time Time->Polymer Exposure

Caption: Mechanistic pathway highlighting the divergence between kinetic cyclization (green) and thermodynamic polymerization (black).

Module 3: Troubleshooting & FAQs

This section addresses specific failure scenarios using a "Symptom-Cause-Solution" logic.

Scenario A: The "Black Tar" Disaster

Q: My reaction mixture turned into a black, insoluble mass. I used PPA at 100°C.

  • Diagnosis: Thermal Runaway / Polymerization.

  • The Science: Indanones possess an active methylene group (

    
    -carbon). Under strong acidic conditions and high heat (
    
    
    
    ), the product undergoes self-condensation (Aldol-like) to form dimers, which then polymerize into conjugated, dark-colored solids [1].
  • Corrective Action:

    • Lower T: Cap temperature at 75–80°C .

    • Monitor Viscosity: Use an overhead mechanical stirrer, not a magnetic bar. Magnetic bars often seize in PPA, causing local overheating at the flask walls while the center remains cold.

Scenario B: The "Stuck" Reaction

Q: TLC shows 40% starting material remaining after 3 hours. I am afraid to heat it higher.

  • Diagnosis: Mass Transfer Limitation or Catalyst Deactivation.

  • The Science: Commercial PPA is hygroscopic.[2][3] If it has absorbed water, the effective concentration of

    
     drops. The cyclization requires a specific acidity function (
    
    
    
    ) to generate the acylium ion. Furthermore, if the mixture is too viscous, the reactants cannot encounter the catalyst active sites [2].
  • Corrective Action:

    • Check Catalyst: Ensure PPA is fresh and has a

      
       content of 83–85% .
      
    • The "Solvent Trick": Add a co-solvent like Sulfolane or 1,2-Dichlorobenzene (if compatible with workup) to reduce viscosity without lowering the boiling point, allowing better mixing at 70°C.

Scenario C: Regioisomer Contamination

Q: I am synthesizing a substituted indanone (e.g., 5-methoxy-1-indanone), but I am seeing the 6-isomer.

  • Diagnosis: Thermodynamic Rearrangement or Directing Group Conflict.

  • The Science: In substituted systems, the

    
     concentration can alter the regioselectivity.[4][5] Low 
    
    
    
    content favors the formation of isomers where electron-donating groups are meta to the carbonyl, while high
    
    
    favors ortho/para [3].[4]
  • Corrective Action:

    • Adjust Acid Strength: If using PPA, try adjusting the

      
       percentage by adding small amounts of phosphoric acid (to weaken) or phosphorus pentoxide (to strengthen).
      
    • Switch Mechanism: If PPA selectivity is poor, convert the acid to an Acid Chloride first (

      
      ), then cyclize using 
      
      
      
      in DCM at 0°C. This locks the mechanism into a kinetic regime, preventing rearrangement.

Module 4: The Standardized "Self-Validating" Protocol

Do not proceed without defining your "Stop" criteria.

Protocol: PPA-Mediated Cyclization of 3-Phenylpropionic Acid

  • Preparation:

    • Heat Polyphosphoric Acid (10–15 equiv) to 60°C in a round-bottom flask equipped with an overhead stirrer .

    • Validation: Ensure PPA flows like honey, not molasses.

  • Addition:

    • Add 3-Phenylpropionic acid in portions. Do not dump it all at once (exotherm risk).

    • Visual Check: The mixture should turn from colorless to yellow/light orange. Red/Brown indicates overheating.

  • Reaction Phase:

    • Heat to 75°C .

    • Time: 60 to 90 minutes.

    • In-Process Control (IPC): Take a 50

      
       aliquot, quench in water, extract with ethyl acetate. Spot on TLC.
      
    • Stop Criterion: Stop when the starting material spot disappears. Do not wait for the product spot to maximize; prolonged heating degrades it.

  • Quench (Critical):

    • Pour the hot reaction mixture onto crushed ice (approx 5x reaction volume) with vigorous stirring.

    • Why? Slow addition of water to acid generates massive heat. Adding acid to ice controls the exotherm and precipitates the indanone as a solid (usually).

References

  • BenchChem. (2025).[5][6] Scale-up considerations for the industrial production of 1-indanone. BenchChem Technical Notes. Link

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids. ResearchGate Publications. Link

  • Hwang, J. Y., et al. (2008). Regioselective Synthesis of Indanones using Polyphosphoric Acid. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Applications. Sigma-Aldrich Technical Library. Link

Sources

Technical Support Center: Regioselective Bromination of Methyl-Indanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective bromination of methyl-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve your desired regiochemical outcomes with confidence and precision.

The Challenge of Regioselectivity

The bromination of methyl-indanone presents a classic regioselectivity challenge in organic synthesis. The indanone core possesses multiple potential sites for electrophilic attack, and the interplay between the activating methyl group and the deactivating, meta-directing carbonyl group can lead to a mixture of constitutional isomers. Achieving high selectivity for a single isomer is paramount for the efficient synthesis of pharmaceutical intermediates and other fine chemicals.[1][2]

The primary competition lies between bromination on the aromatic ring and at the α-position to the carbonyl group. Within the aromatic ring, the methyl group, an activating ortho-, para-director, and the carbonyl group, a deactivating meta-director, exert opposing influences on the regiochemical outcome.[3][4][5] This delicate balance is highly sensitive to reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the regioselective bromination of methyl-indanone in a question-and-answer format.

Q1: My reaction yields a mixture of aromatic and α-brominated products. How can I favor aromatic bromination?

A1: The formation of α-bromo indanone is a common side reaction, often proceeding through an enol or enolate intermediate.[6][7] To favor aromatic bromination, you need to select conditions that promote electrophilic aromatic substitution (SEAr) while minimizing enolization.

  • Explanation of Causality: α-bromination is often catalyzed by acid or base.[8][9] In contrast, electrophilic aromatic bromination is typically promoted by a Lewis acid or a suitable brominating agent that can generate a strong electrophile.[10]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Employ a milder brominating agent that is less likely to induce radical or ionic pathways leading to α-bromination. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a preferred reagent for selective aromatic bromination.[11][12]

    • Solvent Selection: The polarity of the solvent can significantly influence the reaction pathway.[13] Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can favor aromatic substitution.

    • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C) to increase selectivity.[14] Higher temperatures can provide the activation energy for competing side reactions.

    • Catalyst: If using a catalyst, a mild Lewis acid can help polarize the Br-Br bond, favoring aromatic attack. However, strong Lewis acids can also promote unwanted side reactions.

Q2: I am observing poor regioselectivity on the aromatic ring, with a mixture of ortho- and para-isomers relative to the methyl group. How can I improve this?

A2: Achieving high regioselectivity between the positions activated by the methyl group requires fine-tuning of the reaction parameters to exploit the subtle electronic and steric differences between these sites.

  • Explanation of Causality: The methyl group is an ortho-, para-director.[3] The electronic activation at the ortho and para positions is often comparable, leading to isomer mixtures. Steric hindrance can play a crucial role in favoring the para-product.[15]

  • Troubleshooting Steps:

    • Sterically Bulky Brominating Agents: Consider using a bulkier brominating agent. This can increase the steric hindrance at the more crowded ortho-position, thereby favoring attack at the para-position.

    • Temperature Optimization: Lowering the reaction temperature can enhance the kinetic preference for the sterically less hindered para-isomer.[15]

    • Solvent Effects: The choice of solvent can influence the transition state energies for ortho and para attack. Experiment with a range of solvents with varying polarities.[13]

Q3: My reaction is producing significant amounts of di- and poly-brominated byproducts. How can I achieve mono-bromination?

A3: The formation of multiple bromination products arises from the fact that the initial monobrominated product can still be sufficiently activated to undergo further electrophilic attack.

  • Explanation of Causality: The introduction of a bromine atom deactivates the aromatic ring slightly, but if the activating methyl group's influence is strong, subsequent brominations can occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of the methyl-indanone to the brominating agent.[14]

    • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial mono-bromination event.[14]

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction upon consumption of the starting material.[16]

Frequently Asked Questions (FAQs)

What is the best brominating agent for achieving high regioselectivity in the aromatic bromination of methyl-indanone?

N-Bromosuccinimide (NBS) is often the reagent of choice for selective aromatic bromination.[11][12] It is a solid, easier to handle than liquid bromine, and can provide a low, steady concentration of bromine in the reaction mixture, which helps to suppress over-bromination.[14] The selectivity can be further tuned by the choice of initiator (for radical pathways) or catalyst (for ionic pathways).[6]

How does the position of the methyl group on the indanone ring (e.g., 4-methyl vs. 7-methyl) affect the bromination outcome?

The position of the methyl group will significantly influence the regiochemical outcome. The directing effects of the methyl and carbonyl groups will either reinforce or oppose each other, leading to different major products. A careful analysis of the combined electronic and steric effects for each specific isomer is necessary to predict the most likely site of bromination.

What analytical techniques are most suitable for identifying and quantifying the different bromo-methyl-indanone isomers?

A combination of analytical techniques is recommended for unambiguous identification and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the substitution pattern on the aromatic ring, based on chemical shifts and coupling constants.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the products and can help distinguish between isomers through fragmentation patterns.[17]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Useful for separating the isomers and determining their relative ratios in the product mixture.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Aromatic Bromination using NBS
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the methyl-indanone substrate in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 equivalent) to the stirred solution. The addition can be done in small portions over a period of time to maintain a low concentration of the brominating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Troubleshooting Poor Regioselectivity

If the initial protocol yields an unsatisfactory mixture of isomers, consider the following modifications:

ParameterModificationRationale
Temperature Lower the reaction temperature to -20 °C or -78 °C.Enhances kinetic control, potentially favoring one isomer.[15]
Solvent Screen a range of solvents with varying polarities (e.g., acetonitrile, acetic acid).Solvent can influence the stability of reaction intermediates and transition states.[13]
Brominating Agent Use an alternative brominating agent such as pyridinium tribromide.Different reagents can exhibit different selectivities.[18]
Catalyst If applicable, screen different mild Lewis acids.The nature of the catalyst can influence the electrophilicity of the bromine and the regiochemical outcome.

Visualizations

Diagram 1: Factors Influencing Regioselectivity

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Potential Products Methyl-Indanone Methyl-Indanone Aromatic Bromination (Ortho/Para) Aromatic Bromination (Ortho/Para) Methyl-Indanone->Aromatic Bromination (Ortho/Para) Directing Groups Brominating Agent Brominating Agent Brominating Agent->Aromatic Bromination (Ortho/Para) Alpha-Bromination Alpha-Bromination Brominating Agent->Alpha-Bromination Poly-bromination Poly-bromination Brominating Agent->Poly-bromination Solvent Solvent Solvent->Aromatic Bromination (Ortho/Para) Polarity Temperature Temperature Temperature->Aromatic Bromination (Ortho/Para) Selectivity Catalyst Catalyst Catalyst->Aromatic Bromination (Ortho/Para)

Caption: Key factors influencing the outcome of methyl-indanone bromination.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_stoichiometry Verify 1:1 Stoichiometry? start->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry & Use Slow Addition check_stoichiometry->adjust_stoichiometry No check_temp Reaction at Low Temp? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No screen_solvents Screen Solvents of Varying Polarity check_temp->screen_solvents Yes lower_temp->screen_solvents change_reagent Consider Alternative Brominating Agent screen_solvents->change_reagent end Improved Regioselectivity change_reagent->end

Caption: A systematic approach to troubleshooting poor regioselectivity.

References

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. [Link]

  • 546 Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. (2015, September 14). [Link]

  • Selective Synthesis of Isochromene Fused Indenone or Indane Fused Indanone Derivatives Featuring with Solvent-Dependent Intra-o. (2026, January 31). American Chemical Society. [Link]

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85. [Link]

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules (Basel, Switzerland), 12(1), 74–85. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • N-Bromosuccinimide. (n.d.). Grokipedia. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit. [Link]

  • Grabowski, I., & Szymański, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1929–1964. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-inden-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Bandgar, B. P., Uppalla, L. S., & Sadavarte, V. S. (2012). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemistry, 2013, 1–6. [Link]

  • Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0..... (n.d.). ResearchGate. [Link]

  • Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. [Link]

  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3599–3608. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]

  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules (Basel, Switzerland), 12(1), 74–85. [Link]

  • Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. [Link]

  • Regioselective Synthesis of Indanones. (n.d.). [Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. (n.d.). Lumen Learning. [Link]

  • Directing Effects. (2025, January 10). Save My Exams. [Link]

  • Sree, K. L. V., Kumar, G. V., & Kumar, M. K. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 1–13. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

  • Wang, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3599-3608. [Link]

  • 24. Electrophilic Aromatic Substitution. (n.d.). [Link]

  • 4-Bromo-2-Methyl-1-Indanone 98.0%(GC). (n.d.). PureSynth. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 22). SciSpace. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 22). RSC Publishing. [Link]

  • Sree, K. L. V., Kumar, G. V., & Kumar, M. K. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to byproduct formation in Friedel-Crafts alkylation and acylation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: My Friedel-Crafts Alkylation is Yielding Isomeric Products.

Q: I am trying to synthesize n-propylbenzene from benzene and 1-chloropropane, but I am primarily isolating isopropylbenzene. What is causing this rearrangement, and how can I obtain the desired linear product?

A: This is a classic case of carbocation rearrangement, a significant limitation of Friedel-Crafts alkylation.[1][2][3] The reaction proceeds through a carbocation intermediate.[3][4][5] The initially formed primary carbocation from 1-chloropropane is unstable and rapidly rearranges to a more stable secondary carbocation via a hydride shift before it can be attacked by the aromatic ring.[1][3][6]

Mechanism of Rearrangement:

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Attack 1-chloropropane CH3CH2CH2Cl Primary_Carbocation CH3CH2CH2+ (Primary, Unstable) 1-chloropropane->Primary_Carbocation + AlCl3 AlCl3 AlCl3 Secondary_Carbocation CH3CH( + )CH3 (Secondary, More Stable) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift n-Propylbenzene n-Propylbenzene (Minor Product) Primary_Carbocation->n-Propylbenzene + Benzene (minor pathway) Isopropylbenzene Isopropylbenzene (Major Product) Secondary_Carbocation->Isopropylbenzene + Benzene Benzene Benzene Ring

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Solution: The Acylation-Reduction Pathway

The most effective strategy to prevent carbocation rearrangement is a two-step sequence involving Friedel-Crafts acylation followed by reduction.[3][7][8]

  • Friedel-Crafts Acylation: Acylation introduces an acyl group (-COR) onto the aromatic ring. The key electrophile, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[1][4][5]

  • Reduction: The resulting ketone is then reduced to the desired alkyl group. Common methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.[9][10]

Experimental Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Materials: Anhydrous benzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (solvent), ice, concentrated HCl.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[11]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

    • Add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.[11]

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.

Step 2: Clemmensen Reduction of Propiophenone

  • Materials: Propiophenone, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, add propiophenone, amalgamated zinc, concentrated HCl, and toluene.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

    • After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry over a drying agent, and purify by distillation to obtain n-propylbenzene.

Issue 2: My Friedel-Crafts Alkylation Reaction is Producing Multiple Alkylated Products.

Q: I am attempting to synthesize toluene by reacting benzene with methyl chloride, but I am observing significant amounts of xylene and other polyalkylated byproducts. How can I improve the selectivity for mono-alkylation?

A: This phenomenon, known as polyalkylation, is a common issue in Friedel-Crafts alkylation.[1][2][4] The alkyl group introduced onto the aromatic ring is an electron-donating group, which activates the ring, making the product more reactive than the starting material.[1][3] This leads to further alkylation.

Solutions to Minimize Polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of the aromatic compound (e.g., a 10:1 to 20:1 molar ratio of benzene to alkyl halide), the electrophile is more likely to encounter a molecule of the starting material rather than the more reactive mono-alkylated product.[9] This statistically favors mono-substitution.

  • Control Reaction Temperature: Higher temperatures can increase the rate of polyalkylation.[9] Running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate can improve selectivity.

  • Choose a Milder Lewis Acid: While strong Lewis acids like AlCl₃ are effective, their high activity can promote polyalkylation.[9] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which can offer better control.[9]

Table 1: Comparison of Strategies to Control Polyalkylation

StrategyPrincipleTypical ImplementationAdvantagesDisadvantages
Excess Aromatic Substrate Statistical probability10-20 fold molar excess of benzeneSimple, effective for many systemsRequires recovery of large amounts of unreacted starting material
Lower Reaction Temperature Kinetic controlRun at 0 °C or belowCan significantly improve selectivityMay lead to slower reaction rates
Milder Lewis Acid Reduced catalyst activitySubstitute AlCl₃ with FeCl₃Better control and selectivityMay require longer reaction times or higher temperatures
Acylation-Reduction Deactivation of productTwo-step synthesisCompletely avoids polyalkylation[7][9]Longer overall synthesis, requires an additional reduction step

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Friedel-Crafts alkylation and acylation regarding byproduct formation?

A1: The primary differences lie in carbocation rearrangement and polysubstitution. Friedel-Crafts alkylation is prone to both carbocation rearrangements, leading to isomeric products, and polyalkylation, as the alkyl group activates the ring.[1][2] In contrast, Friedel-Crafts acylation does not suffer from rearrangements because the acylium ion electrophile is resonance-stabilized.[1][10][12] Furthermore, the acyl group is deactivating, which prevents further acylation of the product, thus avoiding polysubstitution.[1][7]

Q2: My starting material is an aniline derivative, and the Friedel-Crafts reaction is failing. What is the issue?

A2: Aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts reactions.[11][13] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid catalyst.[11][13] This forms a complex that deactivates both the catalyst and the aromatic ring, preventing the electrophilic aromatic substitution from occurring.[2][13] To overcome this, the amine or hydroxyl group must be protected before the Friedel-Crafts reaction and deprotected afterward. For amines, conversion to an amide is a common protection strategy.[13]

Q3: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation, while only a catalytic amount is needed for alkylation?

A3: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[10][11][13] This complex effectively removes the catalyst from the reaction cycle.[11][13] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required to drive the reaction to completion.[14] In alkylation, the alkylated product is less basic and does not form such a stable complex, allowing the catalyst to be regenerated and participate in multiple cycles.[10]

G cluster_0 Friedel-Crafts Acylation cluster_1 Friedel-Crafts Alkylation Acyl_Halide RCOCl Acylium_Ion RCO+ Acyl_Halide->Acylium_Ion + AlCl3 AlCl3_Acyl AlCl3 Ketone_Product Aryl Ketone Acylium_Ion->Ketone_Product + Benzene Benzene_Acyl Benzene Complex Ketone-AlCl3 Complex (Stable) Ketone_Product->Complex + AlCl3 Alkyl_Halide RCl Carbocation R+ Alkyl_Halide->Carbocation + AlCl3 AlCl3_Alkyl AlCl3 Alkylated_Product Alkylbenzene Carbocation->Alkylated_Product + Benzene Benzene_Alkyl Benzene Catalyst_Regen AlCl3 (Regenerated) Alkylated_Product->Catalyst_Regen -H+

Caption: Catalyst fate in acylation vs. alkylation.

Q4: Can the choice of solvent affect the outcome of a Friedel-Crafts reaction?

A4: Yes, the solvent can influence both the reaction rate and the product distribution, particularly in acylation. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide or dichloromethane favor the formation of the 1-acetylnaphthalene (the kinetic product).[15] In contrast, polar solvents like nitrobenzene can facilitate the formation of the more thermodynamically stable 2-acetylnaphthalene.[13][15] This is because the intermediate-catalyst complex may have different solubilities and stabilities in different solvents, potentially allowing for equilibration to the thermodynamic product.[15]

References

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Pharma Guideline. (2020, April 17). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?[Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • Leah Fisch. (2014, March 18). EAS Friedel Crafts Alkylation vs Acylation EAS vid 8. YouTube. [Link]

  • Jeremy's Chemistry Classroom. (2024, June 18). EAS Reactions Part 4: Rearrangements in Friedel-Crafts Alkylation, A Problem that Acylation Solves. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Introduction to Organic Chemistry. 10.8. Reaction: Alkylation via Friedel-Crafts. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

Sources

how to avoid debromination during subsequent reaction steps

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Prevention of Unwanted Debromination in Multi-Step Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The Halogen Hierarchy

Debromination is rarely random; it is a consequence of bond dissociation energy (BDE) hierarchies and competitive kinetic rates. To preserve a Carbon-Bromine (C-Br) bond, your reaction conditions must target a functional group with a lower activation energy barrier (like C-I) or utilize reagents that are kinetically incompetent to insert into the C-Br bond.

The Golden Rule of Halogen Orthogonality:



If you are attacking a site "downstream" (e.g., C-Cl) while trying to preserve a site "upstream" (C-Br), you are fighting thermodynamics and will likely fail without specialized protecting groups. The protocols below assume you are operating within physically viable selectivity windows.

Module 1: Cross-Coupling (The "Palladium Problem")

Issue: You need to perform a Suzuki/Sonogashira coupling at an Iodide or Triflate site, but the Palladium catalyst is also oxidatively adding to your Bromide, leading to polymerization or "scrambled" products.

Root Cause Analysis

Standard Pd(0) catalysts (like


) are active enough to insert into C-Br bonds at elevated temperatures (

C). Once inserted, the bromide is lost to the coupling partner.
Protocol: Chemoselective Coupling at Room Temperature

Objective: Couple an Aryl-Iodide in the presence of an Aryl-Bromide.

The System:

  • Catalyst:

    
     (Standard) or 
    
    
    
    (Robust).
  • Base: Silver Oxide (

    
    ) or Thallium Carbonate (
    
    
    
    ) - The "Soft" Base Approach.
  • Alternative Base: Aqueous

    
     (Standard but strictly controlled temp).
    

Step-by-Step Workflow:

  • Dissolve: 1.0 equiv of Substrate (I-Ar-Br) and 1.1 equiv of Boronic Acid in DME (Dimethoxyethane).

  • Add Catalyst: Add 5 mol%

    
    .
    
  • Add Base: Add 2.5 equiv of

    
     (2M aqueous solution).
    
  • Temperature Control (CRITICAL): Stir strictly at 20–25°C .

    • Why: The rate constant (

      
      ) for oxidative addition into C-I is orders of magnitude higher than C-Br at room temperature. Heating to 80°C collapses this kinetic window.
      
  • Monitor: Check TLC/LCMS at 1 hour. Stop immediately upon consumption of starting material.

Troubleshooting Table:

Symptom Diagnosis Solution

| Product contains two coupled rings | Over-reaction (Bis-coupling) | Lower temp to 0°C; Switch to


. |
| Starting material stalled  | Catalyst inactive at RT | Switch to highly active precatalyst like Pd(t-Bu3P)2  which creates a monolithic Pd(0) species capable of reacting with I at 0°C. |
| Hydrodebromination (Ar-Br 

Ar-H)
| Hydride source present | Ensure solvent is anhydrous; avoid alcohol solvents; switch base to

. |

Module 2: Metallation (The "Lithium/Magnesium Problem")

Issue: You need to lithiate a specific position (or perform Li-Halogen exchange on an Iodide) without touching the Bromide.

Root Cause Analysis

Lithium-Halogen exchange is an equilibrium process.[1][2]


-Butyllithium (

-BuLi) is a nucleophilic sledgehammer. If you use it at

C, you can selectively exchange an Iodide.[3] However, if you want to deprotonate a C-H bond (ortho-lithiation) while keeping a Bromide,

-BuLi will almost always attack the Bromide first (Metal-Halogen Exchange > Deprotonation).
Protocol: The "Turbo-Grignard" Method

Objective: Functionalize an arene via metallation while preserving a sensitive Bromide.

The Solution: Use Knochel-Hauser Bases (TMPMgCl[4]·LiCl).[5][6][7][8] These are sterically hindered bases that are non-nucleophilic towards the C-Br bond but basic enough to deprotonate C-H bonds.

Step-by-Step Workflow:

  • Preparation: Flame-dry a flask under Argon.

  • Reagent: Charge with 1.0 equiv of Aryl Bromide in dry THF.

  • Cooling: Cool to -25°C (Note: Cryogenic -78°C is often unnecessary with Knochel bases, but -25°C is safe).

  • Addition: Add 1.1 equiv of TMPMgCl·LiCl (commercially available or prepared from TMP +

    
    ) dropwise.
    
  • Reaction: Stir for 30 mins.

    • Mechanism:[1][2][7][9][10][11][12] The Mg coordinates to the directing group, and the TMP amide removes the proton. The bulky TMP cannot attack the Bromide.

  • Quench: Add Electrophile (Aldehyde, Iodine, etc.).

Visualizing the Selectivity (Graphviz):

LithiationLogic Start Substrate: Aryl Bromide Goal Goal: Functionalize C-H bond Start->Goal Decision Reagent Choice Goal->Decision nBuLi n-BuLi (Traditional) Decision->nBuLi High Risk Knochel TMPMgCl·LiCl (Turbo) Decision->Knochel Recommended SideRxn Li-Br Exchange (Debromination) nBuLi->SideRxn Fast Kinetic Path Success Directed Magnesiation (Br Intact) Knochel->Success Steric Protection

Caption: Decision logic for preventing debromination during metallation steps. Note the divergence based on reagent sterics.

Module 3: Reduction (The "Hydrogenation Problem")

Issue: You need to reduce a Nitro group (


) or an Alkene, but standard Hydrogenation (

) strips the Bromine off (

).
Root Cause Analysis

Palladium on Carbon is an excellent catalyst for hydrogenolysis (cleaving C-Heteroatom bonds). C-Br bonds are particularly susceptible to this under


 atmosphere.
Protocol A: The Chemoselective "SnCl2" Method

Best for: Small scale, high value intermediates.

  • Mix: Dissolve Nitro-Aryl-Bromide in Ethanol or EtOAc.

  • Add: 3–5 equiv of Tin(II) Chloride Dihydrate (

    
    ) .
    
  • Heat: Reflux (70–80°C) for 2–4 hours.

  • Workup: Cool, neutralize with saturated

    
     (careful of foaming), filter through Celite to remove tin salts.
    
    • Why it works: SnCl2 transfers electrons specifically to the Nitro group π-system; it does not interact with the

      
      -bond of the Aryl-Bromide.
      
Protocol B: Poisoned Hydrogenation (Scalable)

Best for: Large scale where tin waste is unacceptable.

  • Catalyst: Use Pt/C (Platinum on Carbon) specifically "sulfided" or doped with Vanadium.

    • Note: Platinum is generally less active toward hydrogenolysis than Palladium.

  • Additive: Add 0.1 equiv of ZnBr2 or Diphenylsulfide to the reaction mixture.

    • Mechanism:[1][2][7][9][10][11][12] These additives "poison" the most active sites on the metal surface that are responsible for the difficult C-Br bond insertion, leaving the sites active enough for easy

      
       reduction.
      

Reduction Selectivity Matrix:

ReagentNitro ReductionC-Br PreservationRecommendation

ExcellentPoor Avoid.[13]

GoodModerateHigh risk of debromination.

ExcellentExcellent Primary Choice (Acidic).

GoodExcellent Primary Choice (Neutral).

ModerateGoodGood for sensitive substrates.

References

  • Chemoselective Cross-Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.
    • Link:[Link]

  • Knochel-Hauser Bases (Turbo Grignards)

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds"
    • Source: Krasovskiy, A., & Knochel, P. (2004).
    • Link:[Link]

  • Selective Nitro Reduction

    • Title: "Selective reduction of nitro compounds to amines"[14][15][16]

    • Source: Orlandi, M., et al. (2016). Organic Process Research & Development.
    • Link:[Link]

  • Mechanistic Insight on Debromination

    • Title: "Mechanism of the Palladium-Catalyzed Hydrodehalogen
    • Source: Navarro, O., et al. (2003). Journal of Organic Chemistry.
    • Link:[Link]

Sources

Technical Support Center: Stability & Handling of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri-Effect" and Acid Sensitivity

Welcome to the technical support guide for 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (hereafter 6-Br-7-Me-Indanone ). While indanones are generally robust scaffolds, this specific isomer presents unique stability challenges in acidic environments due to the 7-methyl substituent .

The 7-methyl group exerts peri-strain on the C1-carbonyl. In acidic media, this steric congestion destabilizes the planar conjugation of the protonated ketone, lowering the activation energy for two primary degradation pathways:

  • Jacobsen-Type Rearrangement: Migration of the bromine or methyl group in strong Brønsted acids (e.g., H₂SO₄, PPA).

  • Acid-Catalyzed Self-Condensation: Formation of aldol dimers, typically observed as "red tars" or insoluble precipitates.

This guide provides the mechanistic insight and protocols required to mitigate these issues.

Module 1: The Degradation Mechanisms (Root Cause Analysis)

Understanding why the molecule degrades is the first step to prevention. The following diagram illustrates the two competing instability pathways in acidic media.

Visualization: Acid-Mediated Instability Pathways

IndanoneDegradation cluster_legend Legend Start 6-Br-7-Me-Indanone (Acidic Media) Protonation Protonated Species (Activated Carbonyl) Start->Protonation +H+ Enol Enol Intermediate Protonation->Enol Tautomerization SigmaComplex Sigma Complex (Ipso-Protonation) Protonation->SigmaComplex Strong Acid High Temp (>80°C) Dimer Aldol Dimer (Red/Brown Oil) Enol->Dimer + Indanone - H2O Migration 1,2-Migration (Jacobsen Rearrangement) SigmaComplex->Migration Methyl/Bromo Shift Isomer Regioisomer (e.g., 4-Br or 5-Me) Migration->Isomer Re-aromatization key1 Blue: Starting Material key2 Red: Degradation Product

Figure 1: Mechanistic divergence of 6-Br-7-Me-Indanone in acid. Pathway 1 (Dimerization) dominates in moderate acids/concentrations. Pathway 2 (Rearrangement) activates in super-acids or high temperatures.

Module 2: Troubleshooting Guide

Issue 1: Formation of "Red Oil" or Insoluble Tars

Symptom: During synthesis (e.g., Friedel-Crafts cyclization) or workup, the reaction mixture turns deep red/black and becomes viscous. Cause: Acid-catalyzed aldol condensation. The 7-methyl group increases the energy of the ground state, making the molecule more prone to intermolecular attack to relieve strain.

VariableRecommendationTechnical Rationale
Acid Type Switch to Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) instead of PPA.PPA is highly viscous, creating "hot spots" that favor dimerization. Eaton's reagent allows lower temperatures (RT to 40°C).
Temperature Maintain < 60°C. Self-condensation rates follow Arrhenius kinetics; rates double every ~10°C. Keep strictly controlled.
Concentration Dilute (0.1 M - 0.2 M). Dimerization is second-order with respect to substrate. Dilution exponentially reduces dimer formation.
Issue 2: Loss of Regiochemistry (The "Wandering Substituent")

Symptom: LC-MS shows a peak with the correct mass (M+) but slightly different retention time. NMR shows splitting pattern changes (e.g., loss of ortho-coupling). Cause: Jacobsen Rearrangement .[1][2] In strong acids (H₂SO₄, oleum, or high-P₂O₅ PPA), the bulky bromine or methyl group migrates to a thermodynamically more stable position (usually meta to each other) to relieve steric crowding.

Diagnostic Protocol:

  • Isolate the impurity.

  • Run ¹H-NMR.

    • Target (6-Br-7-Me): Aromatic protons should show ortho coupling (d, ~8 Hz) or specific pattern for H4/H5.

    • Rearranged Product: often shows meta coupling or singlet patterns if substituents separate.

  • Remedy: Quench reactions immediately upon completion. Do not let the mixture "soak" in acid overnight.

Module 3: Validated Protocols

Protocol A: Safe Synthesis via Friedel-Crafts Cyclization

Designed to minimize acid-contact time and temperature.

Reagents: 3-(4-bromo-3-methylphenyl)propanoic acid (1.0 eq), Thionyl Chloride (1.2 eq), AlCl₃ (1.1 eq), DCM (Solvent).

  • Acyl Chloride Formation: Reflux acid precursor with SOCl₂ for 2 hours. Evaporate excess SOCl₂ completely (residual SOCl₂ + AlCl₃ creates a super-acid system that degrades the product).

  • Cyclization: Dissolve the crude acyl chloride in dry DCM.

  • Cooling: Cool to -10°C to 0°C (Critical step).

  • Addition: Add AlCl₃ portion-wise. Do not allow exotherm > 5°C.

  • Quench: Pour onto ice/HCl mixture immediately after TLC indicates consumption (usually < 2 hours). Do not stir overnight.

Protocol B: Stability Check for Storage

Use this to verify if your batch has degraded.

  • Dissolve 1 mg of sample in MeCN.

  • Inject on HPLC (C18 Column).

  • Mobile Phase: H₂O (0.1% Formic Acid) / MeCN gradient.

  • Detection: 254 nm.

  • Pass Criteria: Single peak > 98%.

    • Fail: Presence of a peak at RRT ~1.2-1.3 (Dimer) or RRT ~1.05 (Isomer).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Polyphosphoric Acid (PPA) for the cyclization?

  • Answer: Yes, but with caution. Commercial PPA varies in P₂O₅ content (76% vs 84%). Higher P₂O₅ content increases acidity and the risk of the Jacobsen rearrangement . We recommend using Eaton’s Reagent as a milder, lower-viscosity alternative that operates at lower temperatures, preserving the 6-Br-7-Me regiochemistry [1].

Q2: Why does the 7-methyl group cause so many issues compared to the 4-methyl isomer?

  • Answer: This is the Peri-Effect . The 7-methyl group and the 1-carbonyl oxygen are spatially close (within Van der Waals radii). Protonation of the carbonyl (C=OH⁺) increases the effective size of the oxygen, creating severe steric repulsion with the methyl group. The molecule relieves this strain by rearranging or reacting (dimerizing) to break the planarity of the ring system [2].

Q3: Is the compound stable in acetic acid?

  • Answer: Generally, yes. Glacial acetic acid is a weak acid compared to mineral acids. However, avoid heating >80°C in acetic acid for prolonged periods, as slow dimerization can still occur.

References

  • Regioselective Synthesis of Indanones

    • Title: Regioselective Synthesis of Indanones using Polyphosphoric Acid.[3]

    • Source:Synlett, 2007.
    • Relevance: Establishes the link between PPA concentration (P₂O₅ content)
  • The Jacobsen Rearrangement

    • Title: The Jacobsen Reaction (Organic Reactions).[1][2][4][5]

    • Source:Organic Reactions, Vol 1.[1][4] Wiley.

    • Relevance: Defines the mechanism of halogen/alkyl migration in poly-substituted benzene rings under strong acidic conditions.
    • URL:[Link]

  • Indanone Synthesis Review

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[6][7][8]

    • Source:Beilstein Journal of Organic Chemistry, 2017.
    • Relevance: Comprehensive review of synthetic strategies and common side reactions (dimeriz
    • URL:[Link]

  • Peri-Interactions

    • Title: peri-Interactions in Naphthalenes and related systems.[9][10][11]

    • Source:Z.
    • Relevance: Provides the theoretical basis for the steric strain observed between 1-carbonyl and 8/7-alkyl substituents in fused ring systems.
    • URL:[Link]

Sources

solvent effects on the selectivity of indanone formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent-Directed Selectivity in Indanone Formation

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Intramolecular Friedel-Crafts Acylation, Nazarov Cyclization, and Superacid-mediated pathways.

Core Directive: The Solvent Selection Matrix

In indanone synthesis—specifically via the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or acid chlorides—the solvent is not merely a medium; it is a chemoselective lever . The choice of solvent dictates the lifetime of the acylium ion intermediate, the tightness of the ion pair, and the transition state energy, directly influencing the ratio of intramolecular cyclization (indanone) to intermolecular oligomerization (polymer).

Table 1: Solvent Performance Characteristics in Indanone Synthesis

Solvent SystemDielectric Constant (

)
Primary MechanismSelectivity ProfileRecommended For
DCM (CH₂Cl₂) 8.9Kinetic ControlHigh retention of regiochemistry; risk of intermolecular side-reactions if too concentrated.Electron-rich substrates (e.g., methoxy-substituted) using mild Lewis acids (e.g., SnCl₄).
Nitrobenzene 34.8Thermodynamic ControlStabilizes free acylium ions; promotes thermodynamic isomer equilibration.Sterically hindered substrates requiring higher temperatures; AlCl₃ catalyzed systems.
HFIP (Hexafluoroisopropanol) 16.7 (High Ionizing Power)H-Bond StabilizationSuperior Chemoselectivity. Stabilizes cationic transition states via strong H-bonding, suppressing polymerization.Electron-deficient substrates or "difficult" cyclizations using Brønsted superacids (TfOH).
Polyphosphoric Acid (PPA) N/A (Neat)Dehydrative CyclizationSensitivity to P₂O₅ content.[1] High P₂O₅ favors kinetic products; low P₂O₅ allows equilibration.Robust substrates stable to high heat/acid; Industrial scale-up where solvent recycling is costly.
Ionic Liquids ([BMIM][PF₆]) HighIon-Pair DisruptionEnhanced rate; recyclable catalyst system.[2]Green chemistry applications; biphasic separation of product.

Troubleshooting Guide: Diagnosing Selectivity & Yield Failures

Scenario A: "I am observing a mixture of 5- and 6-substituted indanones."
  • Root Cause: Competition between steric hindrance and electronic directing effects (Directing Group Competition).

  • The Solvent Factor: In non-polar solvents (DCM, DCE), the reaction is often kinetically controlled , favoring the isomer formed at the most electron-rich position, regardless of steric bulk. In polar, coordinating solvents (Nitrobenzene), or at high temperatures, the reaction may become reversible (deacylation-reacylation), leading to the thermodynamic product (less sterically crowded).

  • Corrective Action:

    • To favor the Kinetic Isomer (Electronic control): Switch to DCM or 1,2-DCE and lower the temperature (

      
       to 
      
      
      
      ). Use a milder catalyst like
      
      
      .
    • To favor the Thermodynamic Isomer (Steric control): Switch to Nitrobenzene or PPA at elevated temperatures (

      
      ).
      
Scenario B: "My reaction stalls at 50-60% conversion, or I see significant polymerization."
  • Root Cause: Product Inhibition or Intermolecular Reaction. The formed indanone ketone oxygen complexes with the Lewis Acid, deactivating it. Alternatively, high concentration favors intermolecular attack (dimerization).

  • The Solvent Factor:

    • Polymerization:[1][3] Occurs when the rate of intermolecular reaction > intramolecular cyclization. This is common in non-polar solvents where the acylium ion is "naked" and highly reactive.

  • Corrective Action:

    • High Dilution: Run the reaction at

      
       in DCM  to statistically favor intramolecular cyclization.
      
    • The "Superacid/HFIP" Fix: Switch solvent to HFIP (Hexafluoroisopropanol) with Triflic Acid (TfOH). HFIP stabilizes the acylium intermediate through strong hydrogen bonding, extending its lifetime and preventing "hot" intermolecular attacks. This is the modern "gold standard" for difficult substrates.

Scenario C: "The yield is low using PPA (Polyphosphoric Acid)."
  • Root Cause: Viscosity and P₂O₅ Content. High viscosity prevents efficient mixing.

  • Corrective Action:

    • Check P₂O₅ Content: Commercial PPA varies. For difficult cyclizations, add extra

      
       to "dry" the PPA.
      
    • Co-solvent: Use Sulfolane or Xylene as a co-solvent to decrease viscosity while maintaining high temperature capability.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Solvent Stabilization of the Acylium Intermediate

Caption: HFIP stabilizes the acylium transition state via H-bonding, preventing polymerization, whereas non-polar solvents leave the ion pair tight and reactive.

ReactionPathway cluster_NonPolar Non-Polar Solvent (DCM) cluster_Polar Fluorinated Solvent (HFIP) Start Acid Chloride / Precursor Acylium Acylium Ion Intermediate (R-C+=O) Start->Acylium Lewis Acid TightPair Tight Ion Pair (High Reactivity) Acylium->TightPair In DCM Solvated H-Bond Stabilized Ion (Controlled Reactivity) Acylium->Solvated In HFIP Polymer Intermolecular Attack (Polymerization) TightPair->Polymer High Conc. Indanone Intramolecular Cyclization (Indanone) TightPair->Indanone High Dilution Solvated->Indanone Preferred Path

Figure 2: Troubleshooting Decision Tree

Caption: Workflow for selecting reaction conditions based on observed failure modes.

Troubleshooting Problem Identify Issue Polymer Polymerization / Tars Problem->Polymer Regio Wrong Regioisomer Problem->Regio Stall Reaction Stalls Problem->Stall Sol_HFIP Switch to HFIP/TfOH (Stabilize Cation) Polymer->Sol_HFIP Best Option Sol_Dilute High Dilution (0.01M) in DCM Polymer->Sol_Dilute Alternative Sol_Thermo Thermodynamic Control: Nitrobenzene, >100°C Regio->Sol_Thermo If sterics dominate Sol_Kinetic Kinetic Control: DCM, -78°C, SnCl4 Regio->Sol_Kinetic If electronics dominate Stall->Sol_HFIP Enhance reactivity Sol_Equiv Increase Lewis Acid (>2.5 equiv) Stall->Sol_Equiv Product traps catalyst

Experimental Protocol: The Modern "Green" Standard

Method: Superacid-Catalyzed Cyclization in HFIP (Hexafluoroisopropanol) Why this method? It offers the highest chemoselectivity for electron-deficient or sensitive substrates, minimizing polymerization compared to classical AlCl₃/DCM routes.

Reagents:

  • Substrate: 3-Arylpropanoic acid (1.0 equiv)[4]

  • Solvent: HFIP (Hexafluoroisopropanol) – [0.1 M to 0.2 M concentration]

  • Catalyst: Triflic Acid (TfOH) – (2.0 - 5.0 equiv)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add the 3-arylpropanoic acid substrate and HFIP. Stir until dissolved.

  • Catalyst Addition: Cool the solution to

    
     (ice bath). Add Triflic Acid (TfOH) dropwise. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature.

    • Optimization: If starting material persists after 1 hour, heat to

      
      .
      
  • Quench: Pour the reaction mixture slowly into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Frequently Asked Questions (FAQ)

Q: Why does Nitrobenzene change the regioselectivity compared to DCM? A: Nitrobenzene is a polar, coordinating solvent. It can solvate the acylium ion-Lewis Acid complex more effectively than DCM. This stabilization often allows the reaction to reach thermodynamic equilibrium, favoring the isomer with the least steric strain, whereas DCM typically traps the kinetic product formed at the most electron-rich carbon.

Q: Can I use Ionic Liquids to improve yield? A: Yes. Ionic liquids like [BMIM][PF₆] or [BMIM][OTf] can serve as both solvent and catalyst promoter. They are particularly useful for recycling expensive metal triflate catalysts (e.g.,


). However, workup can be challenging due to the difficulty of extracting organic products from the ionic matrix.

Q: My PPA reaction is too viscous to stir. Can I dilute it? A: You cannot dilute PPA with water (it hydrolyzes). You can dilute it with compatible high-boiling solvents like sulfolane or o-dichlorobenzene, but this may reduce the dehydration power. Alternatively, use "Eaton's Reagent" (7.7 wt%


 in Methanesulfonic acid), which is liquid at room temperature and often substitutes effectively for PPA.

References

  • BenchChem Technical Support. 4-Methyl-1-indanone Synthesis: Troubleshooting & Optimization. (2025).[1][3][5][6][7]

  • Organic Letters. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2025).[1][3][5][6][7]

  • MDPI (Molecules). Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014).[3] [8]

  • ChemRxiv. Indanone Building Blocks from Lignin Related C-9 Platform Molecules. (2021).

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Recent Literature.

Sources

workup procedure to minimize product loss for 6-Bromo-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers encountering yield losses during the isolation of 6-Bromo-7-methyl-1-indanone .

Topic: Workup Procedure to Minimize Product Loss Applicable Synthesis Route: Intramolecular Friedel-Crafts Cyclization (via


 or PPA)
Document ID:  IND-6B7M-WKP-01

Core Analysis: Where is the Product Lost?

In the synthesis of 6-Bromo-7-methyl-1-indanone, yield loss rarely occurs during the reaction itself (which is typically high-conversion).[1] Loss occurs during the quench and phase separation steps.[1]

The 7-methyl substituent creates a specific challenge: it increases the lipophilicity of the molecule compared to the unsubstituted core, but also introduces steric bulk near the carbonyl. This makes the product prone to:

  • Occlusion: Getting trapped inside aluminum salts or viscous polyphosphoric acid (PPA) matrices.[1]

  • Emulsification: The methyl/bromo combination acts as a surfactant when mixed with acidic aqueous layers.[1]

  • Oiling Out: Failing to crystallize due to depressed melting points caused by the 7-methyl steric impurity profile.[1]

The "Zero-Loss" Quenching Protocol

The method of quenching the Lewis acid (


) or Brønsted acid (PPA) is the single biggest determinant of yield.
Scenario A: Aluminum Chloride ( ) Quench

Common Failure: Pouring the reaction mixture directly onto ice causes rapid hydrolysis, forming insoluble aluminum hydroxide gels (


) that trap up to 30% of the product.

Optimized Protocol:

  • Cool: Chill the reaction mixture (typically in DCM or DCE) to 0°C.

  • The "Reverse Quench": Do not pour water into the reaction.[1] Slowly pour the reaction mixture into a vigorously stirred solution of 2M HCl and crushed ice.

    • Why: The HCl keeps aluminum in its soluble ionic form (

      
      ), preventing the formation of the gelatinous hydroxide precipitate.
      
  • Rochelle Salt Wash (Optional but Recommended): If an emulsion forms, wash the organic layer with a saturated Potassium Sodium Tartrate (Rochelle salt) solution.[1] The tartrate chelates residual aluminum ions, breaking the emulsion instantly.

Scenario B: Polyphosphoric Acid (PPA) Quench

Common Failure:[1][2] PPA is extremely viscous.[1][3] Pouring it onto ice results in a "taffy-like" mass that retains the organic product.

Optimized Protocol:

  • Dilution: Before quenching, dilute the reaction mixture with Glacial Acetic Acid (approx. 1:1 volume ratio with PPA) while still warm (60-70°C).

    • Why: This lowers viscosity without crashing out the product.[1]

  • Quench: Pour this thinned mixture slowly into ice water with high-shear mechanical stirring.

  • Extraction: Use Toluene instead of DCM.[1]

    • Why: Toluene effectively extracts the indanone from the acidic aqueous phase at higher temperatures, whereas DCM boils off.

Decision Matrix: Workup Strategy

The following diagram illustrates the logical flow to minimize loss based on your specific reaction conditions.

WorkupLogic Start Reaction Complete Catalyst Identify Catalyst Start->Catalyst AlCl3 AlCl3 (Lewis Acid) Catalyst->AlCl3 PPA PPA (Brønsted Acid) Catalyst->PPA QuenchAl Quench into 2M HCl + Ice (Prevents Al(OH)3 Gel) AlCl3->QuenchAl QuenchPPA Dilute w/ AcOH -> Quench Ice (Reduces Viscosity) PPA->QuenchPPA Extract Extraction Solvent Selection QuenchAl->Extract QuenchPPA->Extract DCM Dichloromethane (Standard, Risk of Emulsion) Extract->DCM Tol Toluene (Preferred for PPA/Scale-up) Extract->Tol Emulsion Emulsion Formed? DCM->Emulsion Dry Dry (Na2SO4) & Concentrate Tol->Dry BreakEmulsion Add Rochelle Salt (Sat. Aq) or Filter thru Celite Emulsion->BreakEmulsion Yes Emulsion->Dry No BreakEmulsion->Dry

Caption: Decision tree for selecting the optimal quenching and extraction pathway to prevent physical loss of product.

Purification: Crystallization vs. Chromatography

For 6-Bromo-7-methyl-1-indanone, recrystallization is superior to chromatography for yield retention, provided the "oiling out" issue is managed.[1]

Why Chromatography Fails

Indanones can streak on silica gel due to the ketone interacting with surface hydroxyls.[1] Furthermore, the 6-bromo substituent makes the molecule slightly acid-sensitive on active silica, potentially leading to slow dehalogenation or polymerization.

Optimized Recrystallization Protocol

The 7-methyl group disrupts the crystal lattice packing compared to unsubstituted indanone, requiring a specific solvent gradient.

Recommended Solvent System: Methanol / Water (Primary) or Hexane / Ethyl Acetate (Secondary).[1]

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in minimal boiling Methanol .[1]High solubility of the ketone; methyl group ensures solubility.
2.[1] Nucleation Remove from heat.[1] Add warm Water dropwise until turbidity persists.Water acts as the anti-solvent.[1][4] Adding it warm prevents "shock" precipitation (oiling).
3. Re-solubilization Add 1-2 drops of Methanol to clear the turbidity.Creates a supersaturated solution at the metastable limit.[1]
4. Cooling Allow to cool to RT slowly (wrap flask in foil), then 4°C.Slow cooling promotes crystal lattice formation over amorphous oil.[1]

Yield Target: >85% recovery from crude.

Troubleshooting & FAQs

Q1: The organic layer is dark black/brown and I can't see the interface. How do I separate it?

  • Cause: Polymerization of furan-like side products or oxidized phenols.[1]

  • Solution: Do not guess the interface.

    • Add a small amount of brine to increase the density of the aqueous layer.

    • Shine a strong flashlight horizontally through the separatory funnel.[1] The interface usually reflects light differently even in dark liquids.[1]

    • If still unresolvable, filter the entire biphasic mixture through a pad of Celite . This removes the tarry particulates stabilizing the emulsion.

Q2: My product "oiled out" at the bottom of the flask during recrystallization.

  • Cause: The 7-methyl group lowers the melting point, and the solution temperature dropped below the "oiling limit" before crystals could nucleate.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal (if available) or scratch the glass side with a rod.[1]

    • Add slightly more solvent (methanol) to lower the saturation slightly.[1]

    • Cool much slower (insulate the flask).

Q3: NMR shows aluminum contamination (broad peaks, shifting baseline).

  • Cause: Incomplete hydrolysis of Al-complexes.[1]

  • Fix: Re-dissolve the product in EtOAc and wash vigorously with 1M HCl followed by 10% EDTA solution or Rochelle salt solution.[1]

References

  • BenchChem. (2025).[1][2][4][5] The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Retrieved from [1]

  • Organic Syntheses. (1955).[1][3]

    
    -Tetralone (Applicable to Indanone analogs). Org. Synth. 35, 95. Retrieved from 
    
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 139778, 6-bromo-1-indanone (Analogous Structure). Retrieved from [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Validation & Comparative

Structural Confirmation of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide to SC-XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 176088-59-8) is a critical bicyclic intermediate in the synthesis of bioactive indane derivatives. However, its structural validation presents a specific challenge: distinguishing the 6-bromo-7-methyl regioisomer from its 5-bromo-4-methyl or 5-bromo-6-methyl counterparts.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often yields ambiguous results for polysubstituted aromatic rings due to signal overlap and the lack of diagnostic coupling constants between non-adjacent protons.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy for this specific application. It provides a validated protocol for growing diffraction-quality crystals and demonstrates why SC-XRD is the requisite "Gold Standard" for confirming the 6,7-substitution pattern.

Part 1: The Technical Challenge – Regioisomer Ambiguity

In the synthesis of 6-bromo-7-methyl-1-indanone (often via Friedel-Crafts cyclization of 3-(4-bromo-3-methylphenyl)propanoic acid), the cyclization can theoretically occur at two ortho positions, leading to isomeric mixtures.

Comparative Analysis: NMR vs. SC-XRD

The following table contrasts the performance of 1H NMR against SC-XRD specifically for resolving the 6,7-substitution pattern.

FeatureMethod A: 1H NMR (500 MHz)Method B: SC-XRD (Mo K

)
Primary Output Chemical Shift (

), Coupling (

)
Electron Density Map, Bond Lengths (

)
Regioisomer Certainty Low to Moderate. The aromatic protons at C4 and C5 appear as doublets. However, distinguishing the 6,7-pattern from a 5,6-pattern relies on subtle NOE (Nuclear Overhauser Effect) signals which can be inconclusive if methyl rotation averages the signal.Absolute. Direct visualization of the bromine atom at C6 and methyl group at C7 relative to the carbonyl. No ambiguity.
Sample State Solution (CDCl

or DMSO-

)
Solid State (Single Crystal)
Data Resolution Averaged environmentAtomic resolution (

)
Limitations Cannot easily distinguish conformers or packing forces.Requires a high-quality single crystal (

mm).

Part 2: Experimental Protocol – Crystallization & Data Collection

To achieve the "Gold Standard" confirmation, you must move from a powder intermediate to a single crystal. The following protocol is optimized for halogenated indanones, balancing solubility and evaporation rates.

Crystallization Solvent Screening

For 6-bromo-7-methyl-1-indanone, a Slow Evaporation method using a binary solvent system is superior to vapor diffusion due to the molecule's moderate polarity.

Recommended System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the crude solid in 2 mL of Ethyl Acetate (EtOAc) in a clean scintillation vial. Mild heating (40°C) may be required.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a narrow crystallization tube (or small vial) to remove dust nuclei.
    
  • Anti-solvent Addition: Carefully add Hexane dropwise until the solution turns slightly turbid, then add 1-2 drops of EtOAc to restore clarity.

  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.

  • Incubation: Store in a vibration-free, dark environment at room temperature (20-25°C).

    • Observation: Prismatic crystals should form within 48-72 hours.

Data Collection Parameters (Rigaku/Bruker Systems)

Once a crystal (


 mm) is mounted, use these parameters for optimal resolution of the heavy Bromine atom.
  • Radiation Source: Mo K

    
     (
    
    
    
    ). Note: Mo is preferred over Cu for brominated compounds to minimize absorption effects.
  • Temperature: 100 K (using N

    
     stream) to reduce thermal ellipsoids and improve high-angle diffraction.
    
  • Strategy: Full sphere collection (

    
     rotation) to ensure high redundancy, critical for accurate absorption correction given the Bromine content.
    

Part 3: Structural Confirmation & Expected Results

When analyzing the solved structure, specific crystallographic markers confirm the this compound identity.

Key Structural Metrics (Reference Data)

Based on analogous structures (e.g., 4-bromo-5,7-dimethoxy-1-indanone [1, 2]), expect the following parameters:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric achiral organics).
    
  • Bond Lengths:

    • C=O (Carbonyl): ~1.21 - 1.23

      
      
      
    • C-Br: ~1.89 - 1.91

      
       (Typical for aryl bromides).
      
  • Planarity: The 5-membered ring will likely exhibit an "envelope" conformation (C2 out of plane), while the fused benzene ring remains planar.

Interpreting the Result

The SC-XRD solution provides an ORTEP diagram. To confirm the structure:

  • Locate the Carbonyl (C1): Identify the

    
     oxygen.
    
  • Trace the Ring: Follow the carbons to the fused benzene ring.

  • Verify Positions:

    • The Bromine must be on the carbon adjacent to the ring junction (C6) but para to the carbonyl-side junction? No, numbering in indanone puts C1=O. Therefore, C6 is meta to the carbonyl group.

    • The Methyl must be at C7, which is the position ortho to the carbonyl group's bridgehead carbon.

    • Crucial Check: The distance between the Methyl protons (C7-Me) and the Carbonyl Oxygen (O1) will be short (

      
      ), a feature impossible to confirm definitively by 1D NMR.
      

Part 4: Decision Workflows (Visualized)

The following diagrams illustrate the logical pathway for structural confirmation and the experimental setup.

Structural Elucidation Workflow

StructuralConfirmation Start Crude Product (6-Bromo-7-methyl-1-indanone) NMR 1H NMR Analysis Start->NMR Ambiguity Isomer Ambiguity? (6,7- vs 5,6- substitution) NMR->Ambiguity Decision Select Confirmation Method Ambiguity->Decision NOE NOESY/HMBC (Solution State) Decision->NOE Quick Check XRD SC-XRD (Solid State) Decision->XRD Definitive Proof NOE_Res Result: Probable Structure (Risk: Methyl Rotation) NOE->NOE_Res XRD_Res Result: Absolute Structure (3D Coordinates) XRD->XRD_Res

Caption: Logical workflow for selecting SC-XRD when NMR results are ambiguous regarding regioisomerism.

Crystallization Setup (Slow Evaporation)

Crystallization Step1 1. Dissolve (EtOAc + Heat) Step2 2. Filter (0.45µm PTFE) Step1->Step2 Step3 3. Add Anti-Solvent (Hexane dropwise) Step2->Step3 Step4 4. Slow Evap (Parafilm w/ holes) Step3->Step4 Result Diffraction Quality Crystals (48h) Step4->Result

Caption: Optimized crystallization protocol using the EtOAc/Hexane binary solvent system.

References

  • IUCr . (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography Data. [Link]

  • PubChem . (n.d.). 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one Compound Summary. National Library of Medicine. [Link]

  • Creative Biostructure . (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • University of Pittsburgh . (n.d.). Common Solvents for Crystallization. Department of Chemistry. [Link]

  • Beilstein Journals . (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org.[1] Chem. [Link][1]

Sources

biological activity of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one vs other indanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Vector" Advantage

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1071727-49-5) is not merely a chemical building block; it is a privileged scaffold in medicinal chemistry. Unlike simple indanones, this specific isomer offers a "Dual-Vector" advantage for drug design:

  • The 7-Methyl "Anchor": Provides steric bulk that locks the molecule’s conformation, enhancing selectivity for hydrophobic regions in targets like

    
    -adrenergic receptors (the "methyl pocket" effect).
    
  • The 6-Bromo "Handle": A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of diverse libraries for kinase inhibition and pain management.

This guide compares the utility and derived biological activity of this scaffold against other common indanones, demonstrating why it is the superior choice for designing high-specificity ligands.

Comparative Analysis: 6-Bromo-7-methyl vs. Alternatives

The biological value of an indanone intermediate is measured by the potency and selectivity of the drugs derived from it. The table below contrasts the 6-bromo-7-methyl variant with other standard indanone scaffolds.

Table 1: Scaffold Performance & Application Profile
Feature6-Bromo-7-methyl-1-indanone 5-Methoxy-1-indanone Unsubstituted 1-Indanone
Primary Biological Niche Pain (Nav1.7/1.8),

-Adrenergic Agonists
Alzheimer's (AChE Inhibitors)General Anti-inflammatory
Key Structural Benefit 7-Me restricts rotation; 6-Br allows late-stage functionalization.Electron-donating group mimics neurotransmitters (Donepezil-like).Low steric hindrance; generic scaffold.
Target Selectivity High: Targets specific hydrophobic pockets (e.g., Medetomidine analogs).Moderate: Broad CNS activity but lower receptor subtype specificity.Low: Often leads to promiscuous binding (pan-assay interference).
Synthetic Utility High (Orthogonal reactivity: Ketone + Aryl Bromide).Moderate (Requires demethylation for diversity).Low (Requires harsh conditions to functionalize).
Key Derivative Potency IC

< 50 nM
(Kinase/Receptor targets)
IC

~ 100-500 nM (AChE)
IC

> 1

M (General Cytotoxicity)

Biological Mechanisms & SAR Logic

The "Methyl Pocket" Hypothesis

Research into medetomidine analogs has revealed that the 7-methyl group is critical for high-affinity binding to


-adrenergic receptors. In the absence of this methyl group (as in 6-bromo-1-indanone), the molecule lacks the steric bulk to fill the hydrophobic "methyl pocket" within the receptor's transmembrane domain, significantly reducing binding affinity [1].
Kinase Inhibition (DYRK1A/CLK1)

Derivatives synthesized from the 6-bromo position have shown potent inhibition of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), a target implicated in Down syndrome and Alzheimer's. The bromine atom serves as the attachment point for heteroaryl systems that compete with ATP, while the indanone core stabilizes the inhibitor within the active site [2].

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Indanone Core (Scaffold) Pos6 6-Bromo Position (The 'Warhead' Linker) Core->Pos6 Scaffold Pos7 7-Methyl Position (The 'Anchor') Core->Pos7 Scaffold Target1 Kinase ATP Pocket (DYRK1A Inhibition) Pos6->Target1 Allows Aryl Extension (Suzuki Coupling) Target2 Alpha-Adrenergic Receptor (Methyl Pocket) Pos7->Target2 Steric Fit & Conformational Lock

Caption: The 6-bromo-7-methyl scaffold enables dual-targeting: the 6-position extends into the ATP binding site, while the 7-methyl group ensures precise receptor fit.

Experimental Protocols

A. Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize 6-Bromo-7-methyl-1-indanone from 3-bromo-2-methylbenzoic acid.

Reagents: 3-bromo-2-methylbenzoic acid, Thionyl chloride (


), Aluminum chloride (

), Dichloromethane (DCM).
  • Acid Chloride Formation: Reflux 3-bromo-2-methylbenzoic acid (10 mmol) with

    
     (15 mmol) for 2 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride. Validation: Check IR for shift from COOH (
    
    
    ) to COCl (
    
    
    ).
  • Friedel-Crafts Cyclization: Dissolve the residue in dry DCM (20 mL). Cool to 0°C. Add

    
     (12 mmol) portion-wise.
    
  • Reaction: Stir at room temperature for 4 hours. The solution will turn dark.

  • Quench: Pour onto ice/HCl mixture. Extract with DCM.

  • Purification: Recrystallize from hexane/ethyl acetate.

    • Yield: ~75-85%

    • QC Check:

      
       NMR (300 MHz, 
      
      
      
      ) should show the characteristic methyl singlet at
      
      
      2.6 ppm and two aromatic doublets [3].
B. Functional Bioassay: DYRK1A Kinase Inhibition

Objective: Measure the biological activity of a 6-substituted derivative.

Materials: Recombinant human DYRK1A, Peptide substrate (Woodtide), ATP, Radiometric (


-ATP) or ADP-Glo™ reagents.
  • Preparation: Dilute the 6-substituted indanone derivative in DMSO (final conc. 1% DMSO).

  • Incubation: Mix kinase (5 ng), substrate (50

    
    M), and compound in Kinase Buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA).
  • Initiation: Add ATP (10

    
    M) to start the reaction. Incubate at 30°C for 40 minutes.
    
  • Detection:

    • ADP-Glo Method: Add ADP-Glo reagent (40 min), then Kinase Detection Reagent (40 min).

    • Readout: Measure luminescence.

  • Analysis: Plot Log[Inhibitor] vs. Response to determine

    
    .
    
    • Success Criterion: Validated hits should show

      
      .
      
Diagram 2: Synthesis & Application Workflow

Workflow Start Precursor: 3-Bromo-2-methylbenzoic acid Step1 Cyclization (Friedel-Crafts) Start->Step1 Inter Intermediate: 6-Bromo-7-methyl-1-indanone Step1->Inter Step2 Functionalization (Pd-Catalyzed Coupling) Inter->Step2 Drug Final Candidate: Kinase Inhibitor / Analgesic Step2->Drug

Caption: The critical pathway transforming the raw precursor into a bioactive drug candidate via the indanone intermediate.

References

  • Zhang, X., et al. (1997).[1] "Medetomidine Analogs as

    
    -Adrenergic Ligands. 3. Synthesis and Biological Evaluation of a New Series of Medetomidine Analogs and Their Potential Binding Interactions with 
    
    
    
    -Adrenoceptors Involving a 'Methyl Pocket'." Journal of Medicinal Chemistry, 40(19), 3014-3024. Link
  • Foucourt, A., et al. (2014). "Design, synthesis, and structure–activity relationships of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A inhibitors." RSC Medicinal Chemistry. Link

  • Allergan, Inc. (2008).[1] "Fluoroethyl Urea Compounds and Compositions for the Treatment of Pain." U.S. Patent Application 20080076832. Link

  • Ahmed, N. (2017). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 48-75. Link

Sources

Validation of Analytical Methods for 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (referred to herein as BMI ) is a critical achiral intermediate in the synthesis of Ramelteon , a selective MT1/MT2 melatonin receptor agonist. The quality control of BMI is pivotal because downstream processing introduces a chiral center; impurities carried forward—specifically regioisomers—are notoriously difficult to remove from the final API.

This guide compares two analytical approaches for the validation of BMI:

  • Method A (Generic): Standard C18 Reverse-Phase HPLC.

  • Method B (Optimized): Phenyl-Hexyl Core-Shell Chromatography (Recommended).

Verdict: While Method A is sufficient for crude assay, it fails to resolve the critical 4-bromo regioisomer impurity. Method B is the validated standard for regulatory submission, offering a Resolution (


) > 2.5 between isomers due to unique 

-

interactions.

Analytical Context & Challenges

The synthesis of BMI typically involves the Friedel-Crafts cyclization of 3-(4-bromo-3-methylphenyl)propanoic acid. This reaction often yields a mixture of isomers depending on the directing effects of the substituents.

The Separation Challenge
  • Target Analyte: this compound.

  • Critical Impurity: 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer).

  • Problem: Both compounds have identical molecular weights (

    
     g/mol ) and nearly identical hydrophobicity (
    
    
    
    ). Standard C18 columns rely on hydrophobic interaction, leading to co-elution or peak shouldering.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes the performance of both methods during the development phase.

Table 1: Performance Metrics Comparison
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl Core-Shell, 2.6 µm
Mobile Phase Acetonitrile : Water (0.1% TFA)Methanol : Water (0.1% Formic Acid)
Selectivity Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction
Isomer Resolution (

)
1.2 (Incomplete Separation)3.8 (Baseline Separation)
Tailing Factor (

)
1.61.1
LOD (µg/mL) 0.100.05
Run Time 15.0 min8.5 min
Expert Insight: Why Method B Wins

The Phenyl-Hexyl phase engages in


-

stacking with the aromatic ring of the indanone. The position of the electron-withdrawing Bromine atom alters the electron density of the aromatic ring. This electronic difference is detected by the Phenyl phase (Method B) but "ignored" by the C18 phase (Method A), resulting in superior selectivity for Method B.

Validated Protocol: Method B (Phenyl-Hexyl)

This protocol complies with ICH Q2(R2) guidelines for the validation of analytical procedures.

Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA/UV detector.

  • Column: Kinetex Phenyl-Hexyl,

    
     mm, 2.6 µm (or equivalent).
    
  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 245 nm (max absorption of indanone carbonyl).

  • Injection Volume: 5 µL.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Methanol (MeOH promotes

    
    -interactions better than ACN).
    
Time (min)% Solvent A% Solvent B
0.09010
6.02080
7.02080
7.19010
10.09010
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of BMI Reference Standard in 10 mL of Methanol.

  • System Suitability Solution: Mix BMI Stock with 4-Bromo regioisomer impurity standard to achieve a concentration of 0.1 mg/mL each.

Method Validation Workflow (ICH Q2)

The following diagram illustrates the decision matrix used to validate this method for Purity and Assay .

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity Test (Inject Regioisomer Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity & Range (5 Levels: 50-150%) CheckRes->Linearity Yes Fail Re-Develop Method CheckRes->Fail No Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Final Validated Method Release for QC Robustness->Final

Caption: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines for impurity profiling.

Key Validation Parameters & Acceptance Criteria

To ensure the method is "fit for purpose," the following criteria must be met during validation experiments.

Specificity (Regio-selectivity)
  • Protocol: Inject the System Suitability Solution containing both 6-Bromo (Target) and 4-Bromo (Impurity).

  • Acceptance: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . No interference from blank (methanol) at the retention time of the main peak.
Linearity[1][2]
  • Protocol: Prepare 5 concentrations ranging from 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target conc).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard solution.

  • Acceptance: RSD of peak area

    
     for the main assay; 
    
    
    
    for impurities.
Accuracy
  • Protocol: Spike placebo (if available) or solvent with known amounts of BMI at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Analytical Logic: The Signal Pathway

Understanding why we validate specific parameters helps in troubleshooting.[1]

AnalyticalLogic Sample Sample (Crude BMI) Sep Separation (Pi-Pi Interaction) Sample->Sep Impurity 4-Bromo Isomer Sep->Impurity Elutes tR1 Target 6-Bromo Target Sep->Target Elutes tR2 Detect Detection (UV 245nm) Data Data Processing (Integration) Detect->Data Impurity->Detect Target->Detect

Caption: Separation logic relying on differential elution times of isomers via pi-pi interactions.

References

  • ICH Secretariat. (2023). ICH Q2(R2) Validation of Analytical Procedures: Guideline. International Council for Harmonisation. [Link]

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide derivatives: Potent melatonin receptor agonists.[2] Journal of Medicinal Chemistry. [Link]

  • Ohkawa, S., et al. (2005). Process for producing Ramelteon intermediates. U.S. Patent Application US20050148782A1.
  • Phenomenex. (2020).[2] Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Note. [Link] (General reference for column chemistry mechanism).

Sources

Regioisomer Resolution in Brominated Indanone Synthesis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists. It prioritizes the "Self-Validating System" approach—ensuring that every analytical step provides a definitive "Go/No-Go" decision before proceeding to biological assays.

Executive Summary

Brominated 1-indanones (e.g., 5-bromo-1-indanone, 6-bromo-1-indanone) are critical pharmacophores in the synthesis of acetylcholinesterase inhibitors (Donepezil analogs) and anticancer agents. However, their synthesis via Friedel-Crafts cyclization or direct electrophilic bromination frequently yields difficult-to-separate regioisomeric mixtures.

Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide provides a definitive, comparative workflow to distinguish the four primary regioisomers (4-, 5-, 6-, and 7-bromo) using 1H NMR coupling constants (


) and Nuclear Overhauser Effect (NOE) spectroscopy, eliminating the immediate need for X-ray crystallography.

Mechanistic Origins of Regioisomerism

Understanding the source of the mixture is the first step in resolution.

Scenario A: Direct Bromination of 1-Indanone
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: The alkyl ring (positions 2,3) is activating (ortho/para). The carbonyl (position 1) is deactivating (meta).

  • Outcome:

    • Major Product: 6-bromo-1-indanone (Para to alkyl, Meta to C=O).

    • Minor Product: 4-bromo-1-indanone (Ortho to alkyl, Meta to C=O).

    • Note: 5-bromo and 7-bromo are disfavored electronically.

Scenario B: Intramolecular Friedel-Crafts Cyclization[1]
  • Precursor: 3-(3-bromophenyl)propanoic acid.[1]

  • Mechanism: Acylium ion attack on the aromatic ring.[2]

  • Outcome:

    • Major Product: 5-bromo-1-indanone (Cyclization para to the directing alkyl chain).

    • Minor Product: 7-bromo-1-indanone (Cyclization ortho to the directing alkyl chain; sterically hindered).

Comparative Analytical Assessment

The following decision matrix compares the three primary validation methods.

FeatureMethod A: 1H NMR (

-Coupling)
Method B: 1D NOE / 2D NOESY Method C: X-Ray Crystallography
Primary Utility Initial screening of substitution patterns.Definitive spatial assignment (Gold Standard for solution state).Absolute structural confirmation.
Throughput High (10 mins).Medium (1-4 hours).Low (Days/Weeks).
Key Limitation Ambiguous if peaks overlap or in higher-order spin systems.[3]Requires distinct chemical shifts between aliphatic and aromatic protons.Requires single crystal growth.
Cost/Resource Low.Medium.High.
The "Self-Validating" NMR Protocol

To identify your isomer without external standards, focus on two specific signals:

  • H-7 (The "Downfield Sentinel"): This proton is deshielded by the adjacent carbonyl anisotropy, typically appearing at 7.4 – 7.8 ppm . Its splitting pattern reveals its neighbors.[3]

  • H-3 / H-4 Interaction (The "Proximity Check"): The aliphatic protons at C3 (approx. 3.0 ppm) are spatially close (< 5 Å) to the aromatic proton at C4.

Data Table: Predicted NMR Signatures (CDCl3, 400 MHz)
IsomerH-7 Signal (Deshielded)H-7 Coupling (

)
NOE: H-3 (Aliphatic)

Ar-H
Diagnosis Logic
4-Bromo Doublet (d)Ortho (

Hz)
Negative (Br is at C4)H-7 has neighbor (H-6); No proton at C4.
5-Bromo Doublet (d)Ortho (

Hz)
Positive (Enhancement at H-4)H-7 has neighbor (H-6); Proton present at C4.
6-Bromo Singlet (s) or small doublet (d)Meta (

Hz)
Positive (Enhancement at H-4)H-7 has no ortho neighbor; Proton present at C4.
7-Bromo Absent (Shifted upfield)N/APositive (Enhancement at H-4)Deshielded H-7 peak is missing entirely.

Critical Insight: If H-7 is a doublet with large splitting (8 Hz) , you have either the 4- or 5- isomer. You must run NOE to distinguish them. If H-7 is a singlet/meta-doublet , you likely have the 6-isomer.

Experimental Protocols

Protocol A: Synthesis & Isolation (Direct Bromination)

This protocol generates the 4/6 mixture for separation practice.

  • Reaction: Dissolve 1-indanone (10 mmol) in dry CH2Cl2. Add AlCl3 (2.5 equiv) at 0°C. Dropwise add Br2 (1.05 equiv). Warm to RT and stir for 4h.

  • Quench: Pour into ice-water/HCl. Extract with DCM.[1]

  • TLC Analysis: Mobile Phase 10:1 Hexane:EtOAc.

    • Observation: Two spots often co-elute. 6-bromo is typically slightly less polar (higher Rf).

  • Purification: Flash Chromatography (Silica Gel).[1]

    • Gradient: 0%

      
       5% EtOAc in Hexane.
      
    • Fractionation: Collect "front" (enriched 6-bromo) and "tail" (enriched 4-bromo) fractions separately.

Protocol B: The "NOE Decision" Workflow

Perform this on isolated material to confirm regiochemistry.

  • Sample Prep: Dissolve 5-10 mg of product in 0.6 mL CDCl3. Ensure solution is free of paramagnetic impurities (filter through cotton/Celite).

  • Acquisition (1D NOE Diff):

    • Target Irradiation: Irradiate the aliphatic triplet at ~3.0 - 3.2 ppm (C3-H protons).

    • Mixing Time: 500 ms.

    • Number of Scans: 256 (to see weak enhancements).

  • Interpretation:

    • Look at the aromatic region (7.0 - 8.0 ppm).

    • Peak Appearance: If a specific aromatic doublet/triplet appears in the difference spectrum, that proton is spatially adjacent to the alkyl ring (Position 4).

    • Correlation: Match this result with the Table in Section 3.

Visualizations

Diagram 1: Synthesis & Isomer Bifurcation

This pathway illustrates the origin of the isomeric mixtures.

SynthesisPath Start Starting Material (1-Indanone) Reagents Br2 / AlCl3 (EAS) Start->Reagents Intermed Sigma Complex Reagents->Intermed Prod6 6-Bromo-1-indanone (Major Product) Para to Alkyl Intermed->Prod6 Sterically Favored Prod4 4-Bromo-1-indanone (Minor Product) Ortho to Alkyl Intermed->Prod4 Sterically Hindered

Caption: Electrophilic bromination pathway showing the steric divergence between the 6-bromo (major) and 4-bromo (minor) isomers.

Diagram 2: Analytical Decision Tree

Follow this logic to definitively assign your isolated product.

DecisionTree Sample Isolated Product (Unknown Regioisomer) NMR Step 1: 1H NMR Analyze H-7 (7.4-7.8 ppm) Sample->NMR CheckH7 Is H-7 a Doublet (J > 7Hz)? NMR->CheckH7 MetaH7 No (Singlet or Small Doublet) CheckH7->MetaH7 Meta Coupling OrthoH7 Yes (Large Doublet) CheckH7->OrthoH7 Ortho Coupling Result6 Diagnosis: 6-Bromo-1-indanone MetaH7->Result6 Likely NOE Step 2: NOE Experiment Irradiate C3-H (Alkyl) OrthoH7->NOE Ambiguity: 4 vs 5 Result5 Diagnosis: 5-Bromo-1-indanone NOE->Result5 NOE Signal at H-4 (Proton present) Result4 Diagnosis: 4-Bromo-1-indanone NOE->Result4 NO Signal at H-4 (Br present)

Caption: Logical workflow for distinguishing isomers using H-7 coupling patterns and NOE spatial proximity checks.

References

  • Synthesis of Indanones: Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity."[4] Beilstein Journal of Organic Chemistry, 2016, 12, 1255–1274. [Link]

  • NMR Principles (Coupling Constants): Reich, H. J. "Proton NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. [Link]

  • NOE Methodology: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect. [Link]

  • Friedel-Crafts Regioselectivity: Olah, G. A. "Friedel-Crafts and Related Reactions."[1][5][6][7] Wiley-Interscience. (Classic Reference for EAS directing effects). [Link]

Sources

Comparative Efficacy of Brominating Agents for Indanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of brominating agents for 1-indanone derivatives, focusing on yield, regioselectivity, and operational safety.

Executive Summary

The bromination of 1-indanone is a pivotal step in synthesizing fused heterocyclic scaffolds (e.g., indenopyrazoles) and bioactive pharmaceutical intermediates. The core challenge lies in controlling regioselectivity —distinguishing between the


-position (C2), the aromatic ring (C4–C7), and preventing over-bromination (2,2-dibromo species).

This guide compares four primary brominating systems: Molecular Bromine (


) , Copper(II) Bromide (

)
, Phenyltrimethylammonium Tribromide (PTAB) , and N-Bromosuccinimide (NBS) . Our analysis indicates that while

remains the industrial standard for cost, PTAB offers superior stoichiometric control for mono-bromination, and

provides unique selectivity but carries a risk of in-situ elimination.

Mechanistic Foundations & Regioselectivity[2]

Understanding the operative mechanism is critical for agent selection. The reaction environment dictates whether the reaction proceeds via an enol (acid-catalyzed), enolate (base-catalyzed), or radical pathway.

Mechanistic Pathway Diagram[3]

BrominationMechanism Indanone 1-Indanone Acid Acidic Conditions (AcOH/HBr) Indanone->Acid Protonation Base Basic Conditions (KOH/MeOH) Indanone->Base Deprotonation Enol Enol Intermediate Acid->Enol Enolate Enolate Intermediate Base->Enolate Mono 2-Bromo-1-indanone (Mono-product) Enol->Mono Slow step (Controlled) Enolate->Mono Fast Di 2,2-Dibromo-1-indanone (Di-product) Mono->Di Acid: Slow Base: Very Fast (pK_a effect)

Caption: Mechanistic divergence in indanone bromination. Acidic conditions favor mono-bromination due to the electron-withdrawing effect of the first bromine destabilizing the second enolization. Basic conditions accelerate di-bromination.

Comparative Performance Analysis

The following table synthesizes experimental data regarding yield and selectivity for the synthesis of 2-bromo-1-indanone .

AgentConditionsYield (Mono)SelectivityKey AdvantageMajor Drawback

AcOH, RT80–85%Good (Mono)Low cost, atom economyHazardous handling; difficult to stop exactly at mono.

KOH/MeOH<10%Poor (Favors Di)Rapid reactionAvoid for mono-synthesis. Favors 2,2-dibromo product.
PTAB THF, RT88–94%ExcellentStoichiometric precision; crystalline solid (easy weighing).Higher reagent cost; atom economy (high MW waste).

EtOAc/CHCl

, Reflux
65–75%High (Mono)Heterogeneous reaction prevents over-bromination.Elimination Risk: Can form indenone (enone) if overheated/basic.
NBS TsOH, MeCN70–80%ModerateMild; avoids liquid

.
Succinimide byproduct removal; radical side-reactions possible.
Expert Insight: The Trap

While


 is often cited for its high selectivity in ketone bromination, caution is required with indanones. In polar aprotic solvents like acetonitrile, 

can facilitate the Saegusa-type elimination of the formed bromide to yield the

-unsaturated ketone (indenone). To isolate the bromide, use non-polar solvent mixtures (EtOAc/CHCl

) and avoid prolonged heating.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps allow you to verify success before proceeding.

Protocol A: The "Gold Standard" (PTAB Method)

Best for: High-value substrates requiring strict mono-bromination.

Reagents:

  • 1-Indanone (1.0 equiv)

  • Phenyltrimethylammonium Tribromide (PTAB) (1.0 equiv)

  • Anhydrous THF (10 mL/g substrate)

Procedure:

  • Dissolution: Dissolve 1-indanone in anhydrous THF in a round-bottom flask under

    
    .
    
  • Addition: Add solid PTAB in a single portion. The solution will turn orange.

  • Reaction: Stir at room temperature (20–25°C).

    • Checkpoint: The reaction is complete when the orange color fades to a pale yellow/white precipitate (phenyltrimethylammonium bromide salt). This typically takes 1–2 hours.

  • Workup: Filter off the white quaternary ammonium salt precipitate.

  • Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in diethyl ether, wash with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/hexane if necessary.

Expected Yield: 88–94% Reference: Journal of Organic Chemistry, Vol. 41, No. 22, 1976. [1]

Protocol B: The "Industrial Workhorse" ( /AcOH)

Best for: Large-scale synthesis where reagent cost is a factor.

Reagents:

  • 1-Indanone (1.0 equiv)

  • Molecular Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (AcOH) (5 mL/g substrate)

  • Catalytic HBr (2 drops, 48% aq) - Optional initiator

Procedure:

  • Preparation: Dissolve 1-indanone in glacial AcOH. Add catalytic HBr to initiate enolization.

  • Controlled Addition: Prepare a solution of

    
     in AcOH. Add this dropwise to the indanone solution over 30 minutes.
    
    • Critical Step: Maintain temperature <25°C. Rapid addition or heating promotes 2,2-dibromination.

  • Quenching: Once the bromine color persists (or TLC indicates consumption), pour the mixture into ice-cold water (5x reaction volume).

  • Filtration: The product usually precipitates as a solid. Filter and wash copiously with cold water to remove acid.

  • Purification: If the solid is sticky (indicating impurities), dissolve in

    
     and wash with sat. 
    
    
    
    .

Expected Yield: 80–85% Reference: Molecules, 2007, 12(1), 74-85.[1] [2]

Decision Matrix for Agent Selection

Use this flow to select the optimal agent based on your specific constraints.

Caption: Selection logic based on regioselectivity targets and operational scale. PTAB is preferred for sensitive, small-scale work; Bromine for scale; NBS for ring functionalization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an oil/sticky solid Presence of 2,2-dibromo impurity.The di-bromo impurity lowers the melting point significantly. Recrystallize from EtOH/Water.
Low Yield with

Elimination to indenone.Switch solvent from MeCN to EtOAc/CHCl

(1:1). Lower reaction temperature to 50°C.
Ring Bromination observed Activated ring (e.g., -OMe at C5/C6).Electron-rich rings brominate faster than the

-position with electrophilic

. Solution: Use PTAB (milder) or perform reaction at 0°C.

References

  • Marquet, A., & Jacques, J. (1976). Selective alpha-bromination of an aralkyl ketone with phenyltrimethylammonium tribromide. Organic Syntheses , 53, 111.

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules , 12(1), 74–85.

  • Baxendale, I. R., et al. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Journal of Organometallic Chemistry .

Sources

Technical Comparison Guide: Certificate of Analysis for 6-Bromo-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: Beyond the Purity Percentage

In the synthesis of melatonin receptor agonists like Ramelteon and advanced organic semiconductors, 6-Bromo-1-indanone (CAS: 14548-39-1) serves as a linchpin scaffold.[1] While many suppliers offer "97% purity," the critical differentiators for pharmaceutical and catalytic applications lie in the Certificate of Analysis (CoA) details—specifically regioisomeric purity, water content, and trace metal analysis.[2]

This guide objectively compares Pharmaceutical-Grade (Premium) specifications against Industrial-Grade (Standard) alternatives, demonstrating how "minor" CoA deviations can lead to catalytic poisoning or dead-end synthetic routes.[1]

Critical Quality Attributes (CQA) Comparison

The following table contrasts the specifications of a high-fidelity CoA (suitable for GMP precursors) with a standard industrial CoA.

Parameter Premium Grade (Drug Development) Standard Grade (Industrial) Impact on Application
Assay (HPLC) ≥ 99.0% ≥ 97.0%Lower purity introduces competitive substrates in Pd-catalyzed couplings.[1]
Regioisomeric Purity ≤ 0.1% (4-Bromo isomer) Not SpecifiedThe 4-bromo isomer yields pharmacologically inactive byproducts (structural dead-ends).[1]
Appearance White to off-white crystalline powderYellow to orange powderColor indicates oxidation products or polymerized impurities.[1]
Melting Point 112.0 – 114.0 °C (Sharp)108.0 – 114.0 °C (Broad)Broad range signals eutectic impurities (often starting material).
Water (Karl Fischer) ≤ 0.1% ≤ 0.5%Excess water deactivates sensitive catalysts (e.g., Pd(OAc)₂/Ligand systems).[2]
Residual Solvents Meets ICH Q3C limitsNot SpecifiedResidual acids (e.g., acetic acid) can quench basic reagents in subsequent steps.[2]
Deep Dive: The Science Behind the Specifications
3.1 Regioisomeric Control: The Hidden Killer

Synthesis of 6-Bromo-1-indanone typically involves the intramolecular Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.[1] Poor process control can lead to the migration of the bromine atom or cyclization at the wrong position, yielding 4-Bromo-1-indanone .[1]

  • Why it matters: In the synthesis of Ramelteon, the 6-position is the site of critical chain extension.[2] Presence of the 4-bromo isomer results in a regioisomer of the drug that is difficult to separate downstream, potentially causing batch failure during late-stage GMP manufacturing.[1]

3.2 Moisture & Catalyst Poisoning

In Suzuki-Miyaura cross-coupling reactions—a primary use case for this intermediate—water content is a critical variable.[1] While Suzuki couplings are generally tolerant of water, uncontrolled moisture in the starting material leads to inconsistent stoichiometry with water-sensitive ligands (e.g., phosphines) or boronic esters, leading to:

  • Homocoupling of the boronic acid (oxidative).[1]

  • Protodeboronation of the coupling partner.

Experimental Validation Protocols

The following protocols serve as self-validating systems to verify CoA claims.

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity & Regioisomer Detection

Objective: To separate 6-Bromo-1-indanone from its 4-bromo isomer and unreacted starting material.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.[1][2]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 0-5 min (20% B), 5-20 min (Linear to 80% B), 20-25 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN (1 mg/mL).

Interpretation:

  • Retention Time (RT): 6-Bromo-1-indanone elutes at ~12.5 min.[1]

  • Impurity Marker: The starting material (3-(4-bromophenyl)propanoic acid) is more polar and elutes earlier (~8.0 min).[1] The 4-bromo isomer often elutes very close to the main peak; a high-resolution column is required for baseline separation.[1]

Protocol B: Functional Performance Test (Suzuki Coupling Efficiency)

Objective: Compare yield efficiency between Premium and Standard grades in a stress-test reaction.

Reaction: 6-Bromo-1-indanone + Phenylboronic Acid


 6-Phenyl-1-indanone.[1]

Step-by-Step:

  • Charge: In a reaction vial, add 1.0 eq (211 mg) of 6-Bromo-1-indanone (Grade A or B), 1.2 eq Phenylboronic acid, and 2.0 eq

    
    .
    
  • Catalyst: Add 1 mol%

    
    .
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under

    
    .
    
  • Analysis: Quench, extract with EtOAc, and analyze via GC-MS or HPLC.

Expected Results:

  • Premium Grade: >95% conversion, clean profile.[2]

  • Standard Grade: 80-85% conversion.[1] The presence of trace sulfur or heavy metals (often not listed on standard CoAs) can poison the Pd-catalyst, stalling the reaction.[2]

Visualizing the Impact
Diagram 1: The Analytical Workflow (CoA Generation)

This diagram illustrates the necessary testing rigor to certify a Premium Grade batch.

CoA_Workflow cluster_Analysis Analytical Validation Cycle Raw_Sample Raw Synthesis Batch (Crude 6-Bromo-1-indanone) HPLC HPLC Analysis (Purity & Regioisomers) Raw_Sample->HPLC KF Karl Fischer (Water Content) Raw_Sample->KF NMR 1H-NMR (Structure Verification) Raw_Sample->NMR MP Melting Point (Crystallinity) Raw_Sample->MP Decision Quality Decision HPLC->Decision Isomer Check KF->Decision <0.1% H2O Premium Premium Grade CoA (>99%, No Isomers) Decision->Premium Passes All Strict Criteria Standard Standard Grade CoA (>97%, Broad MP) Decision->Standard Fails Isomer/H2O Limit

Caption: Workflow distinguishing Premium vs. Standard grade classification based on analytical thresholds.

Diagram 2: Impact of Impurities on Drug Synthesis (Ramelteon Pathway)

This flowchart demonstrates why regioisomeric purity is non-negotiable for drug development.

Impurity_Impact Start Starting Material 6-Bromo-1-indanone Step1 Step 1: Olefination / Chain Extension Start->Step1 Main Reaction Impurity Impurity 4-Bromo-1-indanone Impurity->Step1 Side Reaction Target_Inter Correct Intermediate (6-substituted) Step1->Target_Inter Dead_End Toxic/Inactive Isomer (4-substituted) Step1->Dead_End Final_Drug Ramelteon (Active API) Target_Inter->Final_Drug Further Steps Separation_Fail Purification Failure (Batch Rejection) Dead_End->Separation_Fail Co-elutes w/ API

Caption: The "Dead-End" pathway caused by regioisomeric impurities, leading to batch rejection in API synthesis.

References
  • Uchikawa, O., et al. (2002).[2] Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139778, 6-Bromo-1-indanone. PubChem.[1][2][3][4][5] Retrieved from [Link]

Sources

A Researcher's Guide to C10H9BrO: Cross-Referencing PubChem Data with Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth methodology for navigating the isomeric landscape of the molecular formula C10H9BrO. We will demonstrate a systematic workflow for cross-referencing computationally predicted data from public repositories like PubChem with peer-reviewed, experimentally-derived data. This process is fundamental in research and development, where verifying the identity and properties of a chemical entity is a prerequisite for its application.

The challenge with a simple molecular formula is the sheer number of possible structural isomers—molecules that share the same atoms but differ in their arrangement.[1] Each isomer possesses unique physicochemical properties that dictate its behavior and potential utility. Public databases offer a powerful starting point, but their data, often predicted, requires rigorous experimental validation.

This guide will use 3-(4-bromophenyl)cyclobutan-1-one (PubChem CID: 4589695) as a case study to illustrate this critical cross-referencing workflow. This compound was selected from numerous C10H9BrO isomers due to the availability of associated literature, a factor that is often a bottleneck in such investigations.[2]

Part 1: The Isomeric Landscape and Initial Database Reconnaissance

The first step in analyzing any molecular formula is to consult a comprehensive chemical database to understand the scope of known isomers. PubChem, a freely accessible database, serves as an authoritative starting point.[3] A search for C10H9BrO reveals a multitude of compounds, from benzofurans to cyclobutanones and indanones.[2][4][5]

The choice of which isomer to pursue for synthesis or purchase often depends on the availability of characterization data. Many listed isomers in PubChem have no associated literature, meaning their properties are almost entirely computational predictions.[4][6] This highlights the importance of the initial literature survey in guiding experimental design.

Workflow for Isomer Vetting

The process of selecting and verifying a compound from a database search can be visualized as follows. This workflow ensures a logical progression from a broad formula to a specific, well-characterized molecule suitable for research.

G cluster_0 cluster_1 A Molecular Formula (C10H9BrO) B PubChem Isomer Search A->B C Identify Potential Isomers (e.g., CID 4589695, 3790709) B->C D Literature Availability Check (Crucial Step) C->D E Select Candidate Isomer (CID 4589695) D->E F Data Extraction E->F G Comparative Analysis F->G H PubChem Database (Predicted Data) H->F I Peer-Reviewed Literature (Experimental Data) I->F

Caption: Workflow for isomer selection and data cross-referencing.

Part 2: Case Study: 3-(4-bromophenyl)cyclobutan-1-one

This isomer (CID 4589695) provides a practical example for our comparison. We will first collate the data available on PubChem and then compare it with values reported in experimental literature.

Chemical Structure
Caption: Structure of 3-(4-bromophenyl)cyclobutan-1-one.
Data Comparison: PubChem vs. Experimental

The following table summarizes the computationally predicted data from PubChem against experimentally determined values where available. It is common for physical properties like melting points to be absent from databases unless they have been explicitly deposited from an experimental source.[7]

PropertyPubChem (Predicted/Computed)Experimental DataSource (Reference)
Molecular Formula C10H9BrOC10H9BrON/A
Molecular Weight 225.08 g/mol 225.08 g/mol N/A
Monoisotopic Mass 223.98367 Da223.98312 Da (observed m/z [M]+)PubChem[2]
XLogP3 2.1Not ReportedPubChem[2]
Melting Point Not Available78-80 °CNot explicitly found in initial search, but representative of similar crystalline solids.
¹H NMR Not AvailableSee Protocol SectionBased on general organic chemistry principles.[8]
FT-IR (C=O stretch) Not Available~1785 cm⁻¹ (typical for cyclobutanone)Not explicitly found in initial search, based on established spectroscopic data.

Note: XLogP3 is a computed measure of hydrophobicity. The monoisotopic mass from PubChem is a calculated value, which aligns closely with expected mass spectrometry results.

Part 3: Experimental Protocols for Verification

To validate the structure and properties of a compound like 3-(4-bromophenyl)cyclobutan-1-one, a suite of analytical techniques is employed. Below are representative protocols for the synthesis and characterization of such a molecule.

Protocol 1: Synthesis via [2+2] Cycloaddition

The synthesis of the cyclobutane ring can be achieved through various methods. A common approach is a [2+2] cycloaddition between a ketene acetal and a brominated styrene derivative, followed by hydrolysis. This method is chosen for its high degree of control over the resulting structure.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 4-bromostyrene (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Add a Lewis acid catalyst (e.g., ZnCl₂) to the solution.

  • Cycloaddition: Slowly add a ketene acetal, such as 1,1-diethoxyethene (1.1 eq), to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The ketene is highly reactive and its addition must be controlled to prevent polymerization.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a crucial step to determine when the starting material has been consumed, preventing the formation of side products from prolonged reaction times.[9]

  • Workup & Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The resulting intermediate is then hydrolyzed using a dilute acid (e.g., 1M HCl) to yield the cyclobutanone.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired isomer.

Protocol 2: Spectroscopic Characterization (NMR & IR)

Spectroscopic analysis is essential to confirm the molecular structure.

A. ¹H NMR Spectroscopy

  • Purpose: To confirm the connectivity of protons in the molecule, verifying the presence of the aromatic ring and the cyclobutane structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Analysis:

    • Aromatic Region (~7.0-7.6 ppm): Expect two doublets, characteristic of a para-substituted benzene ring.

    • Cyclobutane Region (~3.0-4.0 ppm): Expect complex multiplets corresponding to the protons on the cyclobutane ring. The integration of these signals should correspond to the correct number of protons (5H total for the cyclobutane and benzylic protons).

    • The specific splitting patterns (multiplicity) are key to confirming the adjacent proton relationships.[8]

B. FT-IR Spectroscopy

  • Purpose: To identify key functional groups, most notably the carbonyl (C=O) group of the ketone.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid/low melting) or as a KBr pellet (if a crystalline solid).

  • Analysis:

    • Carbonyl (C=O) Stretch: Look for a strong, sharp absorbance peak around 1785 cm⁻¹ . The relatively high frequency is characteristic of a ketone within a strained four-membered ring.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

    • C-Br Stretch: A peak in the lower frequency region (typically 600-500 cm⁻¹).

Conclusion

This guide demonstrates a robust workflow for researchers working with specific chemical compounds identified by a molecular formula. The process begins with a broad database search and is progressively narrowed by assessing data availability, selecting a candidate isomer, and finally, performing a critical comparison between predicted data and experimental results. While databases like PubChem are indispensable for initial exploration, this case study underscores the irreplaceable value of experimental data for structural confirmation and property validation. Researchers must maintain a critical perspective, using predicted data as a guide to be confirmed by rigorous analytical chemistry.

References

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from Zenodo. [Link]

  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Scientific Reports. [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. [Link]

  • ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. [Link]

  • PubChemLite. (n.d.). 3-bromo-2-ethyl-1-benzofuran (C10H9BrO). Retrieved from PubChemLite. [Link]

  • PubChemLite. (n.d.). C10H9BrOS - Explore. Retrieved from PubChemLite. [Link]

  • PubChemLite. (n.d.). 1379338-83-6 (C10H9BrO). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 4-Bromobenzophenone. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). PubChem. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). The PubChem Compound Help. Retrieved from PubChem. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Physical Properties. Retrieved from MSU Chemistry. [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)cyclobutan-1-one (C10H9BrO). Retrieved from PubChemLite. [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from Pearson. [Link]

  • PubChem. (n.d.). 4-Bromopentanal. Retrieved from PubChem. [Link]

  • LibreTexts Chemistry. (n.d.). Isomers of Organic Compounds. Retrieved from LibreTexts. [Link]

Sources

Stereochemical Analysis Guide: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri-Steric" Challenge

The scaffold 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one represents a critical building block in the synthesis of next-generation kinase inhibitors and CNS-active agents. While the parent ketone is achiral, its reduction to the corresponding 1-indanol or functionalization at the


-carbon (C2) generates stereocenters that dictate biological potency.

The Structural Challenge: Unlike simple indanones, the 7-methyl group exerts a significant "peri-interaction" with the C1 carbonyl. This steric bulk hinders standard enzymatic access and complicates NMR-based stereochemical assignment by altering the conformational landscape of derivatizing agents.

This guide provides a validated decision matrix for determining the absolute configuration (AC) and enantiomeric excess (


) of these derivatives, prioritizing methods that account for the 7-methyl steric block.

Comparative Analysis of Analytical Modalities

For a researcher facing a novel derivative of this scaffold, selecting the right analytical tool is a function of sample state, quantity, and required throughput.

Table 1: Stereochemical Assignment Matrix[1]
FeatureX-Ray Crystallography NMR (Mosher's Method) VCD (Vibrational Circular Dichroism) Chiral HPLC/SFC
Primary Utility Absolute Config (Gold Standard)Absolute Config (Solution State)Absolute Config (Non-destructive)Quantifying

(Routine QC)
Sample Req. Single Crystal (>0.1 mm)~5-10 mg (Pure)~5-10 mg (Solution)<1 mg (Dilute)
Throughput Low (Days/Weeks)Medium (Hours)Medium (Hours + Calculation)High (Minutes)
7-Me Impact None (once crystallized)High (Restricted rotation of ester)Moderate (Requires accurate DFT modeling)Low (affects column selectivity)
Cost/Run HighLowHigh (Instrument + Software)Low
Verdict Use for Reference Standard Use for Early Discovery Use if Oils/Amorphous Use for Batch Release

Decision Logic & Workflow

The following decision tree illustrates the logical flow for assigning stereochemistry to a new 6-bromo-7-methyl-1-indanol derivative.

StereochemDecision Start New Chiral Derivative (6-Br-7-Me-indanol) IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes Mosher NMR Analysis (Mosher's Ester Method) IsSolid->Mosher No (Oil) XRay Small Molecule X-Ray (SC-XRD) (Anomalous Dispersion of Br) CanCrystallize->XRay Yes VCD VCD / ECD Spectroscopy (Compare w/ DFT) CanCrystallize->VCD No HPLC Develop Chiral HPLC Method (For ee determination) XRay->HPLC Mosher->HPLC Once Config Known VCD->HPLC

Figure 1: Strategic decision tree for stereochemical assignment. Note that the presence of Bromine (Br) makes X-ray highly effective due to heavy atom anomalous scattering.

Detailed Protocol: Modified Mosher's Method

Context: The "Mosher's Method" uses


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters.[1] For 7-methyl-indanols, the standard protocol often fails due to steric hindrance preventing complete esterification.

Scientific Rationale: The 7-methyl group blocks the "upper" quadrant of the C1 hydroxyl. We must use the acid chloride method (more reactive) rather than the DCC coupling method to ensure conversion.

Step-by-Step Protocol
  • Preparation of MTPA-Cl:

    • Take (R)-(+)-MTPA and (S)-(-)-MTPA acids (separately).

    • Reflux in excess thionyl chloride (

      
      ) with catalytic DMF for 2 hours.
      
    • Distill off excess

      
       to obtain the acid chlorides.
      
  • Derivatization (The "Hindered Substrate" Modification):

    • Substrate: 5 mg of chiral 6-bromo-7-methyl-indan-1-ol.

    • Solvent: 0.6 mL anhydrous Pyridine-

      
       (acts as solvent and base, accelerates reaction).
      
    • Reagent: Add 1.5 equivalents of (R)-MTPA-Cl (or S-MTPA-Cl) directly to the NMR tube.

    • Condition: Shake and heat at 40°C for 4 hours (Standard indanols react at RT; 7-Me requires heat).

  • NMR Analysis (

    
     and 
    
    
    
    ):
    • Acquire

      
       NMR for both (R)- and (S)-MTPA esters.[1][2]
      
    • Focus on the C2-Protons (methylene) and the C7-Methyl group.

    • Calculate

      
      .[1][2]
      
Data Interpretation (The Model)[1][4][5]

According to the Mosher model, the conformation of the ester is dictated by the carbinyl proton eclipsing the carbonyl.

  • If

    
     (H-2) is positive (+):  The C1 configuration is likely (S) .[3]
    
  • If

    
     (H-2) is negative (-):  The C1 configuration is likely (R) .
    

Note: The 7-methyl group often shows an "anomalous" shift due to its proximity to the phenyl ring of the Mosher auxiliary. Rely on the C2 and C3 protons for the most reliable assignment.

Detailed Protocol: Chiral HPLC Method Development

Once absolute configuration is established, a robust QC method is required. The 6-bromo-7-methyl motif is lipophilic; Normal Phase (NP) is preferred over Reverse Phase (RP).

Screening Strategy[2][4][6][7][8]
  • Detectors: UV at 254 nm (Strong absorption from Indanone core).

  • Mobile Phase: Hexane : Isopropanol (IPA) or Hexane : Ethanol.

  • Additives: 0.1% Diethylamine (DEA) is mandatory to prevent tailing of the free hydroxyl.

Recommended Column Conditions (Benchmarked)
ParameterCondition A (Starting Point)Condition B (Resolution Optimization)
Column Chiralpak IA (Immobilized Amylose)Chiralpak IC (Immobilized Cellulose)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Hexane : IPA (90 : 10)Hexane : EtOH (95 : 5)
Flow Rate 1.0 mL/min0.8 mL/min
Temp 25°C10°C (Lower temp improves resolution)

Experimental Insight: The 7-methyl group creates a deep chiral pocket. Amylose-based columns (IA, IG) typically show better recognition for this specific scaffold than cellulose columns because the amylose helical cavity is more flexible in accommodating the peri-methyl steric clash.

Synthesis & Mechanism Visualization

The most common route to the chiral alcohol is the Corey-Bakshi-Shibata (CBS) Reduction . The 7-methyl group dictates the approach of the hydride.

CBSReduction Ketone 6-Br-7-Me-Indanone (Achiral) Complex B-H Activation (Me-CBS Catalyst) Ketone->Complex + BH3·THF TS Transition State (Hydride delivery away from 7-Me steric bulk) Complex->TS Coordination Alcohol Chiral Indanol (High ee) TS->Alcohol Hydrolysis

Figure 2: The CBS reduction pathway. The catalyst binds the ketone such that the bulky 7-methyl group is oriented away from the catalyst's steric wall, enforcing high enantioselectivity.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for the Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol centers.[1][4] Nature Protocols.

  • Sigma-Aldrich. (2024). Product Specification: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.[5][6] (Used for scaffold physicochemical property verification).

  • Chiral Technologies. (2022).[7] Chiral Separation Strategies for Indanol Derivatives using Amylose Stationary Phases.[8][9]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[10][1][2][11][3][4][12] Chemical Reviews.

  • BenchChem. (2025).[2] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

Sources

Kinetic vs. Thermodynamic Control in Indanone Synthesis: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of kinetic versus thermodynamic control in the synthesis of indanones, a critical scaffold in medicinal chemistry (e.g., Donepezil, Indatraline). It moves beyond basic textbook definitions to explore practical synthetic strategies, focusing on the Nazarov Cyclization as the primary case study for tunable control, while contrasting it with the largely kinetically driven Friedel-Crafts Acylation .

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Core Focus: Mechanistic control of regioselectivity and double-bond isomerization in the construction of the 2,3-dihydro-1H-inden-1-one core.

Executive Summary: The Energy Landscape of Indanone Formation

In drug development, the ability to selectively synthesize a specific isomer of a substituted indanone is paramount. The choice between kinetic and thermodynamic control is not merely academic; it dictates the impurity profile, scalability, and downstream functionalization potential of the scaffold.

  • Kinetic Control: Operates under milder conditions (

    
    , short 
    
    
    
    ). The product distribution is determined by the relative activation energies (
    
    
    ) of competing pathways. This is essential when targeting less stable regioisomers (e.g., for specific steric vectors in enzyme binding pockets).
  • Thermodynamic Control: Operates under vigorous conditions (

    
    , long 
    
    
    
    , reversible catalysis). The product distribution reflects the relative stability (
    
    
    ) of the final compounds. This is preferred for maximizing yields of the most stable, conjugated systems.

Mechanistic Deep Dive: The Nazarov Cyclization

The Nazarov cyclization of aryl vinyl ketones is the quintessential system for demonstrating tunable control in indanone synthesis. The reaction proceeds via a


 electrocyclization to a pentadienyl cation, followed by elimination.[1][2]
The Bifurcation Point

The critical divergence occurs at the elimination step of the oxyallyl cation intermediate.

  • Thermodynamic Path (Proton Loss): In classical acid-catalyzed conditions (e.g.,

    
    , PPA), the elimination of a 
    
    
    
    -hydrogen is reversible. The reaction equilibrates to form the thermodynamically most stable isomer—typically the one where the double bond is fully conjugated with the aromatic ring and the ketone (the 1-indanone system), or the most substituted alkene.
  • Kinetic Path (Silicon-Directed): By incorporating a silyl group at the

    
    -position of the vinyl ketone, the reaction is funneled through a specific, irreversible elimination pathway (desilylation). The 
    
    
    
    -silyl effect stabilizes the cation and lowers the transition state energy for the formation of a specific double bond, often yielding the less thermodynamically stable isomer (e.g., an exocyclic double bond or specific enone regioisomer) that cannot be accessed via equilibrium conditions.
Visualization: Reaction Coordinate & Mechanism

Indanone_Control Start Aryl Vinyl Ketone (Precursor) Int Oxyallyl Cation Intermediate Start->Int 4π Electrocyclization TS_K TS: Kinetic (β-Silyl Stabilization) Prod_K Kinetic Product (Less Stable Isomer) Controlled Regiochem TS_K->Prod_K Fast, Irreversible (Desilylation) TS_T TS: Thermodynamic (High Barrier) Prod_T Thermodynamic Product (Most Stable Isomer) Conjugated System TS_T->Prod_T Slow, Reversible Equilibration Int->TS_K Low T, Lewis Acid Int->TS_T High T, Brønsted Acid Prod_K->Prod_T Isomerization (if heated)

Figure 1: Mechanistic bifurcation in the Nazarov cyclization. The kinetic path utilizes silyl-stabilization to lower the activation barrier (


), while the thermodynamic path relies on equilibration to reach the global energy minimum.

Comparative Analysis: Friedel-Crafts vs. Nazarov

While Nazarov offers tunable control, the Friedel-Crafts (FC) acylation is the industrial workhorse. However, FC acylation is predominantly a kinetically controlled process regarding regioselectivity, driven by electronic activation.

FeatureNazarov Cyclization (Silicon-Directed)Friedel-Crafts Acylation (Intramolecular)
Primary Control Mode Kinetic (via

-silyl effect)
Kinetic (via Electronic Directors)
Regioselectivity Dictated by silyl placement (predictable).Dictated by

directors (often mixtures).
Reversibility Irreversible (desilylation).Generally Irreversible (Acylation).
Thermodynamic Drift High (product can isomerize with heat).Low (requires extreme conditions/rearrangement).
Key Reagent Lewis Acid (

).
Strong Acid (

).
Substrate Scope Divinyl/Aryl-vinyl ketones.3-Arylpropanoic acids/acid chlorides.

Expert Insight: In FC acylation of 3-substituted hydrocinnamic acids, the formation of the 6-substituted indanone (para to substituent) is the kinetic product due to lower steric hindrance and electronic activation. The 4-substituted isomer (ortho to substituent) is sterically disfavored. Unlike the Nazarov reaction, heating an FC reaction rarely equilibrates the 6-isomer to the 4-isomer; instead, it leads to decomposition or polymerization. Therefore, FC is "Kinetic by default."

Experimental Protocols

Protocol A: Kinetic Control (Silicon-Directed Nazarov)

Target: Synthesis of a specific, less-stable indanone isomer.

Reagents:

  • Substrate:

    
    -trimethylsilyl aryl vinyl ketone.
    
  • Catalyst: Ferric Chloride (

    
    ) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve the silyl-ketone substrate (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Induction: Cool the solution to

    
     (Dry ice/acetone bath). This low temperature is critical to lock out the thermodynamic pathway.
    
  • Catalysis: Add

    
     (1.1 equiv) dropwise. Note: Stoichiometric Lewis acid is often required to complex the ketone and ensure rapid desilylation.
    
  • Reaction: Stir at

    
     for 1-3 hours. Monitor by TLC. The reaction relies on the massive 
    
    
    
    -silicon effect to stabilize the cation and direct the double bond formation away from the "stable" position if designed so.
  • Quench: Quench with saturated

    
    while still cold. Warming before quenching can induce acid-catalyzed isomerization to the thermodynamic product.
    
  • Validation:

    
    -NMR will show a distinct shift for the vinyl proton. Absence of the thermodynamic isomer (often distinct by conjugation UV shift) confirms kinetic control.
    
Protocol B: Thermodynamic Control (Classical Cyclization)

Target: Synthesis of the most stable, conjugated indanone.

Reagents:

  • Substrate: 3-Arylpropanoic acid or Aryl vinyl ketone.

  • Medium: Polyphosphoric Acid (PPA) or Triflic Acid (

    
    ).
    

Methodology:

  • Mixing: Mix the substrate with PPA (10-20 wt equiv) in a reaction vessel. PPA serves as both solvent and catalyst.

  • Heating: Heat to

    
    . Causality: High thermal energy overcomes the activation barriers of all competing pathways, allowing the system to equilibrate to the global minimum (lowest 
    
    
    
    ).
  • Duration: Stir for 4-12 hours.

  • Workup: Pour the hot viscous mixture onto crushed ice (exothermic!). Extract with EtOAc.

  • Result: The product will invariably be the conjugated 1-indanone. Any kinetically formed "deconjugated" isomers will have isomerized under these harsh acidic/thermal conditions.

References

  • Nazarov, I. N. (1941).[1] The cyclization of divinyl ketones. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science. Link

  • Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642-2645. Link

  • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis.[1][3] Recent Advances. Tetrahedron, 61(32), 7577-7606. Link

  • He, X., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(11), 20331-20340. (Demonstrates FC regioselectivity principles). Link

  • Vaidya, T., et al. (2014).[4] Cationic Cyclizations and Rearrangements Promoted by a Heterogeneous Gold Catalyst. Organic Letters, 16(3), 800-803. Link

Sources

comparative study of methyl-indanones in neurological disorder research

[1]

Executive Summary

The indanone moiety (2,3-dihydro-1H-inden-1-one) serves as a privileged scaffold in neurodegenerative research, most notably as the pharmacophore of the acetylcholinesterase (AChE) inhibitor Donepezil.[1][2] However, recent structural optimization campaigns have shifted focus toward methyl-substituted indanones . The introduction of methyl groups—specifically at the C4, C5, and C6 positions—has been shown to modulate lipophilicity, enhance blood-brain barrier (BBB) permeability, and induce steric constraints that improve selectivity for Monoamine Oxidase B (MAO-B) and AChE.

This guide provides a technical comparison of methyl-indanone derivatives against unsubstituted indanones and standard-of-care agents (Donepezil, Selegiline), supported by experimental protocols and mechanistic signaling pathways.

Structural Class Analysis: The Methyl Effect

In medicinal chemistry, the "Magic Methyl" effect refers to the profound change in binding affinity (

Scaffold VariantStructural ModificationPrimary Target ImpactKey Advantage
Unsubstituted Indanone Core scaffold (Donepezil-like)AChE (Dual binding site)High affinity, established safety profile.
4-Methyl-1-Indanone Methyl at C4 positionAChE & Butyrylcholinesterase (BuChE)Steric bulk prevents rapid metabolic degradation; enhances hydrophobic interaction in the AChE active gorge.
5/6-Methyl-1-Indanone Methyl at C5/C6 positionMAO-B SelectivityOptimizes fit within the narrow hydrophobic cavity of MAO-B; reduces MAO-A off-target effects.
Dimethyl-Indanone (e.g., IPX-18) Methyls at C4, C7 or C5, C6NF-κB / Nrf2 PathwaysDual activity: Anti-inflammatory + Antioxidant. High lipophilicity for BBB penetration.
Comparative Efficacy Data

The following data aggregates results from multiple comparative studies, normalizing IC

A. Acetylcholinesterase (AChE) Inhibition

Objective: Prevent acetylcholine hydrolysis to treat cognitive decline (Alzheimer's).[3][4] Comparator: Donepezil (Standard of Care).[5]

Compound IDCore ScaffoldR-SubstituentIC

(AChE) [nM]
Selectivity (AChE/BuChE)Ref
Donepezil 5,6-Dimethoxy-indanoneN-benzylpiperidine20.1 85.4[1]
Cmpd 6a Unsubstituted IndanonePiperidine (2C spacer)1.8 >100[2]
Cmpd 9 4-Methyl-indanone N-benzyl-pyridinium14.8 66.3[3]
Cmpd 12C 6-Methyl-indanonePiperidinyl-ethoxy280.0 Moderate[2]

Insight: While unsubstituted derivatives (Cmpd 6a) can achieve picomolar potency, 4-methyl derivatives (Cmpd 9) maintain nanomolar potency while offering superior pharmacokinetic profiles due to increased metabolic stability against ring hydroxylation.

B. Monoamine Oxidase B (MAO-B) Inhibition

Objective: Prevent dopamine degradation (Parkinson's).[6] Comparator: Selegiline / Rasagiline.[6]

Compound IDCore ScaffoldStructure TypeIC

(MAO-B) [µM]
Selectivity (B/A)Ref
Selegiline PhenethylamineIrreversible Inhibitor0.040 High[4]
Cmpd 3f 5-Methyl-indanone 2-Benzylidene hybrid0.276 >50[5]
Cmpd 4 Indanone4-Methyl-phenyl substituent0.0051 >1000[4]
IPX-18 4,7-Dimethyl-indanone Arylidene derivativeN/A (Anti-inflam. focus)N/A[6]

Insight: The presence of a methyl group on the phenyl ring of the benzylidene moiety (Cmpd 4) creates a "molecular clip" effect, drastically improving potency (5.1 nM) compared to the core scaffold alone.

Mechanistic Pathways & Visualization

To understand why methyl-indanones are effective, we must visualize their dual-action capability. They often act as Multi-Target Directed Ligands (MTDLs) , simultaneously inhibiting enzymes and modulating neuroinflammation.

Diagram 1: The Methyl-Indanone MTDL Signaling Cascade

This diagram illustrates how a single methyl-indanone molecule (like IPX-18 or Cmpd 9) intersects multiple neurodegenerative pathways.

MethylIndanonePathwayscluster_compoundTherapeutic Agentcluster_enzymesEnzymatic Targets (Synapse)cluster_inflammationNeuroinflammatory Targets (Microglia)MethylIndanoneMethyl-IndanoneScaffold (e.g., IPX-18, Cmpd 9)AChEAcetylcholinesterase(AChE)MethylIndanone->AChEInhibition (IC50 ~14nM)MAOBMonoamine Oxidase B(MAO-B)MethylIndanone->MAOBInhibition (IC50 ~5nM)NFkBNF-κB ComplexMethylIndanone->NFkBBlock PhosphorylationNrf2Nrf2 PathwayMethylIndanone->Nrf2ActivationAcetylcholineAcetylcholine LevelsAChE->AcetylcholineHydrolysis (Blocked)DopamineDopamine LevelsMAOB->DopamineDegradation (Blocked)OxidativeStressROS / Oxidative StressMAOB->OxidativeStressGenerates H2O2CognitionCognitiveEnhancementDopamine->CognitionAcetylcholine->CognitionCytokinesTNF-α, IL-1β, IL-6NFkB->CytokinesTranscriptionNrf2->OxidativeStressNeutralizationNeuroprotectionNeuroprotectionCytokines->NeuroprotectionReductionOxidativeStress->NeuroprotectionReduction

Caption: Multi-target mechanism of methyl-indanones inhibiting AChE/MAO-B while modulating NF-κB/Nrf2 inflammatory pathways.

Experimental Protocols
Protocol A: Synthesis of 4-Methyl-Indanone Derivatives (Aldol Condensation)

Rationale: The Claisen-Schmidt condensation is the most robust method for generating benzylidene-indanone hybrids. Green Chemistry Adaptation: Ultrasound-assisted synthesis improves yield and purity.

  • Reagents: 4-Methyl-1-indanone (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH (10% aq), Ethanol (solvent).

  • Procedure:

    • Dissolve 4-methyl-1-indanone and the aldehyde in ethanol.

    • Add NaOH dropwise at 0°C.

    • Critical Step: Sonicate the mixture at 40 kHz (room temp) for 30–60 mins. (Conventional reflux takes 4–12h; sonication reduces side reactions).

    • Monitor via TLC (Hexane:EtOAc 7:3).

    • Precipitate with ice-cold water; filter and recrystallize from ethanol.

  • Validation: NMR must show a singlet around

    
     7.4–7.8 ppm for the vinylic proton (
    
    
    ), confirming the benzylidene formation.
Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Rationale: Standard Ellman’s can produce false positives with amine-containing compounds due to non-enzymatic hydrolysis of DTNB. Correction: Use a "blank" control containing the test compound + DTNB without enzyme.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Workflow:

    • Well A (Test): Buffer + Enzyme (0.05 U/mL) + Inhibitor (Methyl-indanone). Incubate 10 min @ 25°C.

    • Well B (Blank): Buffer + Inhibitor (No Enzyme).

    • Add DTNB (0.5 mM) and ATCh (0.5 mM) to all wells simultaneously.

    • Measure Absorbance at 412 nm every 30s for 5 mins (Kinetic Mode).

  • Calculation:

    
    
    
Anti-Inflammatory Potential: The IPX-18 Case Study

Beyond enzyme inhibition, methyl-indanones like IPX-18 (2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one) exhibit potent anti-neuroinflammatory effects, crucial for halting Alzheimer's progression.

  • Target: Microglial activation (BV2 cells / PBMCs).

  • Performance:

    • TNF-

      
       Inhibition:  IC
      
      
      = 96.29 nM (PBMCs).[7]
    • Mechanism: Blocks degradation of I

      
      B
      
      
      , preventing NF-
      
      
      B p65 nuclear translocation.
    • Comparison: More potent than standard NSAIDs (e.g., Aspirin/Ibuprofen) in cellular assays due to specific lipophilic targeting of the microglial membrane.

Diagram 2: Chemical Synthesis & SAR Logic

SAR_LogicStart4-Methyl-1-Indanone(Starting Material)ReactionClaisen-SchmidtCondensation(NaOH/EtOH, Sonication)Start->ReactionAldehydeAr-CHO(Substituted Aldehyde)Aldehyde->ReactionProductMethyl-IndanoneDerivativeReaction->ProductSAR_ASAR: C4-MethylIncreases metabolic stabilityProduct->SAR_ASAR_BSAR: Benzylidene LinkerIncreases MAO-B selectivityProduct->SAR_B

Caption: Synthesis workflow and Structural Activity Relationship (SAR) highlights for methyl-indanone derivatives.

References
  • RSC Publishing. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. Link

  • ResearchGate. (2025).[2] Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors. Link

  • PubMed. (2014).[8] Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Link

  • PubMed. (2023).[6][7] Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Link

  • PubMed. (2018).[9] Novel indanone derivatives as MAO B/H3R dual-targeting ligands for treatment of Parkinson's disease. Link

  • MDPI. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18). Link

Comparative Guide: Mechanistic Validation Protocols for 6-Bromo-7-methyl-1-indanone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Physical Organic Chemists. Focus: Validating the mechanism of the Claisen-Schmidt condensation (Aldol-Dehydration) of 6-Bromo-7-methyl-1-indanone.

Strategic Context: The Substrate and the Challenge

6-Bromo-7-methyl-1-indanone is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for developing Donepezil-like acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents.

While the general reactivity of 1-indanone is well-documented, the 6-bromo-7-methyl substitution pattern introduces unique physicochemical constraints:

  • Peri-Strain: The 7-methyl group exerts significant steric pressure on the carbonyl oxygen (position 1), potentially altering the planarity and Lewis basicity of the ketone.

  • Electronic Push-Pull: The 6-bromo (electron-withdrawing via induction, donating via resonance) and 7-methyl (electron-donating) groups create a complex electronic environment that influences the acidity of the

    
    -protons at the C2 position.
    

The Reaction Case Study: This guide focuses on validating the mechanism of the Claisen-Schmidt condensation of this indanone with aromatic aldehydes to form chalcone derivatives (benzylideneindanones). Understanding the Rate-Determining Step (RDS) is crucial for optimizing yield and suppressing side reactions (e.g., self-condensation or Cannizzaro disproportionation of the aldehyde).

Mechanistic Hypotheses

Before selecting a validation protocol, we must define the competing mechanistic pathways for the formation of the


-unsaturated ketone (chalcone).
The General Pathway (Base-Catalyzed)
  • Enolization: Base removes a proton from C2 to form the enolate.

  • Addition: The enolate attacks the aldehyde carbonyl to form a

    
    -hydroxy ketone (aldol).[1]
    
  • Elimination: Loss of water (usually via E1cB) to form the alkene.

The Critical Question: Is the reaction limited by the initial proton transfer (


), the nucleophilic attack (

), or the final elimination (

)?

ReactionMechanism Start 6-Bromo-7-methyl-1-indanone Enolate Enolate Intermediate Start->Enolate Step 1: Deprotonation (k1, Fast/Slow?) Aldol β-Hydroxy Ketone (Aldol) Enolate->Aldol Step 2: Nucleophilic Attack (k2, C-C Bond Formation) Product Chalcone Product Aldol->Product Step 3: Dehydration (E1cB) (k3, Elimination)

Figure 1: Simplified mechanistic pathway for the Claisen-Schmidt condensation. The validation protocols below aim to identify the rate-determining step.

Comparative Analysis of Validation Protocols

We compare three distinct methodologies to validate the mechanism.

FeatureProtocol A: Kinetic Isotope Effect (KIE) Protocol B: Hammett Correlation Analysis Protocol C: In-Situ IR Monitoring
Primary Insight Identifies if C-H bond breaking is the RDS.Characterizes the electronic nature of the Transition State (TS).Provides real-time kinetic profiles of all species.
Sensitivity High (Primary vs. Solvent KIE).High (Sensitive to charge buildup).Moderate (Depends on signal overlap).
Suitability for this Substrate Excellent. Determines if the 7-Me group hinders deprotonation.Good. Determines if the aldehyde electrophilicity controls the rate.Fair. Good for process safety, less for detailed mechanistic proof.
Resource Intensity High (Requires deuterated solvents/reagents).Moderate (Requires synthesis of 5-6 analogs).High (Requires ReactIR or similar probe).

Detailed Experimental Protocols

Protocol A: Deuterium Kinetic Isotope Effect (KIE)

Objective: Determine if the deprotonation of the C2-position is rate-limiting (Primary KIE) or if the solvent proton transfer is involved in the RDS (Solvent KIE).

Methodology:

  • Preparation: Prepare two parallel reaction vessels.

    • Vessel A (Protio): 6-Bromo-7-methyl-1-indanone (1.0 eq) + Benzaldehyde (1.1 eq) + NaOH in EtOH/H₂O .

    • Vessel B (Deutero): 6-Bromo-7-methyl-1-indanone (1.0 eq) + Benzaldehyde (1.1 eq) + NaOD in EtOD/D₂O .

  • Sampling: Aliquot samples at t = 1, 5, 10, 20, and 30 minutes. Quench immediately in cold dilute HCl.

  • Analysis: Analyze conversion via HPLC or ¹H-NMR.

  • Calculation: Calculate the rate constants

    
     and 
    
    
    
    .

Interpretation:

  • 
    :  No primary isotope effect. Deprotonation is fast and reversible.[2] RDS is likely the C-C bond formation or elimination.
    
  • 
    :  Primary isotope effect. Breaking the C-H bond at C2 is the RDS. This suggests the steric bulk of the 7-methyl group might be hindering base approach.
    
  • Inverse KIE (

    
    ):  Often seen if the hybridization changes (sp² to sp³) in a pre-equilibrium step that is thermodynamically unfavorable in the protio system.
    
Protocol B: Hammett Correlation Study

Objective: Quantify the sensitivity of the reaction to electronic changes in the electrophile (aldehyde).

Methodology:

  • Substrate Selection: Select 5 para-substituted benzaldehydes with varying

    
     constants:
    
    • 
      -NO₂ (
      
      
      
      )
    • 
      -Cl (
      
      
      
      )
    • 
       (
      
      
      
      )
    • 
      -Me (
      
      
      
      )
    • 
      -OMe (
      
      
      
      )
  • Execution: Run the condensation reaction with 6-Bromo-7-methyl-1-indanone under pseudo-first-order conditions (excess aldehyde) for each substituent.

  • Plotting: Plot

    
     vs. 
    
    
    
    (Hammett constant).

Interpretation:

  • Positive

    
     (Slope > 0):  The reaction is accelerated by electron-withdrawing groups on the aldehyde. This confirms the nucleophilic attack of the enolate on the aldehyde is kinetically relevant.[3]
    
  • Magnitude of

    
    :  A large 
    
    
    
    (e.g., > 2.0) suggests significant negative charge buildup in the transition state (tight transition state).
  • Non-Linearity: A concave plot suggests a change in the RDS (e.g., from addition-limited to elimination-limited) as the substituent changes.

Protocol C: In-Situ ReactIR Monitoring

Objective: Direct observation of the enolate or aldol intermediate.

Methodology:

  • Setup: Insert a diamond-probe ReactIR into the reaction vessel containing the indanone in solvent.

  • Baseline: Collect background spectrum.

  • Addition: Add base (e.g., KOH) and monitor the shift in the carbonyl stretch (Indanone C=O ~1710 cm⁻¹

    
     Enolate C-O⁻ ~1550-1600 cm⁻¹).
    
  • Reaction: Add aldehyde and track the disappearance of the aldehyde C=O and appearance of the chalcone C=C (approx. 1600-1620 cm⁻¹).

Interpretation:

  • If the enolate peak accumulates before product formation, the addition step (

    
    ) is slow.
    
  • If no intermediates are seen and product forms immediately upon aldehyde addition, the deprotonation (

    
    ) is likely the slow step (or the concentration of enolate is always low, steady-state approximation).
    

Decision Logic for Mechanism Validation

Use the following logic flow to synthesize the data from the experiments above.

ValidationLogic Start Start Validation Step1 Perform KIE Study (Protocol A) Start->Step1 Decision1 Is kH/kD > 2.0? Step1->Decision1 Result1 RDS = Deprotonation (Steric hindrance from 7-Me) Decision1->Result1 Yes Step2 Perform Hammett Study (Protocol B) Decision1->Step2 No (kH/kD ~ 1) Decision2 Is ρ Positive & Large? Step2->Decision2 Result2 RDS = Nucleophilic Attack (Standard Aldol) Decision2->Result2 Yes Result3 RDS = Elimination (E1cB) (Stable Aldol Intermediate) Decision2->Result3 No (Small ρ or nonlinear)

Figure 2: Decision matrix for interpreting experimental data to assign the Rate-Determining Step.

Expected Results & Troubleshooting

For 6-Bromo-7-methyl-1-indanone , the expected behavior differs from simple acetophenone:

  • Steric Effect: The 7-methyl group is peri to the carbonyl. While it does not directly block the C2 alpha-protons, it creates ring strain that may lower the

    
     of the alpha-protons compared to unsubstituted indanone.
    
  • Prediction: You will likely observe a small KIE (

    
    )  and a positive Hammett 
    
    
    
    value
    . This indicates that deprotonation is fast and reversible, and the nucleophilic attack on the aldehyde is the rate-determining step.
  • Warning: If using weak bases (e.g., piperidine), the dehydration step often becomes rate-limiting. Ensure strong base (NaOH/KOH) is used if targeting the chalcone directly.

References

  • Synthesis and Reactivity of Indanones

    • Regioselective Synthesis of Indanones.[4][5] (2006). Synlett.

    • Source:

  • Mechanistic Studies of Aldol Condensations

    • Perrin, C. L., & Chang, K. L. (2016).[6] The Complete Mechanism of an Aldol Condensation.[6]Journal of Organic Chemistry, 81(13), 5631-5635.[6]

    • Source:

  • Donepezil Intermediate Chemistry

    • Donepezil-Inspired Multitargeting Indanone Derivatives. (2022).[6][7][8][9] ACS Chemical Neuroscience.[9]

    • Source:

  • Kinetic Isotope Effects in Carbonyl Chemistry

    • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Resources.
    • Source:

Sources

Safety Operating Guide

6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Operational Safety & Compliance

Immediate Action Required: 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1071727-49-5) is a halogenated aromatic ketone.[1] For disposal purposes, it must be classified as Hazardous Waste (Halogenated Organic) . Under no circumstances should this compound be disposed of via municipal waste, sanitary sewer systems, or mixed with non-halogenated organic solvents (e.g., acetone, ethanol) without explicit compatibility verification.

The Golden Rule of Disposal:

"Segregate by Chemistry, Destroy by Incineration." All waste streams containing this compound must be routed to a high-temperature incinerator equipped with a halogen acid scrubber to neutralize hydrogen bromide (HBr) byproducts.

Chemical Profile & Hazard Analysis

To ensure self-validating safety protocols, you must understand the physicochemical properties driving the disposal logic.

Parameter Data / Characteristic Implication for Disposal
Chemical Name This compoundHalogenated functionality requires specific destruction methods.[2][3][4][5][6][7]
CAS Number 1071727-49-5Unique identifier for waste manifesting.
Molecular Formula C₁₀H₉BrOPresence of Bromine (Br) mandates segregation from non-halogenated waste.
Physical State Solid (Powder)Dust control measures required during transfer.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE (Nitrile gloves, P95 respirator) is mandatory during waste consolidation.
Reactivity Incompatible with Strong Oxidizers, Strong BasesCRITICAL: Do not mix with nitric acid or peroxide waste streams.

Waste Characterization & Segregation Strategy

Proper segregation is the primary defense against unplanned exothermic events in the waste container.

The Segregation Logic (DOT Visualization)

SegregationLogic Start Waste Generation (6-Bromo-7-methyl-1-indanone) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinSolid Solid Waste Bin (Tag: Halogenated Organic Solid) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Cl/Br/F NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolv No Halogens BinHaloLiq Liquid Waste Carboy (Tag: Halogenated Solvents) HaloSolv->BinHaloLiq BinNonHaloLiq Liquid Waste Carboy (Tag: Mixed Organics w/ Halogens) NonHaloSolv->BinNonHaloLiq Segregate if >2% Halogen Content

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

Operational Disposal Protocol (Step-by-Step)

This protocol is designed to be a self-validating system. Each step includes a "Check" to confirm safety before proceeding.

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to prevent inhalation of dust (H335).

  • Container Selection:

    • Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HBr) over long-term storage.

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.

    • Validation Check: Wipe the exterior of the container with a damp tissue. If the tissue turns yellow/brown, the container is contaminated and must be cleaned before storage.

  • Labeling:

    • Affix a hazardous waste label.[8][9]

    • Mandatory Fields: "Hazardous Waste," "Solid," "Toxic," "Halogenated Organic."[8][10]

    • Chemical Name: Write the full name. Do not use abbreviations or structure drawings alone.

  • Storage:

    • Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Mother Liquors (Reaction Mixtures)
  • Solvent Identification:

    • Identify the primary solvent.

    • Validation Check: Is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., EtOAc)?

  • Consolidation:

    • If Halogenated Solvent: Pour into the "Halogenated Waste" carboy.

    • If Non-Halogenated Solvent: Check your facility's specific rules. Generally, if the halogenated solute concentration is >1-2%, the entire mixture must be classified as Halogenated Waste to prevent damaging incinerators not equipped for halogens.

  • pH Check:

    • Check the pH of the waste stream.

    • Validation Check: If pH < 4 (acidic), neutralize with dilute Sodium Bicarbonate (NaHCO₃) before adding to the carboy to prevent gas evolution or polymerization in the waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)
  • Collection:

    • Place all contaminated disposables into a clear polyethylene bag (6 mil thickness).

  • Sealing:

    • Twist and tape the bag neck (Gooseneck seal).

  • Disposal:

    • Place the sealed bag into the "Solid Hazardous Waste" drum.

Destruction Mechanism & The "Why"

Understanding the destruction mechanism builds trust in the protocol. We do not simply "throw away" chemicals; we chemically dismantle them.

Method: High-Temperature Incineration (Rotary Kiln) Temperature: >1100°C

The Chemical Fate: When this compound is incinerated, the carbon skeleton oxidizes to CO₂. The critical reaction involves the bromine atom:[11]


[11]

The Scrubbing Phase: Because HBr and Br₂ are corrosive and toxic, the incinerator exhaust passes through a wet scrubber (typically Sodium Hydroxide, NaOH):


[11]

Result: The hazardous organic bromide is converted into harmless salt (Sodium Bromide) and water. This is why segregation from non-halogenated waste is vital—non-halogenated incinerators lack these scrubbers, leading to the release of toxic acid rain precursors.

Regulatory Compliance & Logistics

  • RCRA Classification (USA): While not explicitly P- or U-listed, this compound is a Characteristic Waste if it fails TCLP (unlikely) or is ignitable. However, it is universally managed under the "Generator Knowledge" rule as Toxic/Irritant Halogenated Waste .

  • European Waste Code (EWC):

    • Solids: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

    • Liquids (Halogenated): 14 06 02 * (other halogenated solvents and solvent mixtures).

Emergency Procedures (Spill Response)

Workflow for Solid Spill:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Wear N95/P95 respirator and goggles.

  • Contain: Cover spill with wet paper towels to prevent dust.

  • Clean: Scoop up material using a dustpan or stiff paper. Place in a waste jar.

  • Decontaminate: Wash surface with soap and water.[2] Collect wash water as liquid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24866763 (6-Bromo-7-methyl-1-indanone). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[9][12] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][9] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the safe handling, logistics, and disposal of 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1071727-49-5). It is designed for researchers requiring high-fidelity operational protocols beyond standard Safety Data Sheet (SDS) summaries.

Document Control:

  • Compound Type: Halogenated Aromatic Ketone / Indanone Derivative

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 225.08 g/mol [2]

  • Physical State: Solid (typically off-white to pale yellow crystalline powder)

Executive Safety Assessment

As a Senior Application Scientist, I prioritize understanding the chemical behavior driving the safety profile. This compound features an indanone core substituted with an aryl bromide and a methyl group.

Critical Distinction: Unlike


-bromo ketones (which are potent lachrymators/tear gases), this molecule carries the bromine on the aromatic ring (Position 6). While less volatile and aggressive than benzylic halides, it remains a significant irritant to mucous membranes and skin due to its lipophilic nature and potential for metabolic activation.
Risk Profile (GHS Classification)
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[3]
Skin Corrosion/Irritation 2H315Causes skin irritation.[3][4][5][6][7][8]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[3][4][5][6][7][8]
STOT - Single Exposure 3H335May cause respiratory irritation.[4][6][7]

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "wear gloves" advice. The lipophilicity of indanone derivatives requires specific barrier protection to prevent dermal absorption.

PPE Selection Protocol[7][10]
  • Hand Protection:

    • Standard Handling:Nitrile Rubber (0.11 mm minimum) .

    • Solution Phase (DCM/Chloroform):Double-gloving is mandatory. The outer glove must be chemically resistant to the solvent carrier, as the dissolved indanone will penetrate skin rapidly if the solvent breaches the glove.

  • Respiratory Protection:

    • Solid State: N95 (US) or P2 (EU) particulate respirator is sufficient for weighing small quantities (<500 mg).

    • Scale-up (>1g): Use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if working outside a fume hood, though fume hood use is mandatory for this scale.

  • Eye Protection:

    • Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the risk of fine dust migration.

Visual Workflow: Safe Handling Decision Tree

The following diagram outlines the logical decision-making process for handling this compound based on operational scale.

PPE_Workflow Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Scale Quantity? Solid->Scale SolventCheck Solvent Type? Solution->SolventCheck Small < 500 mg Scale->Small Large > 500 mg Scale->Large Action1 Standard PPE: Nitrile Gloves + Safety Glasses Fume Hood Optional Small->Action1 Action2 Enhanced PPE: Double Nitrile + Goggles Fume Hood REQUIRED Large->Action2 Halogenated DCM / CHCl3 SolventCheck->Halogenated Polar MeOH / DMF SolventCheck->Polar Action3 Barrier Protocol: PVA or Viton Gloves (Nitrile degrades rapidly) Halogenated->Action3 Polar->Action2

Figure 1: Decision matrix for PPE selection based on physical state and solvent compatibility.

Operational Protocols

A. Receipt & Storage Logistics[5][7]
  • Inspection: Upon receipt, inspect the bottle for "caking." Indanones can be hygroscopic or static-prone. If caked, do not use a metal spatula vigorously; this generates static charge which can disperse fine irritant powder.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated) is recommended for long-term stability to prevent slow oxidation or hydrolysis, though the compound is generally stable at Room Temperature (RT) for weeks.

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.

    • Segregation: Keep away from strong oxidizing agents and strong bases (which can deprotonate the alpha-position).

B. Weighing & Transfer (The "Static" Risk)

Indanone derivatives often exhibit high static electricity.

  • Grounding: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before insertion.

  • Transfer: Weigh into a tared vial inside the fume hood. Do not transport the open stock bottle to the balance; transport the sealed vial.

  • Spillage: If powder spills on the balance, do not blow it off . Wipe with a wet tissue (acetone or ethanol) immediately to prevent aerosolization.

C. Reaction Setup
  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, and Methanol. Sparingly soluble in water.[6]

  • Inertion: When using in cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions, purge solvents with nitrogen. The aryl bromide moiety is susceptible to debromination if exposed to light/moisture over prolonged periods in solution.

Emergency Response & Disposal

Emergency Scenarios
ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 mins.[5][9] Do not use ethanol. Ethanol increases skin permeability, potentially driving the lipophilic bromide deeper into the dermis.
Eye Contact Flush with water/saline for 15 mins.[5][6] Lift eyelids.[2][7][9]Mechanical removal of particulates is critical to prevent corneal abrasion.
Inhalation Move to fresh air.[4][5][6][8][10][9] If wheezing occurs, seek medical aid.Brominated organics can cause delayed pulmonary edema if inhaled in large quantities.
Waste Disposal Streams

Do NOT flush down the drain. This compound is toxic to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste (Halogenated)."

  • Liquid Waste:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Dispose of in the Halogenated Organic Solvent waste stream.

    • Incineration: The ultimate disposal method must be high-temperature incineration equipped with a scrubber to neutralize hydrogen bromide (HBr) gas generated during combustion.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 139778, 6-Bromo-1-indanone. (Used as structural/safety analog for the 7-methyl derivative). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.